2-Eicosenoic acid
Description
trans-2-Icosenoic acid has been reported in Sida spinosa with data available.
Properties
CAS No. |
26764-41-0 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(E)-icos-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18+ |
InChI Key |
FIKTURVKRGQNQD-VHEBQXMUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Synonyms |
2E-eicosenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Biosynthesis of 2-Eicosenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid with a double bond at the C-2 position (an α,β-unsaturated fatty acid), represents a departure from the more commonly studied unsaturated fatty acids where the double bond is typically found further along the acyl chain. Its discovery and biosynthesis are not characterized by the canonical pathways involving stearoyl-CoA desaturases, but rather point towards specialized enzymatic systems, particularly within the context of bacterial metabolism. This guide provides an in-depth overview of the current knowledge surrounding the discovery and biosynthesis of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Discovery and Natural Occurrence
The discovery of this compound is not attributed to a singular seminal study, but rather to its identification in specific biological contexts, most notably in bacteria of the genus Mycobacterium. While various isomers of eicosenoic acid are known to exist in a range of natural sources, such as jojoba oil and fish oils, the this compound isomer has been specifically identified in mycobacteria.[1]
Key findings include:
-
In Mycobacterium smegmatis : 2,4-dimethyl-2-eicosenoic acid has been identified as a component of lipooligosaccharides (LOS).[2][3]
-
In Mycobacterium fortuitum : 2-methyl-2-octadecenoic acid, a structurally related C18 fatty acid, has been found.[2]
More recently, both cis-2-eicosenoic acid and trans-2-eicosenoic acid have garnered significant interest as potent inhibitors of virulence factors in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[4][5][6] Specifically, these molecules have been shown to inhibit the protein tyrosine phosphatases PtpA and PtpB, which are crucial for the survival of Mtb within host macrophages.[4][5][7][8] This has positioned 2-eicosenoic acids as potential lead compounds for the development of novel anti-tuberculosis therapeutics.
Biosynthesis of this compound
The presence of a double bond at the α,β-position (C-2) of this compound suggests a biosynthetic mechanism distinct from the common fatty acid desaturases that act on saturated fatty acyl-CoAs. The primary route for the formation of this α,β-unsaturation is likely through a process of dehydrogenation.
Two putative pathways are considered:
-
Acyl-CoA Dehydrogenase-Mediated Synthesis: Acyl-CoA dehydrogenases are enzymes that typically catalyze the first step of fatty acid β-oxidation, introducing a trans-2-double bond into an acyl-CoA.[9] It is plausible that a similar enzyme, or an enzyme with this catalytic activity, could be responsible for the synthesis of trans-2-eicosenoic acid. The cis isomer could then be formed through the action of an isomerase.
-
Polyketide Synthase (PKS) Pathway: In M. smegmatis, the synthesis of 2,4-dimethyl-2-eicosenoic acid is catalyzed by the polyketide synthase Pks5.[3] PKS pathways involve the sequential condensation of small carboxylic acid units, and the generation of double bonds is an integral part of this process. This suggests that in mycobacteria, a PKS-based mechanism is a likely route for the biosynthesis of this compound derivatives.
A proposed biosynthetic pathway for this compound is depicted below.
Quantitative Data
The primary quantitative data available for this compound pertains to its inhibitory activity against M. tuberculosis protein tyrosine phosphatases PtpA and PtpB.
| Compound | Target Enzyme | Inhibition Metric | Value | Reference |
| cis-2-Eicosenoic Acid | Mtb PtpB | % Inhibition @ 16 µM | 63.72% | [4][5] |
| trans-2-Eicosenoic Acid | Mtb PtpB | % Inhibition @ 16 µM | 74.67% | [4][5] |
| cis-2-Eicosenoic Acid | Mtb PtpA | IC₅₀ | Low µM | [6][8] |
| trans-2-Eicosenoic Acid | Mtb PtpA | IC₅₀ | Low µM | [6][7][8] |
Experimental Protocols
Inhibition Assay of M. tuberculosis Protein Tyrosine Phosphatase B (PtpB)
This protocol is adapted from studies investigating the inhibitory effects of 2-eicosenoic acids on Mtb PtpB.[4][5]
a. Expression and Purification of Recombinant Mtb PtpB:
-
The gene encoding Mtb PtpB is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase.
-
Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer.
-
Cells are lysed by sonication, and the recombinant PtpB, often found in inclusion bodies, is solubilized using a denaturing agent (e.g., 6 M guanidine (B92328) hydrochloride).
-
The protein is refolded by dialysis against a refolding buffer with decreasing concentrations of the denaturant.
-
The refolded, active PtpB is purified using affinity chromatography (e.g., Ni-NTA chromatography if His-tagged).
b. PtpB Activity Assay:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains a suitable buffer (e.g., 100 mM imidazole), the substrate p-nitrophenyl phosphate (B84403) (pNPP), and the purified PtpB enzyme.
-
The reaction is initiated by the addition of the enzyme.
-
The hydrolysis of pNPP to p-nitrophenol (pNP) is monitored spectrophotometrically at 410 nm over time.
c. Inhibition Studies:
-
cis-2-eicosenoic acid and trans-2-eicosenoic acid are dissolved in a suitable solvent (e.g., DMSO).
-
Varying concentrations of the inhibitors are pre-incubated with the PtpB enzyme before the addition of the substrate.
-
The enzyme activity is measured as described above.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
For IC₅₀ determination, the assay is performed with a range of inhibitor concentrations, and the data are fitted to a dose-response curve.
General Protocol for Extraction and Analysis of Fatty Acids
This protocol provides a general framework for the extraction of total fatty acids from biological samples and their analysis by gas chromatography-mass spectrometry (GC-MS).[10][11]
a. Total Lipid Extraction:
-
Homogenize the biological sample (e.g., bacterial cell pellet, tissue) in a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to extract total lipids.
-
Add water or a salt solution to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
b. Saponification and Methylation:
-
Saponify the dried lipid extract by heating with a solution of NaOH or KOH in methanol to release the fatty acids from their ester linkages.
-
Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).
-
Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a methylating agent such as BF₃-methanol or by heating with acetyl chloride in methanol.
c. GC-MS Analysis:
-
Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).
-
Use a temperature program to separate the FAMEs based on their chain length and degree of unsaturation.
-
The eluting FAMEs are detected by a mass spectrometer.
-
Identify this compound methyl ester by its retention time compared to a standard and its characteristic mass spectrum.
-
Quantify by comparing the peak area to that of an internal standard.
Conceptual Workflow for Chemical Synthesis of trans-2-Eicosenoic Acid
A plausible synthetic route to trans-2-eicosenoic acid can be conceptualized based on standard organic chemistry reactions, such as the Wittig reaction for the stereoselective formation of the double bond.
Conclusion
This compound is an unusual fatty acid with a unique biosynthetic origin, likely involving α,β-desaturation mechanisms that are distinct from the mainstream pathways of unsaturated fatty acid synthesis. Its discovery in mycobacteria and its potent inhibitory activity against key virulence factors of M. tuberculosis have opened up new avenues for research and drug development. Further elucidation of its precise biosynthetic pathway and its physiological roles in different organisms will be crucial for harnessing its full therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this intriguing molecule.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » cis-2 and trans-2-eicosenoic Fatty Acids Inhibit Mycobacterium tuberculosis Virulence Factor Protein Tyrosine Phosphatase B [dergipark.org.tr]
- 6. View of Cis-2 and trans-2-eisocenoic fatty acids are novel inhibitors for Mycobacterium tuberculosis Protein tyrosine phosphatase A | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. en.wikipedia.org [en.wikipedia.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoselective Synthesis of 2-Eicosenoic Acid Isomers for Research
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of (E)- and (Z)-2-eicosenoic acid. 2-Eicosenoic acid, a C20 α,β-unsaturated fatty acid, and its distinct geometric isomers are of significant interest in metabolic research, drug development, and lipidomics. The biological activity of unsaturated fatty acids is often highly dependent on the geometry of the double bond, necessitating access to isomerically pure compounds for accurate investigation.
This document details robust synthetic strategies, presents quantitative data for expected outcomes, and provides detailed experimental protocols. Key workflows and chemical principles are visualized to enhance understanding and practical application in a research setting.
Core Synthetic Strategies: The Horner-Wadsworth-Emmons Olefination
The synthesis of α,β-unsaturated esters, which can be readily hydrolyzed to the corresponding carboxylic acids, is most effectively and stereoselectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This method offers significant advantages over the classical Wittig reaction, including higher E-selectivity under standard conditions and the formation of water-soluble phosphate (B84403) byproducts, which simplifies purification.[2]
The general strategy involves the reaction of an 18-carbon aldehyde (octadecanal) with a phosphonate (B1237965) ylide derived from a phosphonoacetate ester. The stereochemical outcome of the reaction—yielding either the (E)- or (Z)-isomer—can be precisely controlled by the choice of reagents and reaction conditions.
Synthesis of (E)-2-Eicosenoic Acid
The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[1][3] This is achieved by using a sodium or lithium base to generate the phosphonate carbanion from a trialkyl phosphonoacetate. The reaction proceeds through an oxaphosphetane intermediate, where the transition state leading to the trans-olefin is lower in energy.[3]
Synthesis of (Z)-2-Eicosenoic Acid via Still-Gennari Modification
To achieve high selectivity for the (Z)-isomer, a modification of the HWE reaction developed by Still and Gennari is employed.[3][4] This procedure utilizes phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.[3]
Comparative Data on Stereoselective Olefination
The following tables summarize typical quantitative data for HWE reactions, providing expected yields and isomeric ratios based on analogous syntheses of long-chain α,β-unsaturated esters.
Table 1: Synthesis of Ethyl (E)-2-Eicosenoate via Standard HWE Reaction
| Reagent 1 (Aldehyde) | Reagent 2 (Phosphonate) | Base | Solvent | Typical Yield (%) | Isomeric Ratio (E:Z) |
| Octadecanal (B32862) | Triethyl phosphonoacetate | NaH | THF | 85 - 95 | >95:5 |
| Octadecanal | Trimethyl phosphonoacetate | NaOMe | Methanol | 80 - 90 | >90:10 |
Table 2: Synthesis of Ethyl (Z)-2-Eicosenoate via Still-Gennari HWE Modification
| Reagent 1 (Aldehyde) | Reagent 2 (Phosphonate) | Base / Additive | Solvent | Typical Yield (%) | Isomeric Ratio (Z:E) |
| Octadecanal | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 (B118740) | THF | 75 - 85 | >97:3 |
| Octadecanal | Ethyl (diphenylphosphono)acetate | KHMDS / 18-crown-6 | THF | 70 - 80 | >95:5 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (E)-2-Eicosenoate
Objective: To synthesize the (E)-isomer precursor of this compound.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Octadecanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), wash sodium hydride (1.1 equivalents) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF.
-
Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Olefination: Dissolve octadecanal (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 98:2 Hexane:Ethyl Acetate) to afford pure ethyl (E)-2-eicosenoate.
Protocol 2: Synthesis of Ethyl (Z)-2-Eicosenoate
Objective: To synthesize the (Z)-isomer precursor using the Still-Gennari modification.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF), cooled to -78 °C
-
Octadecanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS solution (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Olefination: Dissolve octadecanal (1.0 equivalent) in cold, anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor progress by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure ethyl (Z)-2-eicosenoate.
Protocol 3: Saponification to Free Fatty Acid
Objective: To hydrolyze the ethyl ester to the final this compound.
Materials:
-
Ethyl (E)- or (Z)-2-eicosenoate
-
Potassium hydroxide (B78521) (KOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Hydrolysis: Dissolve the purified ethyl 2-eicosenoate isomer (1.0 equivalent) in ethanol. Add an aqueous solution of KOH (3.0 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 4 hours.
-
Acidification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the remaining residue in water and acidify to pH ~2 with 1 M HCl.
-
Extraction: Extract the carboxylic acid with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final (E)- or (Z)-2-eicosenoic acid.
Visualization of Workflows and Concepts
Experimental Synthesis Workflow
Caption: Stereoselective synthesis workflow for this compound isomers.
Conceptual Comparison: HWE vs. Still-Gennari
Caption: Control of stereochemistry in the Horner-Wadsworth-Emmons reaction.
Research Application Pathway
Caption: Workflow for investigating the biological roles of fatty acid isomers.
Characterization and Purity Analysis
Accurate characterization of the synthesized this compound isomers is critical. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming both the structure and the double bond geometry.
-
¹H-NMR Spectroscopy : The vinyl protons of the α,β-unsaturated system are diagnostic.[5]
-
For the (E)-isomer , the proton at C3 typically appears as a doublet of triplets around 6.9-7.1 ppm with a large vicinal coupling constant (J) of approximately 15-16 Hz, characteristic of a trans relationship.
-
For the (Z)-isomer , the proton at C3 appears further upfield, around 6.1-6.3 ppm, with a smaller vicinal coupling constant (J) of approximately 10-12 Hz, indicative of a cis relationship.[5]
-
-
¹³C-NMR Spectroscopy : The chemical shifts of the allylic carbon (C4) can also help distinguish isomers. Generally, the allylic carbon of a (Z)-isomer is shielded (appears at a lower ppm value) compared to the corresponding (E)-isomer due to steric compression.[6]
-
Isomeric Purity : The ratio of (E) to (Z) isomers in the crude or purified product can be quantified by integrating the respective vinyl proton signals in the ¹H-NMR spectrum. For higher accuracy, Gas Chromatography (GC) of the corresponding methyl esters (FAMEs) can be employed.
Conclusion
The Horner-Wadsworth-Emmons reaction and its Still-Gennari modification provide a highly effective and stereocontrolled platform for the synthesis of (E)- and (Z)-2-eicosenoic acid isomers. By carefully selecting the phosphonate reagent and reaction conditions as detailed in this guide, researchers can produce high-purity isomers essential for rigorous studies in biology and medicine. The provided protocols and workflows serve as a practical foundation for scientists aiming to synthesize these valuable research tools.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Lipid Metabolism: A Technical Guide to the Biochemical Pathways of 2-Eicosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid, represents a molecule of growing interest in the landscape of lipid metabolism and cellular signaling. While often overshadowed by its polyunsaturated counterparts, the metabolic fate and signaling roles of this compound are integral to understanding cellular energy homeostasis and the intricate network of lipid-mediated cellular communication. This technical guide provides an in-depth exploration of the core biochemical pathways involving this compound, offering a valuable resource for researchers and professionals in drug development and life sciences. We will delve into its catabolic breakdown through beta-oxidation, the key enzymatic players, and its emerging role as a signaling molecule, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolic Pathways of this compound
The primary metabolic fate of this compound is its catabolism through the beta-oxidation pathway to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. As a very-long-chain fatty acid (VLCFA), its initial breakdown can occur in peroxisomes, followed by further oxidation in the mitochondria.
Peroxisomal and Mitochondrial Beta-Oxidation
The beta-oxidation of this compound involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons per cycle. The initial step is the activation of this compound to its coenzyme A (CoA) derivative, 2-eicosenoyl-CoA.
The core reactions of beta-oxidation for an already unsaturated fatty acid at the C2 position (as is the case with 2-eicosenoyl-CoA in its trans configuration) bypass the first dehydrogenation step.
Key Enzymes in the Beta-Oxidation of trans-2-Eicosenoyl-CoA:
-
Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in trans-2-eicosenoyl-CoA to form 3-hydroxy-eicosanoyl-CoA. This reaction is crucial for preparing the fatty acid for the subsequent oxidation step.[1][2][3][4][5]
-
3-Hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes 3-hydroxy-eicosanoyl-CoA to 3-keto-eicosanoyl-CoA, generating NADH in the process.
-
β-Ketoacyl-CoA Thiolase: This enzyme cleaves 3-keto-eicosanoyl-CoA into acetyl-CoA and octadecanoyl-CoA (an 18-carbon saturated fatty acyl-CoA). The octadecanoyl-CoA then continues through the beta-oxidation spiral.
-
Trans-2-Enoyl-CoA Reductase: This enzyme is involved in the fatty acid elongation pathway and the metabolism of certain unsaturated fatty acids.[1][6] In the context of degradation, it can reduce a trans-2-enoyl-CoA to a saturated acyl-CoA. While its primary role is in synthesis, its activity on various chain-length substrates is noted.
The following diagram illustrates the beta-oxidation pathway for trans-2-eicosenoyl-CoA.
Signaling Pathways Involving Monounsaturated Fatty Acids
While specific signaling pathways directly initiated by this compound are not yet well-defined, the broader class of monounsaturated fatty acids (MUFAs) is recognized for its signaling roles.[6] MUFAs can influence cellular processes by activating key metabolic sensors and interacting with nuclear receptors.
Activation of AMP-Activated Protein Kinase (AMPK)
MUFAs are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] AMPK activation initiates a cascade of events that promote catabolic pathways (like fatty acid oxidation) and inhibit anabolic pathways (like lipid synthesis), thereby restoring cellular energy balance.
Interaction with Nuclear Receptors
Monounsaturated fatty acids can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. The binding of fatty acids to PPARs can lead to increased expression of genes encoding for enzymes involved in fatty acid oxidation.
G-Protein Coupled Receptor (GPCR) Signaling
Fatty acids can also act as signaling molecules through G-protein coupled receptors (GPCRs).[2][8][9] Several GPCRs have been identified as receptors for free fatty acids, mediating various physiological responses, including inflammatory processes and metabolic regulation. While specific interactions with this compound are not detailed, it is plausible that it could modulate the activity of certain fatty acid-sensing GPCRs.
The following diagram provides a generalized overview of the potential signaling roles of monounsaturated fatty acids like this compound.
Quantitative Data
Quantitative kinetic data for enzymes acting specifically on 2-eicosenoyl-CoA are limited in the literature. However, data for related enzymes and substrates provide valuable context.
| Enzyme | Substrate | Organism/Tissue | Kinetic Parameter | Value | Reference |
| trans-2-Enoyl-CoA Reductase | trans-2-Hexadecenoyl-CoA | Rat Hepatic Microsomes | Cofactor | NADH, NADPH | [1] |
| trans-2-Enoyl-CoA Reductase | Crotonyl-CoA, Hexenoyl-CoA | Rat Hepatic Microsomes | Cofactor | NADPH only | [1] |
| Enoyl-CoA Hydratase | C4 to C16 trans-2-enoyl-CoA | Rat Liver | Activity Trend | Decreases with increasing chain length | [10] |
Experimental Protocols
Assay for Beta-Oxidation of this compound in Isolated Mitochondria
This protocol is adapted from general methods for measuring fatty acid oxidation.[11][12]
Objective: To quantify the rate of beta-oxidation of this compound by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound
-
[1-¹⁴C]this compound (radiolabeled tracer)
-
ATP, CoA, L-carnitine, NAD+, FAD
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from the tissue of interest (e.g., liver, heart) using standard differential centrifugation methods.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, ATP, CoA, L-carnitine, NAD+, and FAD.
-
Substrate Preparation: Prepare a solution of this compound with a known amount of [1-¹⁴C]this compound.
-
Initiation of Reaction: Add the isolated mitochondria to the pre-warmed reaction mixture, followed by the addition of the substrate solution to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.
-
Separation of Products: Separate the radiolabeled acetyl-CoA and other water-soluble metabolites from the unreacted fatty acid substrate. This can be achieved by centrifugation followed by a solvent extraction or column chromatography.
-
Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
Calculation: Calculate the rate of beta-oxidation based on the amount of radiolabeled water-soluble products formed per unit of time per milligram of mitochondrial protein.
Quantification of 2-Eicosenoyl-CoA by LC-MS/MS
This protocol is based on established methods for acyl-CoA analysis.[4][13][14]
Objective: To quantify the intracellular levels of 2-eicosenoyl-CoA in cell or tissue samples.
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Extraction solvent (e.g., acetonitrile/methanol/water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Sample Collection and Quenching: Rapidly harvest and quench the metabolism of the cell or tissue samples, typically using liquid nitrogen.
-
Extraction: Homogenize the samples in a cold extraction solvent containing the internal standard to precipitate proteins and extract the acyl-CoAs.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase LC column to separate the different acyl-CoA species.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-eicosenoyl-CoA and the internal standard based on their unique precursor-to-product ion transitions.
-
-
Data Analysis: Construct a standard curve using known concentrations of 2-eicosenoyl-CoA. Quantify the amount of 2-eicosenoyl-CoA in the samples by comparing its peak area to that of the internal standard and the standard curve.
The following workflow diagram illustrates the general process for acyl-CoA quantification.
Conclusion
This compound is an important, though understudied, component of the cellular lipid landscape. Its metabolism via beta-oxidation is a key contributor to cellular energy supply. Furthermore, as a monounsaturated fatty acid, it likely participates in the complex network of lipid-based signaling that governs cellular function. The information and protocols provided in this guide offer a solid foundation for researchers and professionals to further investigate the biochemical pathways and physiological significance of this compound. Future research focusing on the specific enzyme kinetics and direct signaling roles of this molecule will undoubtedly unveil new insights into lipid metabolism and its implications for health and disease.
References
- 1. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite G-protein coupled receptor signaling: Potential regulation of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Eicosenoic Acid: Precursors, Metabolites, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Eicosenoic acid (20:1) is a long-chain monounsaturated fatty acid (MUFA) that exists in various isomeric forms, differing in the position and geometry (cis/trans) of the double bond. While not as extensively studied as other fatty acids like oleic acid or arachidonic acid, this compound and its derivatives are emerging as molecules of interest in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the precursors, biosynthesis, and metabolism of this compound, with a focus on its most common isomer, cis-11-eicosenoic acid, also known as gondoic acid. This document also details the experimental protocols for the analysis of this compound and visualizes the key pathways involved.
Precursors and Biosynthesis of this compound
The primary pathway for the synthesis of this compound in many organisms involves the elongation of shorter-chain monounsaturated fatty acids.
Key Precursors
The principal precursor for the most common isomer of this compound, gondoic acid (cis-11-eicosenoic acid or 20:1n-9), is oleic acid (cis-9-octadecenoic acid, 18:1n-9). Oleic acid is a ubiquitous fatty acid found in abundance in various plant and animal sources.
Biosynthetic Pathway
The conversion of oleic acid to gondoic acid is a two-carbon chain elongation process that occurs primarily in the endoplasmic reticulum. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase system .
The key steps in the elongation of oleic acid to gondoic acid are:
-
Condensation: The initial and rate-limiting step involves the condensation of oleoyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL). This reaction adds two carbon atoms to the oleoyl (B10858665) chain.
-
Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, utilizing NADPH as the reducing agent.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water to form a trans-2-enoyl-CoA.
-
Reduction: Finally, a trans-2-enoyl-CoA reductase reduces the double bond, using NADPH, to yield the elongated saturated acyl-CoA, which in this case is gondoic acid-CoA.
Gondoic acid can be further elongated, for instance, to erucic acid (22:1n-9) in some plants like those of the Brassicaceae family.[1]
Biosynthesis of Gondoic Acid from Oleic Acid.
Metabolism of this compound
This compound, like other fatty acids, can be metabolized through several pathways, primarily for energy production or conversion to other bioactive molecules.
Beta-Oxidation
The primary catabolic pathway for this compound is β-oxidation , which occurs in the mitochondria and peroxisomes. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain, generating acetyl-CoA, NADH, and FADH2.
For unsaturated fatty acids like this compound, additional enzymes are required to handle the double bond. The specific enzymes depend on the position of the double bond. For gondoic acid (cis-11-eicosenoic acid), β-oxidation proceeds normally for several cycles until the cis-double bond is near the carboxyl end. An isomerase is then required to convert the cis-double bond to a trans-double bond, allowing β-oxidation to continue.
Simplified Beta-Oxidation Pathway for Gondoic Acid.
Other Metabolic Fates
Besides β-oxidation, this compound can be:
-
Incorporated into complex lipids: It can be esterified into triglycerides for energy storage or into phospholipids, contributing to the structure and fluidity of cell membranes.
-
Converted to other fatty acids: As mentioned, it can be a precursor for further elongation to longer-chain fatty acids like erucic acid.
-
Potential signaling roles: While specific signaling pathways are not well-defined, monounsaturated fatty acids, in general, are known to act as signaling molecules, potentially through G-protein coupled receptors like GPR120 or by modulating other signaling pathways.[2][3]
Quantitative Data
Specific quantitative data for this compound and its direct precursors and metabolites in various human or animal tissues are not extensively available in a consolidated format in the current literature. However, to illustrate how such data would be presented, the following table shows representative concentrations of erucic acid (a potential metabolite of this compound) found in different types of rapeseed oil.
| Sample Type | Erucic Acid Concentration (g/kg) | Reference |
| Cold-pressed Rapeseed Oil (median) | 1.78 | [4][5] |
| Refined Rapeseed Oil (median) | 2.78 | [4][5] |
| Organically Produced Rapeseed Oil (range) | 0.33 - 3.65 | [5] |
| Conventionally Produced Rapeseed Oil (range) | 0.17 - 9.68 | [5] |
Experimental Protocols
The analysis of this compound and its isomers requires robust methods for lipid extraction, separation, and detection.
Lipid Extraction from Biological Samples
A common and effective method for extracting total lipids from tissues or cells is a modified Folch or Bligh-Dyer method.
Protocol: Lipid Extraction
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.
-
Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Storage: The extracted lipids should be stored at -80°C under an inert atmosphere to prevent oxidation.
General workflow for lipid extraction.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of fatty acids.
Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Derivatization: The carboxyl group of the fatty acids in the lipid extract is derivatized to form fatty acid methyl esters (FAMEs). This is typically done by transesterification using methanolic HCl or BF3/methanol. This step increases the volatility of the fatty acids for GC analysis.[6][7][8][9]
-
GC Separation: The FAMEs are separated on a capillary GC column. For the separation of fatty acid isomers, highly polar columns (e.g., biscyanopropyl polysiloxane phases like SP-2560 or CP-Sil 88) are recommended.[10]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: A temperature gradient is used to elute the FAMEs, for example, starting at 100°C and ramping up to 240°C.
-
-
MS Detection: The separated FAMEs are detected by a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns can help in the identification of the fatty acids. For quantitative analysis, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the analysis of fatty acid isomers, particularly for preparative purposes or for heat-sensitive compounds.[11][12]
Protocol: HPLC Analysis of Fatty Acid Derivatives
-
Derivatization: To enable detection by UV or fluorescence detectors, fatty acids are often derivatized to form esters such as phenacyl esters.[12]
-
HPLC Separation:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where fatty acids are separated based on their chain length and degree of unsaturation. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[11]
-
Silver Ion HPLC (Ag+-HPLC): This technique is particularly powerful for separating isomers based on the number, position, and geometry of the double bonds. The separation is based on the interaction of the double bonds with silver ions impregnated on the stationary phase.[11]
-
-
Detection: UV-Vis or fluorescence detectors are used for derivatized fatty acids. Mass spectrometry can also be coupled with HPLC (LC-MS) for more detailed structural information.
Signaling Pathways
While specific signaling pathways directly initiated by this compound are not yet well-elucidated, it is known that monounsaturated fatty acids can modulate various signaling cascades. They can act as ligands for G-protein coupled receptors (GPCRs), such as GPR120, and influence pathways related to inflammation and metabolism.[1][2][3][13]
For instance, some long-chain fatty acids are known to activate GPR120, which can lead to the recruitment of β-arrestin-2 and subsequent downstream effects, including the modulation of inflammatory responses.[3][13]
A potential signaling pathway for monounsaturated fatty acids via GPR120.
Conclusion
This compound represents a class of long-chain monounsaturated fatty acids with diverse isomers and metabolic fates. While gondoic acid (cis-11-eicosenoic acid) is the most well-characterized isomer, arising from the elongation of oleic acid, much remains to be discovered about the specific biological roles and signaling pathways of the various this compound isomers. The analytical techniques detailed in this guide provide a robust framework for researchers to further investigate the quantitative distribution and functional significance of these intriguing lipids in health and disease. Future research focusing on isomer-specific functions and their interactions with cellular signaling networks will be crucial in unlocking their full therapeutic and diagnostic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways [mdpi.com]
- 7. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Membranes and Transport | Biological Principles [bioprinciples.biosci.gatech.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. brainkart.com [brainkart.com]
The Emerging Role of 2-Eicosenoic Acid in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid, is emerging from the shadow of its more extensively studied polyunsaturated counterparts, such as arachidonic acid, to reveal a distinct and significant role in cellular signaling. While research is still in its nascent stages, current evidence points towards a fascinating role for this compound, not as a precursor to classical eicosanoids, but as a direct signaling molecule, particularly in the context of microbial virulence. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cell signaling, with a focus on its effects on both bacterial and mammalian cells. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the known signaling interactions to serve as a valuable resource for researchers exploring this novel signaling molecule.
Introduction to this compound
Eicosanoids, a large family of signaling molecules derived from 20-carbon fatty acids, are pivotal regulators of a vast array of physiological and pathological processes.[1] Traditionally, research has centered on polyunsaturated fatty acids like arachidonic acid, the precursor to prostaglandins, leukotrienes, and thromboxanes.[2] However, recent investigations have begun to shed light on the biological activities of monounsaturated long-chain fatty acids, including this compound.
This compound exists as both cis and trans isomers, and its biological activity can be significantly influenced by this stereochemistry. Unlike arachidonic acid, which is metabolized by cyclooxygenases and lipoxygenases to generate a cascade of signaling molecules, this compound appears to exert its effects more directly, by interacting with and modulating the function of specific proteins.
Role in Microbial Cell Signaling and Virulence
A significant body of evidence has established this compound as a potent modulator of virulence in a range of pathogenic bacteria. It acts as an interspecies signaling molecule, often repressing the expression of key virulence factors.
Repression of Virulence in Enteric Pathogens
In enteric pathogens such as Salmonella and Vibrio cholerae, cis-2-eicosenoic acid has been shown to repress the expression of genes crucial for virulence. For instance, in Salmonella, cis-2-eicosenoic acid can repress the expression of hilA, a key transcriptional regulator of invasion genes.[3] Similarly, in Vibrio cholerae, it represses the expression of cholera toxin genes.[4] The repressive effect is often more potent with the cis isomer compared to the trans isomer, highlighting the stereospecificity of its action.
Inhibition of Virulence in Mycobacterium tuberculosis
Both cis- and trans-2-eicosenoic acid have demonstrated the ability to inhibit key virulence factors in Mycobacterium tuberculosis (Mtb). Specifically, they act as inhibitors of protein tyrosine phosphatases PtpA and PtpB, which are crucial for Mtb's survival within host macrophages.[5][6] By inhibiting these enzymes, this compound can disrupt the bacterium's ability to evade the host immune response.
Data Presentation
Table 1: Quantitative Data on the Effects of this compound on Bacterial Virulence
| Organism | Target | Compound | Concentration | Effect | Reference |
| Salmonella | hilA gene expression | cis-2-Eicosenoic acid | 5 µM | 3-fold repression | [3] |
| Vibrio cholerae | ctxAB gene expression | cis-2-Eicosenoic acid | 20 µM | ~50% repression | [4][7] |
| Shigella flexneri | Congo red binding | cis-2-Eicosenoic acid | Not specified | ~3-fold reduction | [8] |
| Mycobacterium tuberculosis | PtpB activity | cis-2-Eicosenoic acid | 16 µM | 63.72% inhibition | [5] |
| Mycobacterium tuberculosis | PtpB activity | trans-2-Eicosenoic acid | 16 µM | 74.67% inhibition | [5] |
| Mycobacterium tuberculosis | PtpA activity | cis-2-Eicosenoic acid | IC₅₀ = 8.20 µM | - | [6][9][10] |
| Mycobacterium tuberculosis | PtpA activity | trans-2-Eicosenoic acid | IC₅₀ = 11.26 µM | - | [6][9][10] |
Signaling Pathway Diagrams
Caption: Inhibition of bacterial virulence pathways by this compound.
Role in Mammalian Cell Signaling
The role of this compound in mammalian cell signaling is significantly less understood. The limited available research suggests that its effects may be subtle or context-dependent, and it does not appear to induce the same dramatic changes in membrane properties as polyunsaturated fatty acids.
Effects on Membrane Fluidity and Amyloid Precursor Protein Processing
One study investigated the effects of cis-2-eicosenoic acid on differentiated human neuroblastoma SH-SY5Y cells.[11] The results indicated that, unlike fatty acids with four or more double bonds (e.g., arachidonic acid), cis-2-eicosenoic acid had no significant effect on membrane fluidity.[11][12] Furthermore, it did not alter the secretion of soluble amyloid precursor protein α (sAPPα), a key event in the processing of the amyloid precursor protein implicated in Alzheimer's disease.[11]
This lack of effect on membrane fluidity suggests that this compound may not significantly alter the physical properties of mammalian cell membranes, which is a common mechanism of action for many fatty acids.
Experimental Protocols
Bacterial Virulence Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on bacterial virulence gene expression using a reporter strain.
Materials:
-
Bacterial strain containing a virulence gene promoter fused to a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase).
-
Appropriate liquid growth medium.
-
This compound (cis and trans isomers).
-
Solvent for fatty acid (e.g., DMSO or ethanol).
-
Microplate reader for measuring luminescence or absorbance.
Procedure:
-
Grow the bacterial reporter strain overnight in the appropriate medium.
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add various concentrations of this compound (and a vehicle control) to the wells of a microplate.
-
Add the diluted bacterial culture to the wells.
-
Incubate the plate at the optimal growth temperature for the bacterium.
-
Measure OD₆₀₀ and the reporter signal (luminescence or β-galactosidase activity) at regular intervals.
-
Normalize the reporter signal to the cell density (OD₆₀₀) to determine the effect on gene expression.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound against a purified PTP enzyme.
Materials:
-
Purified PTP enzyme (e.g., PtpA or PtpB).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, 50 mM NaCl, 1 mM DTT, pH 7.2).
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
This compound.
-
Solvent for fatty acid.
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the PTP enzyme.
-
Add various concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the dephosphorylation of pNPP by measuring the increase in absorbance at 405 nm over time.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.[13]
Mammalian Cell Membrane Fluidity Assay
This protocol outlines a method to measure changes in membrane fluidity in cultured mammalian cells treated with this compound using the fluorescent probe Laurdan.
Materials:
-
Cultured mammalian cells (e.g., SH-SY5Y).
-
Cell culture medium.
-
This compound complexed with fatty acid-free BSA.
-
Laurdan fluorescent dye.
-
Fluorescence microscope or plate reader capable of measuring Laurdan emission.
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy).
-
Treat the cells with various concentrations of the this compound-BSA complex for a specified duration (e.g., 24 hours).
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with Laurdan dye in the dark.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.
-
Calculate the Generalized Polarization (GP) value for each condition to quantify membrane fluidity.
Future Directions and Conclusion
The study of this compound in cell signaling is a field ripe for exploration. While its role as a modulator of bacterial virulence is becoming increasingly clear, its functions in mammalian systems remain largely enigmatic. Future research should focus on:
-
Identifying the metabolic pathways of this compound in mammals to determine if it serves as a precursor to other signaling molecules.
-
Screening for potential protein targets in mammalian cells to elucidate its mechanism of action.
-
Investigating its effects in various physiological and pathological contexts , such as inflammation, metabolic diseases, and cancer.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Effects of Polyunsaturated Fatty Acid Ratios in Human SH-SY5Y Cells by in vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Chronic Fatty Acid Exposure Disrupts SH-SY5Y and Neuronal Differentiation and Is a Potential Link Between Type-2 Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Assessment of Plasma Membrane Fatty Acid Composition and Fluidity Using Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
Natural Sources of 2-Eicosenoic Acid Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Eicosenoic acid (20:1) represents a group of monounsaturated fatty acid isomers with growing interest in the scientific community due to their presence in various natural sources and potential biological activities. This technical guide provides a comprehensive overview of the natural origins of this compound isomers, presenting quantitative data, detailed experimental protocols for their analysis, and insights into their emerging roles in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to explore the potential of these fatty acids.
Natural Sources and Quantitative Data
This compound isomers are found across different biological kingdoms, including marine life, terrestrial plants, and microorganisms. The distribution and concentration of specific isomers can vary significantly between sources.
Marine Sources
Marine organisms, particularly fish, are a rich source of various positional isomers of cis-eicosenoic acid. The most abundant isomer is often cis-11-eicosenoic acid (gondoic acid).
Table 1: Quantitative Data of cis-Eicosenoic Acid (20:1) Positional Isomers in Marine Fishes
| Common Name | Scientific Name | Location | Total c-20:1 (mg/g of oil) | Predominant Isomer(s) | Reference |
| Saury | Cololabis saira | Pacific Ocean | 166.95 ± 12.4 | c9-20:1 | [1] |
| Capelin | Mallotus villosus | Atlantic Ocean | 162.7 ± 3.5 | c11-20:1 | [1] |
| Goatfish | Upeneus sp. | Indian Ocean | 34.39 | c11-20:1 | [1] |
| Anchovy | Stolephorus commersoni | Indian Ocean | 1.59 (in whole fish) | Not specified | [1] |
| Squid | Loligo singhalensis | Indian Ocean | 1.45 (in flesh) | Not specified | [1] |
| Rainbow sardine | Dussumieria acuta | Indian Ocean | 3.80 (in whole fish) | Not specified | [1] |
| Mullet | Mugil cephalus | Indian Ocean | 3.18 (in whole fish) | Not specified | [1] |
| Dogfish Liver Oil | Squalus acanthias | Not specified | 11% of total fatty acids | 11,1this compound | |
| Beluga Blubber Oil | Delphinapterus leucas | Not specified | 4% of total fatty acids | 11,1this compound |
Plant Sources
Several plant families are notable for their significant content of this compound isomers. The Sapindaceae and Brassicaceae families, in particular, contain species with high concentrations of cis-11-eicosenoic acid.
Table 2: Quantitative Data of cis-11-Eicosenoic Acid in Plant Seed Oils
| Plant Family | Species | Common Name | cis-11-Eicosenoic Acid (% of total fatty acids) | Reference |
| Sapindaceae | Koelreuteria paniculata | Goldenrain tree | 60% | [2] |
| Sapindaceae | Cardiospermum halicacabum | Balloon vine | High (potential source) | [2] |
| Sapindaceae | 11 species studied | Various | 8-60% | [2] |
| Brassicaceae | Brassica napobrassica | Rutabaga | 6% | |
| Brassicaceae | Thlaspi arvense | Frenchweed | 7% | |
| Simmondsiaceae | Simmondsia californica | Jojoba | 70% (combined C20:1 isomers) | [3] |
Additionally, a study on commercially available plant oils revealed the presence of various cis-20:1 isomers, with peanut oil showing the highest total content.
Table 3: Total cis-Eicosenoic Acid (c-20:1) Content in Commercial Plant Oils
| Plant Oil | Total c-20:1 (%) | Predominant Isomer | Reference |
| Peanut oil | 3.85 | c7-20:1 | [4] |
| Flaxseed oil | 0.17 | Not specified | [4] |
| Mustard oil | Not specified | c11-20:1 | [4] |
| Corn oil | Not specified | c11-20:1 | [4] |
Microbial Sources
Certain fungi have been identified as producers of cis-11-eicosenoic acid (gondoic acid), presenting a potential for microbial production of this specific isomer.
Table 4: Production of cis-11-Eicosenoic Acid by Fungi
| Fungal Species | Strain | Production (mg/g of dried cells) | Reference |
| Mortierella chlamydospora | CBS 529.75 | 36.3 | [5] |
Experimental Protocols
Accurate quantification and identification of this compound isomers require robust experimental protocols. The following sections detail methodologies for extraction, separation, and analysis.
Lipid Extraction from Biological Samples
A common and effective method for total lipid extraction is a modified Bligh and Dyer method.
Materials:
-
Methanol
-
0.9% NaCl solution or distilled water
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas stream
Protocol:
-
Weigh a known amount of homogenized tissue or finely ground seed material.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the sample in a glass tube.
-
Homogenize the mixture thoroughly using a glass homogenizer.
-
Add additional chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex the mixture vigorously to ensure thorough mixing and phase separation.
-
Centrifuge the sample to facilitate the separation of the two phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.
-
Evaporate the solvent under a gentle stream of nitrogen gas to yield the total lipid extract.
-
Store the extracted lipids under an inert atmosphere at -20°C or lower until further analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For gas chromatography analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters.
Materials:
-
BF3-methanol solution (14%) or 0.5 M KOH in methanol
-
Saturated NaCl solution
Protocol (using BF3-methanol):
-
Dissolve the lipid extract in a small volume of hexane.
-
Add BF3-methanol solution to the lipid extract.
-
Heat the mixture in a sealed tube at 100°C for 30-60 minutes.
-
Cool the tube to room temperature.
-
Add saturated NaCl solution and hexane.
-
Vortex the mixture and allow the layers to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
The FAMEs are now ready for analysis by Gas Chromatography.
Separation and Quantification of this compound Isomers
A two-step process involving High-Performance Liquid Chromatography (HPLC) for isomer separation followed by Gas Chromatography (GC) for quantification is often employed.
Step 1: Reversed-Phase HPLC for Isomer Fractionation
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: UV detector at a low wavelength (e.g., 205 nm).
-
Procedure: The total FAMEs mixture is injected onto the HPLC system. Fractions corresponding to the elution time of 20:1 methyl esters are collected.
Step 2: Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification
-
Column: A highly polar capillary column (e.g., SLB-IL111 or Rt-2560) is crucial for the separation of positional isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically set around 250-260°C.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Quantification: An internal standard (e.g., methyl heptadecanoate, C17:0) is added to the sample before the extraction process. The peak areas of the this compound isomers are compared to the peak area of the internal standard for quantification.[1]
Signaling Pathways and Biological Activities
While research into the specific signaling roles of all this compound isomers is ongoing, evidence is emerging for the biological activity of gondoic acid (cis-11-Eicosenoic acid).
Anti-inflammatory Activity of Gondoic Acid
Recent studies have shown that gondoic acid can exert anti-inflammatory effects.[4][6][7] In lipopolysaccharide (LPS)-stimulated Kupffer cells (liver macrophages), gondoic acid was found to inhibit the production of pro-inflammatory factors and reactive oxygen species (ROS).[7]
The proposed mechanism of action involves the inhibition of the PKCθ/ERK/STAT3 signaling pathway .[6][7] This pathway is a known cascade involved in inflammatory responses.
Potential Roles of Other Isomers
-
Paullinic Acid ((13Z)-icos-13-enoic acid): Due to its structural similarity to other very-long-chain monounsaturated fatty acids like nervonic acid, paullinic acid is being investigated for its potential role in myelination, neuronal health, and ceramide synthesis signaling.[1]
-
Gadoleic Acid ((9Z)-eicosenoic acid): This isomer is being explored as a potential biomarker for the dietary intake of fish and rapeseed oil.[8] It is also known to be acylated to the protein recoverin, which is involved in signal transduction in photoreceptors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound isomers from natural sources.
Conclusion
This compound isomers are widespread in nature, with significant concentrations found in specific marine, plant, and microbial sources. This guide provides a foundational understanding of these sources, along with the necessary experimental protocols for their accurate analysis. The emerging evidence of the biological activities of isomers like gondoic acid, particularly their anti-inflammatory properties, highlights the potential for further research and development in the fields of nutrition, pharmacology, and medicine. The methodologies and data presented herein are intended to facilitate and inspire future investigations into the roles and applications of these intriguing fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gondoic acid | Perceptive BioScience [perceptivebioscience.com]
- 5. Production of cis-11-eicosenoic acid by Mortierella fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Enzymatic Regulation of 2-Eicosenoic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid, is a lipid molecule implicated in various physiological and pathophysiological processes. Its production is tightly controlled by a series of enzymatic reactions, primarily involving fatty acid elongases and desaturases. Understanding the regulation of these enzymes is crucial for developing therapeutic strategies targeting lipid metabolism in diseases such as metabolic syndrome, cardiovascular disorders, and cancer. This technical guide provides a comprehensive overview of the enzymatic regulation of this compound synthesis, including key enzymes, regulatory pathways, quantitative data, and detailed experimental protocols.
Biosynthesis of this compound: A Two-Step Process
The primary pathway for the synthesis of this compound (20:1) involves a two-step process: the elongation of an 18-carbon fatty acid precursor, followed by the introduction of a double bond. The most likely precursor is oleic acid (18:1n-9).
-
Elongation: The initial and rate-limiting step is the elongation of oleoyl-CoA (18:1n-9-CoA) to eicosanoyl-CoA (20:1n-9-CoA). This reaction is catalyzed by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVL). Specifically, ELOVL6 has been identified as a key enzyme in the elongation of C16 and C18 fatty acids.[1][2] ELOVL5 and ELOVL7 may also contribute to this process.[3][4][5]
-
Desaturation: Following elongation, a cis-double bond is introduced into the 20-carbon fatty acyl-CoA. This desaturation is catalyzed by Stearoyl-CoA Desaturase (SCD), with SCD1 being the predominant isoform in many tissues.[6][7][8] This enzyme converts stearoyl-CoA to oleoyl-CoA and is also capable of acting on longer-chain saturated fatty acids. While direct evidence for SCD1 action on eicosanoyl-CoA to produce 2-eicosenoyl-CoA is an area of ongoing research, its role in generating monounsaturated fatty acids makes it the prime candidate for this step.
An alternative, less common pathway may involve the desaturation of arachidic acid (20:0) to this compound, also catalyzed by an SCD enzyme.
Key Enzymes and Their Regulation
The production of this compound is intricately regulated at the transcriptional and post-transcriptional levels, ensuring a balanced cellular lipid profile.
Elongation of Very Long-chain Fatty Acids 6 (ELOVL6)
-
Function: ELOVL6 is a microsomal enzyme that catalyzes the two-carbon elongation of saturated and monounsaturated fatty acids with chain lengths of C12 to C16.[1] It displays a high preference for palmitoyl-CoA (16:0) and palmitoleoyl-CoA (16:1n-7), but also efficiently elongates oleoyl-CoA (18:1n-9).[1]
-
Regulation: The expression of the ELOVL6 gene is primarily controlled by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[9][10][11] SREBP-1c is activated by insulin (B600854) and plays a central role in lipogenesis. Additionally, the Carbohydrate-Responsive Element-Binding Protein (ChREBP) acts synergistically with SREBP-1c to maximally induce ELOVL6 expression in response to high carbohydrate levels.[10][12]
Stearoyl-CoA Desaturase 1 (SCD1)
-
Function: SCD1 is an integral membrane protein of the endoplasmic reticulum that introduces a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs.[7][8][13] Its preferred substrates are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively.[6]
-
Regulation: Similar to ELOVL6, the transcription of the SCD1 gene is potently induced by SREBP-1c in response to insulin signaling.[14][15] Dietary factors also play a significant role, with high-carbohydrate diets upregulating SCD1 expression and polyunsaturated fatty acids (PUFAs) leading to its suppression.[15]
Quantitative Data on Enzyme Activity
The following table summarizes the known substrate specificities of the key human ELOVL enzymes. Specific kinetic parameters such as Km and Vmax are often cell-type and condition-specific and require dedicated experimental determination.
| Enzyme | Preferred Substrates | Other Substrates | Reference(s) |
| ELOVL1 | Saturated and monounsaturated C20- and C22-CoAs | Saturated C18-C26 acyl-CoAs | [5] |
| ELOVL2 | Polyunsaturated C20 and C22 acyl-CoAs | - | [5][16] |
| ELOVL3 | Saturated and monounsaturated C18-C22 acyl-CoAs | C16-C22 acyl-CoAs | [5] |
| ELOVL4 | Saturated C24- and C26-CoAs | Polyunsaturated C20 acyl-CoAs | [17] |
| ELOVL5 | Polyunsaturated C18 acyl-CoAs | Polyunsaturated C20 acyl-CoAs | [5] |
| ELOVL6 | Saturated and monounsaturated C16 acyl-CoAs | Saturated and monounsaturated C12-C14 acyl-CoAs | [1][5] |
| ELOVL7 | Saturated and polyunsaturated C18 acyl-CoAs | C16-C22 acyl-CoAs | [3][5] |
Experimental Protocols
Fatty Acid Elongase Activity Assay using Radiolabeled Substrates
This protocol describes a method to measure the activity of ELOVL enzymes in microsomal fractions by quantifying the incorporation of a radiolabeled two-carbon donor into a fatty acyl-CoA substrate.[18][19]
Materials:
-
Microsomal protein fraction (isolated from cells or tissues of interest)
-
[2-14C]Malonyl-CoA (radiolabeled substrate)
-
Fatty acyl-CoA substrate (e.g., Oleoyl-CoA)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Stopping solution (e.g., 10% KOH in 80% ethanol)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH, BSA, and the fatty acyl-CoA substrate.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the microsomal protein fraction and [2-14C]Malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding the stopping solution.
-
Saponification: Heat the mixture at 65°C for 1 hour to saponify the fatty acids.
-
Extraction: After cooling, acidify the mixture with HCl and extract the fatty acids with hexane.
-
Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the enzyme activity as nmol of malonyl-CoA incorporated per mg of protein per minute.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound from biological samples by converting the fatty acids to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[20][21][22]
Materials:
-
Biological sample (cells, tissue, or plasma)
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
BF3-methanol or HCl-methanol solution
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Lipid Extraction: Homogenize the biological sample in a chloroform:methanol mixture. Add the internal standard. After centrifugation, collect the lower organic phase. Wash the organic phase with 0.9% NaCl solution.
-
Derivatization to FAMEs: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add BF3-methanol or HCl-methanol and heat at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add water and hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS system. Use a temperature program that allows for the separation of C20:1 FAME from other fatty acid methyl esters.
-
Data Analysis: Identify the this compound methyl ester peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Visualizations
Signaling Pathway for this compound Synthesis
Caption: Transcriptional regulation of this compound synthesis.
Experimental Workflow for this compound Quantification
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 13. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. gcms.cz [gcms.cz]
- 22. benchchem.com [benchchem.com]
The Role of 2-Eicosenoic Acid in Membrane Fluidity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the function of 2-eicosenoic acid in biological membranes, with a primary focus on its influence on membrane fluidity. While monounsaturated fatty acids are generally known to increase membrane fluidity, this document synthesizes the available, though limited, direct experimental evidence for this compound. The guide details established experimental protocols for assessing membrane fluidity, including Fluorescence Anisotropy, Laurdan Generalized Polarization (GP), and Differential Scanning Calorimetry (DSC). Furthermore, it explores potential signaling pathways and the broader context of eicosanoid signaling, considering the structural characteristics of this compound. This document aims to be a foundational resource for researchers investigating the nuanced roles of specific fatty acids in membrane biophysics and cellular signaling.
Introduction: The Critical Role of Membrane Fluidity
Biological membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins that are essential for cellular function. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences a wide range of cellular processes, including:
-
Membrane protein function: The activity of many transmembrane proteins, such as receptors, enzymes, and ion channels, is modulated by the fluidity of the surrounding lipid environment.
-
Signal transduction: Membrane fluidity affects the lateral diffusion of signaling molecules and the formation of signaling platforms.
-
Membrane trafficking: Processes like endocytosis, exocytosis, and membrane fusion are dependent on the dynamic nature of the lipid bilayer.
-
Permeability: The fluidity of the membrane influences its permeability to water and small solutes.
The fatty acid composition of membrane phospholipids (B1166683) is a key determinant of membrane fluidity. Saturated fatty acids, with their straight acyl chains, can pack tightly together, resulting in a more ordered and less fluid membrane. In contrast, unsaturated fatty acids, which contain one or more double bonds, introduce kinks into their acyl chains. These kinks disrupt the tight packing of lipids, leading to a more disordered and fluid membrane.
This compound is a 20-carbon monounsaturated fatty acid with a double bond at the second carbon position (C2). Its specific impact on membrane fluidity is an area of ongoing investigation. This guide will delve into the current understanding of its function.
Biophysical Effects of this compound on Membrane Fluidity
Direct experimental data on the effect of this compound on membrane fluidity is sparse. However, a key study provides some initial insights.
Cellular Studies
A study investigating the effects of various fatty acids on the membrane fluidity of differentiated human neuroblastoma (SH-SY5Y) cells found that cis-2-eicosenoic acid did not alter membrane fluidity[1]. In this study, membrane fluidity was assessed by measuring the fluorescent intensity of a membrane probe. The results indicated that fatty acids with four or more double bonds were required to observe a significant increase in membrane fluidity in this cell line[1].
Table 1: Effect of cis-2-Eicosenoic Acid on Membrane Fluidity in SH-SY5Y Cells
| Fatty Acid | Number of Double Bonds | Effect on Membrane Fluidity | Reference |
| cis-2-Eicosenoic acid | 1 | No significant change | [1] |
This finding suggests that in a complex biological membrane, the presence of a single double bond at the C2 position in a 20-carbon fatty acid may not be sufficient to induce a measurable change in overall membrane fluidity. The authors of the study hypothesized that the number of double bonds, rather than their specific position, is the primary determinant of a fatty acid's effect on membrane fluidity[1].
Further research using model membrane systems is necessary to dissect the intrinsic biophysical effects of this compound on lipid bilayers without the confounding factors of a cellular environment.
Experimental Protocols for Measuring Membrane Fluidity
To facilitate further research in this area, this section provides detailed methodologies for three widely used techniques to assess membrane fluidity.
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value corresponds to restricted rotational motion and thus, lower membrane fluidity. A commonly used probe for this technique is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Experimental Workflow:
Figure 1: Workflow for Fluorescence Anisotropy Measurement.
Protocol:
-
Probe Preparation: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) at a concentration of approximately 2 mM.
-
Labeling: Add the DPH stock solution to the liposome (B1194612) or cell suspension while vortexing to achieve a final probe concentration of 1-2 µM. The final concentration of the organic solvent should be less than 0.2% (v/v) to avoid affecting membrane integrity.
-
Incubation: Incubate the mixture in the dark at the desired temperature for at least 30-60 minutes to allow the probe to incorporate into the membranes.
-
Measurement: Measure the steady-state fluorescence anisotropy using a fluorometer equipped with polarizers.
-
Excitation wavelength (λex): ~360 nm
-
Emission wavelength (λem): ~430 nm
-
-
Calculation: The fluorescence anisotropy (r) is calculated using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where I_VV and I_VH are the fluorescence intensities measured with the excitation polarizer oriented vertically and the emission polarizer oriented vertically and horizontally, respectively. G is the G-factor, which corrects for the differential transmission of the two polarization components by the instrument.
-
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that exhibits a spectral shift in response to changes in the polarity of its environment. In a more fluid, disordered membrane, water molecules can penetrate the bilayer to a greater extent, leading to a red shift in Laurdan's emission spectrum. The Generalized Polarization (GP) value is a ratiometric measure of this spectral shift and is inversely correlated with membrane fluidity.
Experimental Workflow:
Figure 2: Workflow for Laurdan GP Measurement.
Protocol:
-
Probe Preparation: Prepare a stock solution of Laurdan in an organic solvent (e.g., ethanol (B145695) or dimethylformamide) at a concentration of 1-5 mM.
-
Labeling: Add the Laurdan stock solution to the liposome or cell suspension to a final concentration of 5-10 µM.
-
Incubation: Incubate the mixture in the dark at the desired temperature for 30-60 minutes.
-
Measurement: Measure the fluorescence intensity at two emission wavelengths using a fluorometer.
-
Excitation wavelength (λex): ~350 nm
-
Emission wavelengths (λem): ~440 nm (gel phase) and ~490 nm (liquid-crystalline phase)
-
-
Calculation: The GP value is calculated using the following formula:
-
GP = (I_440 - I_490) / (I_440 + I_490)
-
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique that measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the phase transition temperature (Tm) of a lipid bilayer, which is the temperature at which the membrane transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. The incorporation of fatty acids that increase fluidity will typically lower the Tm.
Experimental Workflow:
Figure 3: Workflow for DSC Measurement.
Protocol:
-
Sample Preparation: Prepare a concentrated suspension of liposomes (typically 1-10 mg/mL) in a suitable buffer.
-
Sample Loading: Accurately weigh and hermetically seal the liposome suspension into an aluminum DSC pan. An identical pan containing only buffer is used as a reference.
-
DSC Scan: Place the sample and reference pans in the DSC instrument. Heat the samples at a constant rate (e.g., 1-5 °C/min) over the desired temperature range.
-
Data Analysis: The phase transition is observed as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is taken as the phase transition temperature (Tm).
This compound and Cellular Signaling
While the direct effect of this compound on membrane fluidity appears to be minimal in the context of a complex cellular membrane, its structural features suggest potential involvement in cellular signaling pathways.
Eicosanoid Signaling Pathways
Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. These molecules are potent regulators of inflammation, immunity, and many other physiological processes. The biosynthesis of eicosanoids is initiated by the release of a 20-carbon fatty acid from membrane phospholipids by phospholipase A2 (PLA2). The free fatty acid is then metabolized by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes to produce various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.
Figure 4: Simplified Eicosanoid Synthesis Pathway.
Given that this compound is a 20-carbon fatty acid, it is plausible that it could be a substrate for the enzymes involved in eicosanoid synthesis. However, there is currently no direct evidence to confirm that this compound is metabolized by COX or LOX enzymes to produce novel eicosanoids. Further research is needed to investigate this possibility.
Other Potential Signaling Roles
Interestingly, a shorter-chain analogue of this compound, cis-2-decenoic acid, has been identified as a bacterial signaling molecule that can induce the dispersion of biofilms and revert persister cells to an antibiotic-susceptible state[2][3]. This suggests that fatty acids with a double bond at the C2 position may have specific signaling functions.
Furthermore, an isomer of this compound, 11-eicosenoic acid (gondoic acid), has been shown to have anti-inflammatory effects by inhibiting the PKCθ/ERK/STAT3 signaling pathway in Kupffer cells[4]. While this is a different isomer, it highlights the potential for C20 monounsaturated fatty acids to be involved in specific signaling cascades.
Figure 5: Gondoic Acid Anti-Inflammatory Signaling Pathway.
Future research should explore whether this compound can modulate similar or distinct signaling pathways.
Conclusion and Future Directions
The role of this compound in membrane fluidity is a nuanced topic. While the general principles of fatty acid structure suggest it should increase membrane fluidity, direct experimental evidence in a cellular context indicates a negligible effect. This highlights the complexity of biological membranes and the need for further investigation using simplified model systems.
This technical guide has provided a framework for such investigations by detailing robust experimental protocols. Key areas for future research include:
-
In vitro biophysical studies: Characterizing the effect of this compound on the biophysical properties (e.g., phase transition temperature, order parameter, and lipid packing) of model lipid bilayers using techniques like DSC, fluorescence anisotropy, and Laurdan GP.
-
Molecular dynamics simulations: Employing computational approaches to model the interactions of this compound with different phospholipid species and to predict its effect on membrane structure and dynamics at an atomic level.
-
Metabolic and signaling studies: Investigating whether this compound can be metabolized by COX and LOX enzymes to produce novel eicosanoids and exploring its potential to modulate other cellular signaling pathways.
A deeper understanding of the specific functions of this compound will contribute to a more complete picture of the intricate relationship between lipid composition, membrane properties, and cellular function, with potential implications for drug development and the understanding of various disease states.
References
- 1. Investigating the impact of 2-OHOA-embedded liposomes on biophysical properties of cancer cell membranes via Laurdan two-photon microscopy imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Metabolic Journey of Dietary 2-Eicosenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid, is a component of various dietary sources. While extensive research has elucidated the metabolic pathways of polyunsaturated fatty acids like arachidonic and eicosapentaenoic acid, the specific metabolic fate of this compound is less well-defined. This technical guide synthesizes the current understanding of fatty acid metabolism to project a putative metabolic pathway for dietary this compound. It covers the anticipated processes of absorption, distribution, cellular uptake, and catabolism through beta-oxidation. This document provides detailed experimental protocols for investigating these pathways and presents quantitative data from related fatty acids to serve as a comparative baseline. The included diagrams, generated using Graphviz, offer a clear visual representation of the proposed metabolic pathways and experimental workflows. This guide serves as a foundational resource for researchers aiming to investigate the metabolism of this compound and its potential physiological significance.
Introduction
Eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids, play crucial roles in inflammation, immunity, and cardiovascular function.[1][2] The metabolic pathways of prominent eicosanoid precursors, such as arachidonic acid (AA) and eicosapentaenoic acid (EPA), have been extensively studied.[2][3] However, the metabolic fate of monounsaturated 20-carbon fatty acids, such as this compound, remains largely uncharacterized in the scientific literature. Understanding the metabolic journey of this compound is essential for a comprehensive knowledge of lipid metabolism and its potential impact on human health.
This guide outlines a putative metabolic pathway for dietary this compound based on established principles of fatty acid absorption, transport, and catabolism. It is important to note that due to a lack of direct experimental data on this compound, this pathway is inferred from the metabolism of other long-chain monounsaturated fatty acids.
Putative Metabolic Fate of this compound
The metabolic journey of dietary this compound can be conceptualized in four main stages: absorption and transport, cellular uptake and activation, mitochondrial beta-oxidation, and potential elongation and desaturation.
Absorption and Lipoprotein Transport
Following ingestion, dietary triglycerides containing this compound are hydrolyzed in the small intestine by pancreatic lipases. The resulting free fatty acids and monoacylglycerols are absorbed by enterocytes. Inside the enterocytes, they are re-esterified into triglycerides and packaged into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream for distribution to various tissues.
Cellular Uptake and Activation
In peripheral tissues, lipoprotein lipase (B570770) (LPL) hydrolyzes the triglycerides within chylomicrons, releasing this compound. The fatty acid is then taken up by cells via fatty acid transport proteins.[4] Once inside the cell, this compound must be activated before it can be metabolized. This activation is a two-step process catalyzed by acyl-CoA synthetase (also known as fatty acid thiokinase) in the cytoplasm, which converts the fatty acid into 2-eicosenoyl-CoA.[5][6] This reaction requires ATP and coenzyme A.[6]
Mitochondrial Beta-Oxidation
The primary catabolic pathway for fatty acids is beta-oxidation, which occurs within the mitochondria.[5] The entry of long-chain acyl-CoAs like 2-eicosenoyl-CoA into the mitochondrial matrix is facilitated by the carnitine shuttle.[6]
The beta-oxidation of a monounsaturated fatty acid like this compound (20:1) proceeds through a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[7] For a monounsaturated fatty acid with the double bond at an even-numbered carbon (from the carboxyl end), as is the case for this compound, the standard beta-oxidation enzymes can proceed until the double bond is near the carboxyl end. At this point, an auxiliary enzyme, enoyl-CoA isomerase, is required to convert the cis or trans double bond into a trans-Δ2 double bond, which is a substrate for enoyl-CoA hydratase, allowing beta-oxidation to continue.[8]
The repeated cycles of beta-oxidation of 2-eicosenoyl-CoA would theoretically yield 10 molecules of acetyl-CoA.
Quantitative Data
Direct quantitative data on the metabolic fate of this compound is scarce. The following tables provide data for oleic acid (18:1n-9), a well-studied long-chain monounsaturated fatty acid, to serve as a comparative reference.
Table 1: Tissue Distribution of Monounsaturated Fatty Acids in Human Adipose Tissue
| Fatty Acid | Relative Concentration (Mean ± SD) in Subcutaneous Fat |
| Saturated | 27.1 ± 4.2% |
| Monounsaturated | 49.6 ± 5.7% |
| Diunsaturated | 23.4 ± 3.9% |
Source: Adapted from data on human adipose tissue composition.[9]
Table 2: Predominant Fatty Acids in Human Adipose Tissue Triglycerides
| Fatty Acid | Typical Abundance |
| Myristic acid (14:0) | 3% |
| Palmitic acid (16:0) | 19-24% |
| Palmitoleic acid (16:1) | 6-7% |
| Stearic acid (18:0) | 3-6% |
| Oleic acid (18:1) | 45-50% |
| Linoleic acid (18:2) | 13-15% |
| Linolenic acid (18:3) | 1-2% |
Source: Data represents typical fatty acid composition in human adipose tissue.[9]
Experimental Protocols
Investigating the metabolic fate of this compound requires a combination of in vitro and in vivo experimental approaches. The following are detailed methodologies for key experiments.
In Vitro Fatty Acid Beta-Oxidation Assay in Isolated Mitochondria
This protocol measures the rate of beta-oxidation of a fatty acid substrate in isolated mitochondria by monitoring oxygen consumption.
Materials:
-
Isolated mitochondria from a relevant tissue source (e.g., liver, heart)
-
This compound substrate
-
Assay buffer (e.g., containing KH2PO4, MgCl2, KCl, and BSA)
-
ADP (adenosine diphosphate)
-
Carnitine
-
Coenzyme A
-
ATP
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Isolate mitochondria from the tissue of interest using differential centrifugation.
-
Determine mitochondrial protein concentration using a standard method (e.g., Bradford assay).
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add a known amount of isolated mitochondria to the respirometer chamber containing the assay buffer.
-
Add the substrates for beta-oxidation: this compound, L-carnitine, and coenzyme A.
-
Initiate state 2 respiration by adding ADP to the chamber.
-
Monitor the rate of oxygen consumption, which reflects the rate of fatty acid oxidation.
-
As a control, measure oxygen consumption in the absence of the fatty acid substrate.
-
Data is typically expressed as pmol O2 / (s * mg mitochondrial protein).
Analysis of Fatty Acid Metabolism using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol allows for the sensitive and specific quantification of fatty acids and their metabolites in biological samples.[10][11][12]
Materials:
-
Biological samples (e.g., plasma, tissue homogenates, cultured cells)
-
Internal standards (e.g., deuterated fatty acids)
-
Solvents for extraction (e.g., methanol (B129727), acetonitrile, hexane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Add an internal standard solution to the sample.
-
Precipitate proteins by adding a solvent like methanol and centrifuge.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the fatty acids with appropriate solvents (e.g., acetonitrile, hexane).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the fatty acids using a suitable liquid chromatography column and gradient.
-
Detect and quantify the fatty acids and their metabolites using the mass spectrometer in a specific scan mode (e.g., multiple reaction monitoring).
-
Data is quantified by comparing the peak area of the analyte to that of the internal standard.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative metabolic pathway of dietary this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aocs.org [aocs.org]
- 5. microbenotes.com [microbenotes.com]
- 6. adpcollege.ac.in [adpcollege.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
2-Eicosenoic Acid and its Impact on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Eicosenoic acid is a 20-carbon monounsaturated fatty acid. While the broader class of eicosanoids and other 20-carbon fatty acids, such as eicosapentaenoic acid (EPA) and arachidonic acid (AA), have been extensively studied for their profound effects on lipid metabolism, research specifically focused on the this compound isomer is limited. This technical guide synthesizes the available direct and inferred knowledge regarding this compound's potential role in lipid metabolism. We will review the known effects of its isomers, discuss the primary signaling pathways that are typically modulated by fatty acids, and provide standardized experimental protocols that can be adapted for future investigations into this specific molecule. The information presented herein aims to provide a foundational understanding and a framework for future research into the therapeutic potential of this compound.
Introduction to this compound
Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids.[1][2] They are critical regulators of numerous physiological processes, including inflammation and lipid metabolism.[3][4] While polyunsaturated fatty acids like EPA and AA are well-known precursors to a wide array of potent eicosanoids, the biological activities of monounsaturated 20-carbon fatty acids are less well-characterized. One study investigating the effects of cis-2-eicosenoic acid on amyloid precursor protein processing and membrane fluidity in a neuronal cell line reported no significant effects, suggesting that for these particular parameters, the position of the double bond may not be a critical determinant.[5]
Effects of Eicosenoic Acid Isomers on Lipid Metabolism
Direct studies on the impact of this compound on lipid metabolism are scarce. However, research on other positional isomers of cis-eicosenoic acid provides valuable insights into the potential effects of this class of fatty acids.
A key study on 3T3-L1 preadipocytes demonstrated that various cis-eicosenoic acid positional isomers can significantly decrease cellular triglyceride content compared to oleic acid.[6] Notably, the cis-15-eicosenoic acid isomer was found to down-regulate key transcriptional factors involved in adipogenesis and lipogenesis.[6]
Quantitative Data from Isomer Studies
The following table summarizes the quantitative findings from a study on the effects of various cis-eicosenoic acid positional isomers on 3T3-L1 preadipocytes.
| Fatty Acid Isomer (50 µM) | Relative Triglyceride Content (%) | PPARγ mRNA Expression (Fold Change) | SREBP-1c mRNA Expression (Fold Change) |
| cis-9-Eicosenoic acid | 85.2 ± 3.4 | 0.82 ± 0.07 | 0.79 ± 0.06 |
| cis-11-Eicosenoic acid | 82.1 ± 2.9 | 0.75 ± 0.05 | 0.71 ± 0.05 |
| cis-13-Eicosenoic acid | 80.5 ± 3.1 | 0.71 ± 0.06 | 0.68 ± 0.04 |
| cis-15-Eicosenoic acid | 75.3 ± 2.5 | 0.65 ± 0.04 | 0.62 ± 0.03 |
| Oleic acid (Control) | 100.0 | 1.00 | 1.00 |
Data adapted from a study on 3T3-L1 cells, showing a general trend of reduced triglyceride accumulation and suppression of lipogenic gene expression with cis-eicosenoic acid isomers compared to oleic acid.[6]
Potential Signaling Pathways Modulated by this compound
Based on the known mechanisms of other long-chain fatty acids, this compound could potentially influence lipid metabolism through several key signaling pathways. These pathways represent promising avenues for future investigation into the specific effects of this compound.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that function as ligand-activated transcription factors, playing a central role in the regulation of lipid and glucose homeostasis.[7] Natural ligands for PPARs include a variety of fatty acids and their derivatives.[8] Activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. It is plausible that this compound or its metabolites could act as a PPAR agonist.
Figure 1: Potential PPARα signaling pathway for this compound.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
SREBP-1c is a key transcription factor that promotes the synthesis of fatty acids and triglycerides.[9][10] Its activity is known to be suppressed by polyunsaturated fatty acids.[9] The observed downregulation of SREBP-1c by isomers of eicosenoic acid suggests that this compound might also exert its effects by inhibiting the expression or maturation of SREBP-1c, leading to reduced lipogenesis.[6]
Figure 2: Hypothetical SREBP-1c regulatory pathway for this compound.
AMP-Activated Protein Kinase (AMPK)
AMPK is a cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes such as lipogenesis.[11] Some fatty acids, like EPA, have been shown to activate AMPK.[12] Future studies could explore whether this compound can modulate AMPK activity, thereby influencing cellular energy and lipid metabolism.
Figure 3: Postulated AMPK signaling cascade for this compound.
G-Protein Coupled Receptor 120 (GPR120)
GPR120 is a receptor for long-chain free fatty acids, including omega-3 fatty acids, and its activation is linked to anti-inflammatory effects and improved insulin (B600854) sensitivity.[13][14] It is a potential target for this compound, and its activation could lead to a range of downstream metabolic benefits.
Experimental Protocols
Detailed methodologies are crucial for the rigorous investigation of this compound's effects on lipid metabolism. Below are standard protocols that can be adapted for this purpose.
Cell Culture and Treatment
-
Cell Lines: HepG2 (human hepatoma) cells are a suitable model for studying hepatic lipid metabolism. 3T3-L1 preadipocytes can be used to investigate effects on adipogenesis and lipid accumulation.
-
Fatty Acid Preparation: Dissolve this compound in ethanol (B145695) and complex it with fatty acid-free bovine serum albumin (BSA) in the cell culture medium.
-
Treatment: Incubate cells with varying concentrations of the this compound-BSA complex for desired time points (e.g., 24-48 hours).
Lipid Extraction and Quantification
-
Extraction: After treatment, wash cells with phosphate-buffered saline (PBS) and extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.
-
Quantification:
-
Triglycerides and Cholesterol: Dry the lipid extracts and resuspend in isopropanol. Quantify triglyceride and cholesterol content using commercially available colorimetric assay kits.
-
Fatty Acid Profiling: Methylate the fatty acids to form fatty acid methyl esters (FAMEs) and analyze by gas chromatography-mass spectrometry (GC-MS).[15]
-
Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA and perform qRT-PCR using primers for key genes involved in lipid metabolism, such as PPARA, SREBF1 (SREBP-1c), FASN, ACACA (ACC), and CPT1A. Normalize expression to a housekeeping gene (e.g., GAPDH or ACTB).
Western Blot Analysis
-
Protein Extraction: Lyse cells to extract total protein.
-
Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key proteins such as p-AMPK, total AMPK, and the nuclear form of SREBP-1c. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Experimental Workflow Diagram
Figure 4: General experimental workflow for studying this compound.
Future Directions and Conclusion
The current body of research provides a compelling rationale for a more focused investigation into the metabolic effects of this compound. While data on its isomers are promising, direct evidence is needed to elucidate its specific role in lipid metabolism. Future research should aim to:
-
Systematically evaluate the effects of this compound on lipid profiles in relevant in vitro and in vivo models.
-
Determine its binding affinity and activation potential for nuclear receptors such as PPARs and other fatty acid receptors like GPR120.
-
Investigate its impact on key regulatory pathways, including SREBP-1c and AMPK signaling.
-
Explore its potential for therapeutic development in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.
References
- 1. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Eicosapentaenoic acid stimulates AMP-activated protein kinase and increases visfatin secretion in cultured murine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jianhaidulab.com [jianhaidulab.com]
An In-Depth Technical Guide to the Biological Activity of 2-Eicosenoic Acid: An Exploration into a Sparsely Characterized Fatty Acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the current scientific understanding of the biological activity of 2-Eicosenoic acid. It aims to provide a comprehensive overview for researchers and professionals in drug development. However, it is crucial to note at the outset that specific literature on the biological effects of this compound is exceptionally limited. Therefore, this document will present the available direct evidence and provide a broader context based on the well-established biological roles of structurally related 20-carbon fatty acids, known as eicosanoids.
Introduction to this compound
This compound is a monounsaturated fatty acid with a 20-carbon chain and a single double bond at the second carbon position. It exists as two geometric isomers: cis-2-Eicosenoic acid and trans-2-Eicosenoic acid. While its physical and chemical properties are defined, its biological functions remain largely unexplored in peer-reviewed literature.
The broader family of eicosanoids, derived from 20-carbon polyunsaturated fatty acids like arachidonic acid, are potent signaling molecules involved in a vast array of physiological and pathological processes.[1][2][3] These processes include inflammation, immunity, cardiovascular function, and cancer.[1][2][3] The biological activity of any given fatty acid is often determined by its ability to act as a substrate for key enzyme systems that produce these signaling molecules. The primary pathways for eicosanoid synthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[3]
Known Biological Studies of this compound
A thorough review of published literature reveals a significant scarcity of studies directly investigating the biological activity of this compound. A singular study to date has explored the effects of the cis isomer in a cellular model relevant to neurodegenerative disease.
Effects on Amyloid Precursor Protein (APP) Processing and Membrane Fluidity
In a study investigating the influence of fatty acid unsaturation on membrane fluidity and the processing of amyloid precursor protein (APP), a key protein in Alzheimer's disease pathology, cis-2-Eicosenoic acid was evaluated for its effects on differentiated SH-SY5Y human neuroblastoma cells.[4][5] The study found that treatment with cis-2-Eicosenoic acid did not affect the secretion of the soluble alpha-secretase-cleaved ectodomain of APP (sAPPα) nor did it alter the membrane fluidity of the cells.[4][5] This suggests that, within this specific experimental context, cis-2-Eicosenoic acid does not modulate the non-amyloidogenic pathway of APP processing or the physical properties of the cell membrane.[4][5]
Table 1: Summary of a Reported Biological Study on cis-2-Eicosenoic Acid
| Compound | Biological System | Assay | Endpoint Measured | Result | Reference |
| cis-2-Eicosenoic acid | Differentiated SH-SY5Y cells | Western Blot | sAPPα secretion | No significant effect | [4][5] |
| cis-2-Eicosenoic acid | Differentiated SH-SY5Y cells | Fluorescence-based assay | Membrane fluidity | No significant effect | [4][5] |
Experimental Protocols
While specific protocols for the application of this compound are not detailed in the literature, the methodology for the single study involving this compound can be inferred from general protocols for the cell line and assays used.
SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a common model for neuronal studies. For the investigation of APP processing, these cells are typically differentiated into a more mature neuronal phenotype.
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics, at 37°C in a 5% CO2 atmosphere.[6]
-
Differentiation: Differentiation is often induced by treating the cells with retinoic acid (RA), sometimes in combination with other factors like brain-derived neurotrophic factor (BDNF), in a low-serum medium for several days.[7][8][9]
Western Blot for sAPPα Secretion
This protocol outlines the general steps for measuring the secreted sAPPα.
-
Cell Treatment: Differentiated SH-SY5Y cells are treated with cis-2-Eicosenoic acid in a serum-free medium containing 1% Bovine Serum Albumin (BSA) for 24 hours.[4]
-
Sample Collection: The cell culture medium is collected, and cells are lysed to measure total protein for normalization.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: An equal volume of conditioned medium is loaded onto an SDS-PAGE gel. After electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for sAPPα. Following washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
Membrane Fluidity Assay
Membrane fluidity can be assessed using fluorescent probes.
-
Cell Labeling: Differentiated SH-SY5Y cells, after treatment with cis-2-Eicosenoic acid, are labeled with a fluorescent dye that incorporates into the cell membrane, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[10]
-
Fluorescence Polarization Measurement: The fluorescence polarization of the probe is measured using a fluorometer. A decrease in polarization indicates an increase in membrane fluidity.[10]
Potential Biological Activities: An Eicosanoid Perspective
Given the lack of direct data on this compound, its potential biological activities can be hypothesized based on its structural similarity to other 20-carbon fatty acids that are precursors to eicosanoids.
The Eicosanoid Biosynthesis Pathways
Eicosanoids are synthesized via three primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[11][12][13]
-
Lipoxygenase (LOX) Pathway: LOX enzymes convert arachidonic acid into leukotrienes and lipoxins, which are involved in inflammatory and allergic responses.[11][12]
-
Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which play roles in regulating vascular tone and inflammation.[8][14][15][16]
Whether this compound can serve as a substrate for any of these enzymes is currently unknown and represents a critical area for future investigation.
Biological Activities of Other Eicosenoic Acid Isomers
While data on this compound is scarce, other positional isomers have been investigated, providing some context for the potential biological relevance of this class of fatty acids.
-
cis-11-Eicosenoic Acid (Gondoic Acid): This omega-9 fatty acid is found in various plant oils.[15] Elevated levels have been observed in the red blood cell membranes of children with regressive autism, although a causal link has not been established.
-
cis-Eicosenoic Acid Positional Isomers and Adipogenesis: A study on various cis-eicosenoic acid positional isomers demonstrated their ability to decrease cellular triglyceride content in 3T3-L1 preadipocytes, suggesting a potential role in controlling adipogenesis and lipid accumulation.
It is important to emphasize that the biological effects of fatty acid isomers can vary significantly based on the position and configuration of the double bond.
Future Directions and Conclusion
The biological activity of this compound remains a largely uncharted area of lipid research. The single available study suggests a lack of involvement in the non-amyloidogenic processing of APP and membrane fluidity modulation in a neuronal cell model. However, this does not preclude other potential biological roles.
Future research should focus on:
-
Enzyme Substrate Specificity: Determining whether cis- and trans-2-Eicosenoic acid can act as substrates for COX, LOX, and CYP450 enzymes.
-
Cell-Based Assays: Screening this compound in a variety of cell-based assays to assess its effects on inflammation, cell proliferation, and other key cellular processes.
-
Receptor Binding Studies: Investigating the potential for this compound to bind to and activate known fatty acid receptors, such as GPR120.
-
In Vivo Studies: Should in vitro studies reveal significant activity, progressing to animal models to understand its physiological and pharmacological effects.
References
- 1. Structural basis of fatty acid substrate binding to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxo-eicosanoic acid | C20H38O3 | CID 5312921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structures of Human Cytochrome P-450 2E1: INSIGHTS INTO THE BINDING OF INHIBITORS AND BOTH SMALL MOLECULAR WEIGHT AND FATTY ACID SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SH-SY5Y culturing [protocols.io]
- 7. static.igem.org [static.igem.org]
- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 12. Eicosanoids, prostacyclin and cyclooxygenase in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Trans fatty acids enhance amyloidogenic processing of the Alzheimer amyloid precursor protein (APP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cis-11-エイコセン酸 ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Characterization of 2-Eicosenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies employed for the structural characterization of 2-eicosenoic acid isomers. Given the subtle differences in the physicochemical properties of these isomers, a multi-technique approach is essential for unambiguous identification and quantification. This document details the experimental protocols for the key analytical techniques, presents expected quantitative data in tabular format, and visualizes the experimental workflows.
Introduction to this compound Isomers
This compound (C20:1) is a long-chain monounsaturated fatty acid with several positional and geometric isomers. The position of the double bond along the 20-carbon chain and its configuration (cis or trans) significantly influence its biological activity and physical properties. Accurate structural elucidation is therefore critical in various fields, including lipidomics, drug development, and food science. The primary challenge in the analysis of this compound isomers lies in their similar structures, which necessitates high-resolution analytical techniques for their separation and identification.
Analytical Techniques for Isomer Separation and Identification
The structural characterization of this compound isomers typically involves a combination of chromatographic separation and spectroscopic identification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating isomers, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for fatty acid analysis. For volatile analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs). The separation of FAME isomers is achieved on a GC column, followed by detection and identification by a mass spectrometer.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with a silver ion stationary phase (Ag+-HPLC), is highly effective for separating unsaturated fatty acid isomers. The separation is based on the interaction of the pi electrons of the double bonds with the silver ions, allowing for the resolution of isomers based on the number, position, and geometry of their double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms in a molecule. Both ¹H and ¹³C NMR are used to distinguish between cis and trans isomers and to identify the position of the double bond.
Experimental Protocols
Fatty Acid Methyl Ester (FAME) Preparation for GC-MS
Objective: To convert this compound isomers into their volatile methyl esters for GC analysis.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample containing this compound into a screw-cap glass tube.
-
Saponification: Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 10 minutes.
-
Esterification: Cool the tube to room temperature and add 2 mL of boron trifluoride-methanol solution (14% BF₃ in methanol). Cap tightly and heat at 100°C for another 5 minutes.
-
Extraction: Cool the tube and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify this compound FAME isomers.
Protocol:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Highly polar capillary column, such as a CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)
Objective: To separate cis and trans isomers of this compound.
Protocol:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A silver ion column, such as a ChromSpher 5 Lipids column (250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in hexane.
-
Solvent A: Hexane
-
Solvent B: Acetonitrile
-
Gradient: 0-10 min, 0.1% B; 10-30 min, linear gradient to 1% B; 30-40 min, hold at 1% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at 205 nm if the fatty acids are derivatized with a UV-active tag.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information to differentiate isomers.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Spectral width: 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Quantitative Data Summary
Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers
The following table presents predicted ¹H NMR chemical shifts for key protons in cis- and trans-2-eicosenoic acid in CDCl₃. These are estimates based on known data for similar α,β-unsaturated fatty acids.
| Proton | Predicted δ (ppm) for cis-2-Eicosenoic Acid | Predicted δ (ppm) for trans-2-Eicosenoic Acid | Multiplicity |
| H-2 | ~5.8 | ~5.7 | dt |
| H-3 | ~6.4 | ~7.0 | dt |
| H-4 (CH₂) | ~2.2 | ~2.2 | q |
| COOH | ~11-12 | ~11-12 | s |
| CH₃ (ω-1) | ~0.88 | ~0.88 | t |
Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
The following table presents predicted ¹³C NMR chemical shifts for key carbons in cis- and trans-2-eicosenoic acid in CDCl₃.
| Carbon | Predicted δ (ppm) for cis-2-Eicosenoic Acid | Predicted δ (ppm) for trans-2-Eicosenoic Acid |
| C-1 (COOH) | ~179 | ~180 |
| C-2 | ~122 | ~121 |
| C-3 | ~148 | ~150 |
| C-4 | ~28 | ~32 |
| C-19 (ω-2) | ~32 | ~32 |
| C-20 (ω-1) | ~14 | ~14 |
Expected GC-MS Fragmentation of this compound Methyl Ester
The mass spectrum of a FAME will show a molecular ion peak (M⁺) and characteristic fragment ions. For methyl 2-eicosenoate, the molecular ion would be at m/z 324. Key fragment ions are expected as follows:
| m/z | Fragment Ion | Significance |
| 324 | [M]⁺ | Molecular ion |
| 293 | [M-31]⁺ | Loss of methoxy (B1213986) group (-OCH₃) |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement, characteristic of saturated FAMEs, but can be present in low abundance. |
| 87 | [CH₂CH₂COOCH₃]⁺ | Cleavage at the γ-carbon. |
Note: The fragmentation patterns for cis and trans isomers are often very similar, making chromatographic separation essential for their distinction.
Visualizations of Experimental Workflows
GC-MS Analysis Workflow
Caption: Workflow for the analysis of this compound isomers by GC-MS.
HPLC Analysis Workflow for Isomer Separation
Caption: General workflow for the separation of fatty acid isomers using HPLC.
Logic Diagram for Isomer Identification
Caption: Logical approach for the comprehensive identification of this compound isomers.
Conclusion
The structural characterization of this compound isomers is a complex analytical task that requires the application of multiple, complementary techniques. Gas chromatography-mass spectrometry is essential for the separation and identification of positional isomers after derivatization to FAMEs. Silver ion HPLC provides a robust method for the separation of geometric (cis/trans) isomers. Finally, NMR spectroscopy offers definitive structural elucidation of the purified isomers. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with these important lipid molecules.
The Interaction of 2-Eicosenoic Acid with Fatty Acid-Binding Proteins: A Technical Guide
Disclaimer: Direct experimental data on the interaction of 2-Eicosenoic acid with Fatty Acid-Binding Proteins (FABPs) is limited in publicly available scientific literature. This guide provides an in-depth technical overview using oleic acid (C18:1) and arachidonic acid (C20:4) as representative long-chain fatty acids. Their structural similarities and well-documented interactions with FABPs offer valuable insights into the potential binding characteristics, experimental methodologies, and signaling pathways relevant to this compound.
Introduction
Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular proteins that play a crucial role in the transport and trafficking of long-chain fatty acids and other lipophilic molecules.[1][2] These proteins facilitate the movement of fatty acids from the cell membrane to various intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, thereby influencing lipid metabolism, energy homeostasis, and cellular signaling.[2][3] The binding of specific fatty acids can induce conformational changes in FABPs, modulating their interaction with downstream targets, notably the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression.[4][5]
This compound, a 20-carbon monounsaturated fatty acid, is expected to interact with various FABP isoforms within their hydrophobic binding pocket. The nature and affinity of this interaction are critical for understanding its subsequent physiological effects. This guide summarizes the current understanding of how similar fatty acids bind to FABPs, details the experimental protocols used to study these interactions, and illustrates the key signaling pathways involved.
Data Presentation: Quantitative Binding Affinities
The binding affinity of fatty acids to FABPs is typically quantified by the dissociation constant (K_d_), where a lower K_d_ value indicates a higher binding affinity. The following tables summarize the K_d_ values for the interaction of oleic acid and arachidonic acid with various FABP isoforms, as determined by different experimental techniques.
Table 1: Dissociation Constants (K_d_) for Oleic Acid Interaction with FABP Isoforms
| FABP Isoform | Species | Method | K_d_ (µM) | Reference(s) |
| Adipocyte FABP (FABP4) | Murine | Isothermal Titration Calorimetry | 2.4 | [6] |
| Epidermal FABP (FABP5) | Human | Scatchard Plot | 0.46 | [1] |
| Liver FABP (L-FABP) | Rat | Not Specified | 1.2 | [7] |
| Brown Adipose Tissue FABP | Rat | Scatchard Analysis | ~0.80 | [8] |
Table 2: Dissociation Constants (K_d_) for Arachidonic Acid Interaction with FABP Isoforms
| FABP Isoform | Species | Method | K_d_ (µM) | Reference(s) |
| Adipocyte FABP (FABP4) | Murine | Isothermal Titration Calorimetry | 4.4 | [6] |
| Liver FABP (L-FABP) | Rat | Not Specified | 1.7 | [7] |
| FABP5 | Human | Fluorescence Displacement | >10 | [9] |
Experimental Protocols
The study of fatty acid-FABP interactions employs a variety of biophysical and structural techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).[6][10]
Protocol for Determining Oleic Acid Binding to Adipocyte FABP (FABP4): [6]
-
Protein Preparation: Purify recombinant murine adipocyte FABP (ALBP) to homogeneity. Perform delipidation to ensure the binding pocket is free of endogenous ligands.[11] Dialyze the protein extensively against the ITC buffer (e.g., 50 mM potassium phosphate, pH 7.4, 150 mM KCl).
-
Ligand Preparation: Prepare a stock solution of oleic acid in ethanol (B145695) and dilute it into the ITC buffer to the desired concentration. The final ethanol concentration should be kept low (<1%) to minimize its effect on the binding thermodynamics.
-
ITC Experiment:
-
Load the FABP solution (typically 20-50 µM) into the sample cell of the calorimeter.[10]
-
Load the oleic acid solution (typically 10-20 times the protein concentration) into the injection syringe.[10]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the oleic acid solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_d_, n, and ΔH.
Fluorescence Spectroscopy-Based Binding Assays
Fluorescence spectroscopy is a sensitive technique to monitor the binding of fatty acids to FABPs. This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (e.g., tryptophan residues) or by using fluorescent probes.[12][13] A common method is a competitive binding assay using a fluorescently labeled fatty acid analog, such as NBD-stearic acid or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA).[9]
Protocol for Competitive Binding Assay using a Fluorescent Probe: [9]
-
Reagents:
-
Purified FABP isoform.
-
Fluorescent probe (e.g., NBD-stearate).
-
Unlabeled fatty acid competitor (e.g., arachidonic acid).
-
Assay buffer (e.g., 30 mM Tris, 100 mM NaCl, pH 7.5).
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the FABP (e.g., 3 µM) and the fluorescent probe (e.g., 500 nM).
-
Add increasing concentrations of the unlabeled fatty acid competitor.
-
Incubate the mixture to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis: The displacement of the fluorescent probe by the unlabeled fatty acid results in a decrease in fluorescence. Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a competitive binding equation to determine the IC_50_ (the concentration of competitor that displaces 50% of the probe). Calculate the K_i_ (inhibition constant), which is equivalent to the K_d_ of the competitor, using the Cheng-Prusoff equation.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on the binding mode of a fatty acid within the FABP binding pocket.[14][15]
Protocol for Crystallizing a FABP-Oleic Acid Complex: [14]
-
Protein-Ligand Complex Formation: Incubate the purified and delipidated FABP with a molar excess of oleic acid to ensure saturation of the binding sites.
-
Crystallization:
-
Use a vapor diffusion method (sitting or hanging drop).
-
Mix the protein-ligand complex solution with a crystallization buffer. The specific conditions (e.g., precipitant, pH, temperature) need to be optimized for each FABP isoform. For example, rat liver FABP with oleic acid has been crystallized using ammonium (B1175870) sulfate (B86663) as a precipitant at pH 5.6.[14]
-
Allow the crystals to grow over several days to weeks.
-
-
Data Collection and Structure Determination:
-
Harvest the crystals and cryo-protect them if necessary.
-
Collect X-ray diffraction data using a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement, using a known FABP structure as a search model.
-
Refine the structure to obtain a high-resolution model of the FABP-oleic acid complex.
-
Signaling Pathways and Workflows
FABP-Mediated Signaling
FABPs are key players in intracellular signaling, primarily by trafficking fatty acids to the nucleus to activate PPARs.[4][5] This activation leads to the transcription of genes involved in lipid metabolism and inflammation.
Caption: FABP-mediated fatty acid signaling pathway.
Experimental Workflow for Studying FABP-Ligand Interactions
The following diagram outlines a typical workflow for characterizing the interaction between a fatty acid and an FABP.
Caption: A typical experimental workflow for studying FABP-ligand interactions.
Conclusion
While specific data for this compound remains to be elucidated, the extensive research on other long-chain fatty acids like oleic and arachidonic acid provides a robust framework for understanding its potential interactions with FABPs. The methodologies and signaling paradigms described in this guide offer a comprehensive toolkit for researchers and drug development professionals to investigate the role of this compound and other fatty acids in FABP-mediated biological processes. Future studies focusing on the direct interaction of this compound with various FABP isoforms are warranted to further delineate its specific functions and therapeutic potential.
References
- 1. Purification and characterization of the human epidermal fatty acid-binding protein: localization during epidermal cell differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Cooperation between Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte lipid-binding protein complexed with arachidonic acid. Titration calorimetry and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific high affinity binding of lipoxygenase metabolites of arachidonic acid by liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of fatty acid-binding proteins from brown adipose tissue of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid-binding Proteins Transport N-Acylethanolamines to Nuclear Receptors and Are Targets of Endocannabinoid Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of the fatty acid binding process of a new FABP from Cherax quadricarinatus by fluorescence intensity, lifetime and anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of HSA interactions with arachidonic acid using spectroscopic methods revealing molecular dynamics of HSA-AA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 2-Eicosenoic Acid in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 2-Eicosenoic acid using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this long-chain monounsaturated fatty acid in various biological samples.
Introduction
This compound (C20:1) is a long-chain monounsaturated fatty acid. The accurate quantification of individual fatty acids like this compound is crucial in lipidomics research and for understanding its physiological and pathological roles. HPLC-MS/MS offers high selectivity and sensitivity for the analysis of lipids in complex biological matrices. This document provides a detailed protocol for the extraction and quantification of this compound.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is optimized for the extraction of eicosenoids from biological fluids (e.g., plasma, serum) and cell culture media.
Materials:
-
Biological sample
-
Deuterated Oleic acid (C18:1, d17) internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetic acid (or Formic acid)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw biological samples on ice.
-
Internal Standard Spiking: To 100 µL of sample, add 10 µL of a 1 µg/mL solution of Deuterated Oleic acid (d17) in methanol.
-
Protein Precipitation: Add 300 µL of cold methanol to the sample, vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and the internal standard with 2 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Methanol:Water with 0.1% formic acid). Vortex for 20 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Based on the molecular weight of this compound (310.52 g/mol ) and common fragmentation patterns of monounsaturated fatty acids, the following Multiple Reaction Monitoring (MRM) transitions are proposed.[1] It is recommended to optimize the collision energies on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 309.5 | 265.5 | 50 | 15 |
| This compound (confirmatory) | 309.5 | 59.0 | 50 | 25 |
| Oleic acid-d17 (IS) | 298.5 | 254.5 | 50 | 15 |
Note: The product ion at m/z 265.5 corresponds to the neutral loss of CO2 (44 Da) from the precursor ion. The product ion at m/z 59.0 corresponds to the acetate (B1210297) fragment. The transitions for the internal standard are based on its structure and should also be optimized.
Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison. An example is provided below.
| Sample ID | This compound Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Concentration (ng/mL) |
| Blank | 0 | 150234 | 0.000 | 0.0 |
| Cal 1 | 1234 | 149876 | 0.008 | 1.0 |
| Cal 2 | 6150 | 151023 | 0.041 | 5.0 |
| Cal 3 | 12450 | 148990 | 0.084 | 10.0 |
| Sample 1 | 8765 | 150543 | 0.058 | 7.1 |
| Sample 2 | 4532 | 149987 | 0.030 | 3.7 |
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Analytical Method Overview
Caption: Key steps of the analytical method.
References
Application Note: Quantification of 2-Eicosenoic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Eicosenoic acid, a 20-carbon monounsaturated omega-9 fatty acid, is a subject of growing interest in biomedical research. Its presence in plasma can be influenced by diet and metabolic processes, and variations in its levels may be associated with various physiological and pathological states. Accurate and precise quantification of this compound in plasma is crucial for understanding its biological role and potential as a biomarker. This application note provides detailed protocols for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with reference concentration ranges observed in a healthy population.
Quantitative Data
The concentration of this compound (specifically the cis-11 isomer, also known as Gondoic acid) in plasma can vary among individuals. The following table summarizes quantitative data from a study conducted on a cohort of healthy young Canadian adults, providing a reference range for this fatty acid.
| Analyte | Mean ± SD (μmol/L) | Median (μmol/L) | 2.5th Percentile (μmol/L) | 97.5th Percentile (μmol/L) |
| This compound (Gondoic acid) | 8.2 ± 4.9 | 8.0 | 2.2 | 14.1 |
Data adapted from a comprehensive profiling study of plasma fatty acids[1].
Metabolic Pathway of this compound
This compound is an omega-9 fatty acid that can be obtained from dietary sources or synthesized endogenously through the elongation of oleic acid (18:1 n-9). Its metabolism is integrated into the general pathways of fatty acid synthesis and degradation. The following diagram illustrates the likely metabolic pathway of this compound.
Metabolic pathway of this compound.
Experimental Protocols
Accurate quantification of this compound in plasma requires robust analytical methods. Both LC-MS/MS and GC-MS are powerful techniques for this purpose. Below are detailed protocols for each method.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the analysis of fatty acids in biological matrices.
1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Methanol, Acetonitrile, Isopropanol, Hexane (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
References
Application Notes and Protocols for the Analysis of 2-Eicosenoic Acid as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids, are pivotal in a myriad of physiological and pathological processes, including inflammation, immune responses, and metabolic regulation.[1][2] The specific profile of eicosanoids can serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring therapeutic interventions. This document provides detailed application notes and protocols for the investigation of 2-Eicosenoic acid, a monounsaturated 20-carbon fatty acid, as a potential biomarker.
While research has highlighted the roles of various eicosanoids, specific data on this compound as a biomarker is currently limited. However, its structural similarity to other bioactive fatty acids suggests potential involvement in metabolic pathways. For instance, the cis-isomer of this compound and its salts have been noted for their potential in improving lipid metabolism and in the context of diabetes, based on studies of related compounds.[3][4]
These notes are intended to provide a methodological framework for the quantitative analysis of this compound in biological matrices. The protocols described are based on established, highly sensitive, and specific techniques for fatty acid analysis, which are fully applicable to this compound. Given the nascent stage of research on this specific molecule, we will also draw upon data from a more extensively studied isomer, 11-Eicosenoic acid (Gondoic acid), for illustrative purposes.
Data Presentation: Quantitative Analysis of Eicosenoic Acids
Quantitative data for this compound in biological fluids is not yet widely established in scientific literature. However, to provide a reference for expected concentrations of a C20:1 fatty acid, the following table summarizes plasma concentrations of the isomer 11-Eicosenoic acid (Gondoic acid) from a study in a healthy adult population.[5] Researchers aiming to validate this compound as a biomarker would seek to establish similar baseline data and investigate its modulation in disease states.
Table 1: Illustrative Plasma Concentrations of 11-Eicosenoic Acid (Gondoic Acid) in Healthy Adults
| Analyte | Mean Concentration (μmol/L) | Standard Deviation (μmol/L) | Median (μmol/L) | Interquartile Range (μmol/L) |
| 11-Eicosenoic acid | 8.2 | 4.9 | 8.0 | 4.8 - 11.1 |
Data adapted from a study on a cohort of young healthy Canadian adults and is provided for illustrative purposes.[5]
Experimental Protocols
The gold standard for the quantification of fatty acids like this compound in biological samples is mass spectrometry, either coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[6][7] The following protocol details a robust LC-MS/MS method for the quantification of this compound in human plasma or serum.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To accurately and reproducibly quantify the concentration of this compound in human plasma samples.
1. Materials and Reagents:
-
This compound analytical standard (cis/trans isomers as required)
-
Deuterated this compound or other suitable long-chain fatty acid internal standard (e.g., C17:0)
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid or ammonium (B1175870) hydroxide (B78521) (for mobile phase modification)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Human plasma (collected in K2-EDTA tubes)
-
Centrifuge, vortex mixer, and sample evaporator
2. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a Solid Phase Extraction (SPE) for sample cleanup:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the fatty acids with 1 mL of methanol or an appropriate solvent mixture (e.g., methanol/acetonitrile).[6]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). A phenyl column can also be effective.[4][8]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide (for negative or positive ion mode, respectively).
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same additive as Mobile Phase A.
-
Gradient: A typical gradient would start at ~40-50% B, ramping up to 95-100% B over several minutes to elute the hydrophobic fatty acids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids ([M-H]⁻).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 309.3 → Product ion (Q3) m/z [To be determined by infusion of the standard, but a common fragmentation is the loss of the carboxyl group or other characteristic fragments].
-
Internal Standard: Q1 → Q3 transition specific to the chosen standard.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) by infusing the analytical standard.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or saline).
-
Process the calibration standards alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Pathways
Biomarker Discovery and Validation Workflow
The following diagram illustrates a generalized workflow for identifying and validating a fatty acid, such as this compound, as a clinical biomarker.
Caption: A typical workflow for biomarker discovery and validation.
Generalized Fatty Acid Signaling Pathway
Long-chain fatty acids can act as signaling molecules by activating specific G protein-coupled receptors (GPCRs) on the cell surface, such as GPR40 (also known as FFA1) and GPR120 (FFA4).[3][9] This activation initiates intracellular signaling cascades that can influence gene expression and cellular responses.
Caption: A generalized signaling pathway for a long-chain fatty acid.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. blog.healthmatters.io [blog.healthmatters.io]
- 8. shimadzu.com [shimadzu.com]
- 9. Application of GPCR Structures for Modelling of Free Fatty Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Eicosenoic Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosenoic acids, a group of 20-carbon monounsaturated fatty acids, are emerging as significant molecules in the field of metabolic research. While extensive research has focused on polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the specific roles of eicosenoic acid isomers are less understood. This document provides an overview of the potential applications of 2-Eicosenoic acid and its isomers in metabolic research, with a focus on adipogenesis and lipid metabolism. Due to a scarcity of research specifically on the 2-isomer, this document draws upon findings from studies on other cis-eicosenoic acid positional isomers to highlight potential areas of investigation.
Key Applications in Metabolic Research
-
Modulation of Adipogenesis and Lipid Accumulation: Eicosenoic acid isomers have been shown to influence the differentiation of preadipocytes and the accumulation of lipids. Understanding these effects is crucial for developing therapeutic strategies against obesity and related metabolic disorders.
-
Investigation of Fatty Acid Signaling Pathways: Long-chain fatty acids are known to act as signaling molecules, primarily through G protein-coupled receptors like GPR120. Investigating the interaction of this compound with these receptors could unveil novel mechanisms of metabolic regulation.
-
Development of Novel Therapeutics: By elucidating the specific metabolic effects of this compound, researchers can explore its potential as a therapeutic agent for conditions such as insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease.
Data Presentation
The following table summarizes the effects of various cis-eicosenoic acid positional isomers on adipogenesis and lipogenesis in 3T3-L1 preadipocytes. This data highlights the importance of the double bond position in determining the biological activity of these fatty acids and suggests that this compound may also exhibit unique metabolic effects.
Table 1: Effects of cis-Eicosenoic Acid Positional Isomers on Adipogenesis and Lipogenesis in 3T3-L1 Cells [1]
| Fatty Acid Isomer (50 µM) | Cellular Triglyceride Content (% of Control) | PPARγ mRNA Expression (Fold Change vs. Control) | C/EBPα mRNA Expression (Fold Change vs. Control) | SREBP-1 mRNA Expression (Fold Change vs. Control) |
| Oleic Acid (c9-18:1) | 100 | 1.0 | 1.0 | 1.0 |
| cis-5-Eicosenoic Acid (c5-20:1) | ~80 | ~0.8 | ~0.9 | ~0.85 |
| cis-7-Eicosenoic Acid (c7-20:1) | ~75 | ~0.75 | ~0.8 | ~0.8 |
| cis-9-Eicosenoic Acid (c9-20:1) | ~70 | ~0.7 | ~0.75 | ~0.7 |
| cis-11-Eicosenoic Acid (c11-20:1) | ~65 | ~0.6 | ~0.7 | ~0.65 |
| cis-13-Eicosenoic Acid (c13-20:1) | ~60 | ~0.55 | ~0.65 | ~0.6 |
| cis-15-Eicosenoic Acid (c15-20:1) | ~55 | ~0.5 | ~0.6 | ~0.55 |
Data is estimated from graphical representations in the cited literature and presented to illustrate trends.[1]
Signaling Pathways
Long-chain fatty acids are known to activate GPR120, a key receptor in metabolic regulation, leading to anti-inflammatory and insulin-sensitizing effects.[2][3][4] While the direct interaction of this compound with GPR120 has not been explicitly demonstrated, it is a plausible mechanism of action that warrants investigation.
Caption: GPR120 signaling pathways activated by long-chain fatty acids (LCFAs).
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound in metabolic research.
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for use in cell culture experiments.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (B145695) (100%)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
0.22 µm sterile filter
Procedure:
-
Prepare a stock solution of this compound: Dissolve the fatty acid in 100% ethanol to a concentration of 100 mM.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).
-
Complexation:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.
-
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization: Sterilize the fatty acid-BSA complex by passing it through a 0.22 µm sterile filter.
-
Storage: Store the complex at -20°C for long-term use.
Caption: Workflow for preparing this compound-BSA complex.
Protocol 2: In Vitro Adipogenesis Assay using 3T3-L1 Cells
Objective: To assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (growth medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium I: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound-BSA complex (from Protocol 1)
-
Oil Red O staining solution
-
qRT-PCR reagents
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate and grow to confluence in growth medium.
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the growth medium with Differentiation Medium I containing the desired concentration of this compound-BSA complex or a vehicle control (BSA only).
-
Differentiation:
-
On Day 2, replace the medium with Differentiation Medium II containing the test compound.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS and the test compound.
-
-
Assessment of Adipogenesis (Day 8-10):
-
Oil Red O Staining: Fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution to visualize lipid droplets. Quantify by extracting the dye with isopropanol (B130326) and measuring absorbance.
-
Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to measure the expression of key adipogenic markers such as PPARγ, C/EBPα, and SREBP-1.
-
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the cellular uptake and metabolism of this compound.
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., deuterated fatty acid)
-
Methanol, isooctane, HCl
-
Pentafluorobenzyl (PFB) bromide for derivatization
-
GC-MS system
Procedure:
-
Lipid Extraction:
-
Homogenize cell or tissue samples in the presence of an internal standard.
-
Perform a two-phase extraction using methanol, isooctane, and HCl.
-
-
Derivatization: Derivatize the extracted fatty acids to their PFB esters using PFB bromide.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column for fatty acid separation.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.
-
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Conclusion
While direct research on this compound is currently limited, the study of its isomers suggests a significant potential for this fatty acid to modulate key metabolic processes. The provided application notes and protocols offer a framework for researchers to investigate the specific effects of this compound on adipogenesis, lipid metabolism, and cellular signaling. Further research in this area is warranted to fully understand its physiological role and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Therapeutic Potential of 2-Eicosenoic Acid Derivatives and Related Eicosanoids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While specific research on the therapeutic potential of 2-Eicosenoic acid derivatives is currently limited in publicly available literature, the broader class of eicosanoids—bioactive lipids derived from 20-carbon fatty acids—presents a rich field for drug discovery. This document provides an overview of the therapeutic promise of eicosanoid derivatives, with a focus on anti-inflammatory, anti-cancer, and neuroprotective applications. Where available, data on derivatives with substitutions at the 2-position are included. The protocols and pathways described for well-characterized eicosanoids like prostaglandins, leukotrienes, and resolvins can serve as a methodological template for the investigation of novel eicosenoic acid derivatives.
Eicosanoids are critical signaling molecules involved in a myriad of physiological and pathological processes.[1] Their synthesis is primarily from polyunsaturated fatty acids such as arachidonic acid (AA) and eicosapentaenoic acid (EPA).[2][3] The metabolism of these fatty acids through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways gives rise to a diverse array of molecules with often opposing biological effects.[4][5] For instance, some eicosanoids are potent pro-inflammatory mediators, while others actively resolve inflammation.[3][6] This duality makes the eicosanoid system a compelling target for therapeutic intervention.
Data Presentation: Quantitative Analysis of Eicosanoid Derivative Bioactivity
The following tables summarize quantitative data on the biological effects of various eicosanoic acid derivatives from in vitro studies.
Table 1: Cytotoxic Activity of Eicosanoic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result (µM) | Reference |
| 8-Semicarbazone eicosanoic acid | CMT-U27 (Canine Mammary Tumor) | MTT | IC50 | 1.952 | [7] |
| 10-Keto eicosanoic acid anilide | CMT-U27 (Canine Mammary Tumor) | MTT | IC50 | 54.01 | [7] |
| Docosahexaenoic acid derivative (D3) | MCF-7 (Human Breast Adenocarcinoma) | MTT | EC50 | 15.96 ± 2.89 | [8] |
| Linoleic acid derivative (L3) | MCF-7 (Human Breast Adenocarcinoma) | MTT | EC50 | 24.64 ± 1.81 | [8] |
| Linoleic acid derivative (L7) | MCF-7 (Human Breast Adenocarcinoma) | MTT | EC50 | 19.2 ± 2.93 | [8] |
Table 2: Effects of 2-Substituted Eicosapentaenoic Acid (EPA) Derivatives in Rats
| Compound | Dosage | Effect | Observation | Reference |
| 2-Methyl-EPA | Not specified | Triglyceride Lowering | Four times more potent than EPA | [9] |
| 2-Deuterium-2-methyl-EPA | Not specified | Cholesterol Lowering | ~40% decrease in plasma cholesterol | [9] |
| 2-Deuterium-EPA | 250 mg/kg/day | Platelet Aggregation (ADP-induced) | Potentiation | [9] |
| 2-Deuterium-EPA | 600-1300 mg/kg/day | Platelet Aggregation (ADP-induced) | Inhibition | [9] |
| 2-Methyl-EPA | 250 mg/kg/day | Platelet Aggregation (ADP-induced) | Potentiation | [9] |
| 2-Methyl-EPA | 600-1300 mg/kg/day | Platelet Aggregation (ADP-induced) | Inhibition | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the anti-cancer activity of fatty acid derivatives.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, CMT-U27)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and medium with solvent (vehicle control).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50/EC50 value using a suitable software.
Protocol 2: Quantification of Eicosanoids in Biological Samples by LC-MS/MS
This protocol provides a general framework for the analysis of eicosanoids and their derivatives in biological matrices like plasma or cell culture supernatants.[10][11]
Objective: To extract and quantify the levels of specific eicosanoids in a biological sample.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standards (deuterated analogs of the eicosanoids of interest)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), acetonitrile, water, and formic acid (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Thaw the biological sample on ice. Add an antioxidant solution (e.g., BHT) to prevent auto-oxidation. Spike the sample with a known amount of the internal standard mixture.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the eicosanoids using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).
-
Detect and quantify the eicosanoids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be used.
-
-
Data Analysis: Construct a calibration curve using known concentrations of the eicosanoid standards. Quantify the amount of each eicosanoid in the sample by comparing its peak area to that of its corresponding internal standard and the calibration curve.
Signaling Pathways and Visualizations
Prostaglandin E2 (PGE2) Signaling Pathway
Prostaglandin E2 (PGE2) is a key mediator of inflammation and is involved in various physiological processes. It exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[12][13] The activation of these receptors triggers different downstream signaling cascades, leading to a wide range of cellular responses.
References
- 1. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Eicosanoids and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-chain fatty acids and inflammation | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the effect of 2-deuterium- and 2-methyl-eicosapentaenoic acid derivatives on triglycerides, peroxisomal beta-oxidation and platelet aggregation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol for the Extraction of 2-Eicosenoic Acid from Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Eicosenoic acid, a monounsaturated very long-chain fatty acid (VLCFA), is an important bioactive lipid involved in various cellular processes. Accurate quantification of this fatty acid in cell cultures is crucial for understanding its role in cell signaling, membrane structure, and energy metabolism.[1] This document provides a detailed protocol for the efficient extraction of this compound from cell cultures, its derivatization to a fatty acid methyl ester (FAME), and subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS). The presented protocol is a modification of the widely recognized Folch method, which is considered a gold standard for total lipid extraction.[2][3]
Data Presentation: Comparison of Lipid Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the extracted lipids.[4] Below is a comparison of common methods used for lipid extraction from biological samples.
| Method | Principle | Sample-to-Solvent Ratio (w/v) | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Folch Method | Biphasic extraction using chloroform (B151607) and methanol (B129727) to solubilize a broad range of lipids.[2] | 1:20 | For samples with >2% lipid content, this method yields significantly higher lipid recovery compared to the Bligh & Dyer method.[5] | Robust and highly effective for a wide variety of lipids, including VLCFAs.[1][6] | Requires larger volumes of solvents and can be time-consuming.[1][7] |
| Bligh & Dyer Method | A modified version of the Folch method using a lower volume of a chloroform, methanol, and water mixture.[2] | 1:4 | Efficient for total lipid extraction from samples with <2% lipid content.[5] | Uses less solvent than the Folch method.[2] | May have lower recovery for samples with high lipid content.[5] |
| Hexane (B92381)/Isopropanol (B130326) Method | Uses a mixture of hexane and isopropanol for lipid extraction. | 3:2 (v/v) | Particularly suitable for non-polar lipids like free fatty acids and cholesterol esters.[5] | A safer alternative to chloroform-based methods.[5] | May yield lower amounts of total lipids compared to chloroform/methanol-based methods.[5] |
| Butanol/Methanol (BUME) Method | A chloroform-free method for lipid extraction. | Not specified | Effective for a range of lipids. | Avoids the use of hazardous chloroform.[4] | May have different selectivity compared to classical methods. |
Experimental Protocols
This section details a modified Folch method for the extraction of this compound from cultured cells, followed by derivatization to its corresponding fatty acid methyl ester (FAME) for GC-MS analysis.
Protocol 1: Lipid Extraction from Cultured Cells (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from approximately 1-5 million cultured cells.[4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution, ice-cold[8]
-
Internal standard (e.g., Heptadecanoic acid, C17:0)[9]
-
Glass centrifuge tubes with PTFE-lined caps[8]
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS, then scrape the cells into a known volume of PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[4] Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Lipid Extraction:
-
Resuspend the cell pellet (or a known volume of the adherent cell suspension) in 1 mL of ice-cold PBS.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Add a known amount of internal standard to the sample for accurate quantification.[9]
-
Add 4 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell suspension.[9]
-
Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and protein precipitation.[8]
-
(Optional but recommended) Sonicate the sample on ice for 3 cycles of 30 seconds each to ensure complete cell disruption.[8]
-
-
Phase Separation:
-
Lipid Collection:
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.[8] Be careful not to disturb the protein interface.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried lipid extract can be stored at -80°C until further analysis.[9]
-
Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile FAME derivatives.[9]
Materials:
-
Dried lipid extract from Protocol 1
-
2% Sulfuric acid in methanol[9]
-
Toluene (HPLC grade)
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
Procedure:
-
Esterification:
-
FAME Extraction:
-
FAME Collection and Drying:
-
Sample Preparation for GC-MS:
-
The FAME-containing hexane solution can be directly injected into the GC-MS or concentrated further under a stream of nitrogen if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: General roles of long-chain fatty acids in cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note & Protocol: Quantitative Analysis of 2-Eicosenoic Acid
Introduction
2-Eicosenoic acid (20:1) is a monounsaturated omega-18 fatty acid. The accurate quantification of this compound in various biological and pharmaceutical matrices is essential for research in lipid metabolism, biomarker discovery, and drug development. This application note provides a detailed protocol for developing a standard curve for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME). An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.
Principle
Accurate quantification of fatty acids like this compound by GC-MS requires a derivatization step to increase their volatility.[1] This is typically achieved by converting the fatty acids into their corresponding fatty acid methyl esters (FAMEs).[2] A standard curve is generated by analyzing a series of known concentrations of a this compound standard. The peak area of the analyte is plotted against its concentration to create a calibration curve. This curve is then used to determine the concentration of this compound in unknown samples by comparing their peak areas to the curve. An internal standard is often used to correct for variations in sample preparation and instrument response.
Materials and Reagents
-
This compound standard (>98% purity)
-
Internal Standard (e.g., Heptadecanoic acid (C17:0) or a deuterated analog of this compound)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (B92381) (GC grade)
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)[1]
-
Anhydrous sodium sulfate
-
Nitrogen gas, high purity
-
Glassware: screw-capped glass tubes with PTFE liners, volumetric flasks, pipettes
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound FAME
This protocol details the lipid extraction, derivatization to FAME, and subsequent GC-MS analysis.
4.1.1. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., tissue, plasma) in a chloroform:methanol (2:1, v/v) solution.[3]
-
Add a known amount of internal standard to the homogenate.
-
Vortex the mixture thoroughly and allow it to stand for at least 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.[4]
-
Dry the lipid extract under a gentle stream of nitrogen.
4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 12-14% BF3-methanol solution.[1]
-
Seal the tube tightly and heat at 60°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, then vortex thoroughly.
-
Centrifuge to separate the layers and carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
4.1.3. Standard Curve Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.[5]
-
Spike each calibration standard with the same concentration of the internal standard as used in the samples.
-
Derivatize 100 µL of each standard solution using the same procedure described in section 4.1.2.
4.1.4. GC-MS Instrumentation and Analysis
-
GC System: Agilent 7890B or equivalent
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MS System: Agilent 5977A or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan[5]
-
Transfer Line Temperature: 280°C[5]
Protocol 2: LC-MS/MS Analysis of Free this compound
This method is suitable for the direct analysis of free this compound without derivatization.
4.2.1. Sample Preparation
-
Thaw biological samples on ice.
-
Spike the sample with a suitable internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge.
-
Alternatively, perform solid-phase extraction (SPE) for sample clean-up and concentration.[6]
4.2.2. Standard Curve Preparation
-
Prepare a stock solution of this compound in methanol at 1 mg/mL.
-
Perform serial dilutions to create calibration standards in a matrix that mimics the biological samples to account for matrix effects.[7] The concentration range should be appropriate for the expected sample concentrations.
4.2.3. LC-MS/MS Instrumentation and Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)[8]
-
Gradient: A suitable gradient to resolve this compound from other components.
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 5-10 µL
-
MS/MS System: AB Sciex QTRAP 6500 or equivalent
-
Ion Source: Electrospray Ionization (ESI) in negative mode[9]
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.
Data Presentation
The quantitative data for the standard curve should be summarized in a table.
| Standard Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 25.0 | |||
| 50.0 | |||
| 100.0 |
A calibration curve is then constructed by plotting the peak area ratio against the standard concentration. The linearity of the curve should be assessed by the correlation coefficient (r²), which should be >0.99.[5]
Visualizations
Caption: Workflow for this compound quantification by GC-MS.
Caption: Logical relationship for standard curve-based quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unitn.it [iris.unitn.it]
Application of 2-Eicosenoic Acid in Inflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosenoic acids, a group of monounsaturated fatty acids containing 20 carbon atoms, have garnered interest in the field of inflammation research. While various isomers exist, this document focuses on the available scientific evidence regarding their anti-inflammatory properties. It is critical to note that there is a significant lack of research specifically investigating the biological activity of 2-Eicosenoic acid . Therefore, these application notes will primarily focus on a well-studied isomer, cis-11-Eicosenoic acid (Gondoic acid) , as a representative eicosenoic acid with demonstrated anti-inflammatory potential. The methodologies and principles described herein can serve as a foundational guide for investigating the effects of this compound and other related fatty acids in inflammatory processes.
Gondoic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. These application notes provide a summary of its known mechanisms, quantitative data from relevant studies, and detailed protocols for in vitro investigation of its anti-inflammatory activity.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Gondoic acid from in vitro studies.
Table 1: Effect of Gondoic Acid on Pro-inflammatory Cytokine and Mediator Expression in LPS-Stimulated Kupffer Cells
| Inflammatory Marker | Treatment Concentration (µM) | Incubation Time | Result | Reference |
| IL-1α | 100 | 10 - 28 hours | Significant Inhibition | [1] |
| IL-1β | 100 | 10 - 28 hours | Significant Inhibition of NLRP3 and IL-1β levels | [1] |
| IL-6 | 100 | 10 - 28 hours | Significant Inhibition | [1] |
| iNOS | 100 | 10 - 28 hours | Inhibition of expression | [1] |
| COX-2 | 100 | 10 - 28 hours | Inhibition of expression | [1] |
| Reactive Oxygen Species (ROS) | 100 | Not Specified | Reduction in LPS-stimulated ROS levels | [2] |
Note: The referenced study on Kupffer cells demonstrated significant inhibition but did not provide specific percentage inhibition or IC50 values.
Signaling Pathways
Gondoic acid has been demonstrated to modulate specific signaling pathways involved in the inflammatory response. The following diagrams illustrate these pathways.
Gondoic Acid-Mediated Inhibition of the PKCθ/ERK/STAT3 Pathway
Gondoic acid has been shown to alleviate inflammation in lipopolysaccharide (LPS)-stimulated Kupffer cells by inhibiting the PKCθ/ERK/STAT3 signaling pathway[2].
Potential Modulation of the NF-κB Signaling Pathway
While not yet directly demonstrated for Gondoic acid, many fatty acids exert their anti-inflammatory effects by inhibiting the NF-κB pathway. This pathway is a key regulator of pro-inflammatory gene expression.
Potential Activation of the PPAR-α Signaling Pathway
Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that, when activated by fatty acids, can suppress inflammatory responses. This represents another potential mechanism for the anti-inflammatory effects of eicosenoic acids.
Experimental Protocols
The following protocols provide a framework for studying the anti-inflammatory effects of this compound or Gondoic acid in an in vitro macrophage model.
Protocol 1: Preparation of Fatty Acid-BSA Conjugate for Cell Culture
Objective: To prepare a stock solution of the fatty acid complexed with bovine serum albumin (BSA) for use in cell culture experiments.
Materials:
-
This compound or Gondoic acid
-
Fatty acid-free BSA
-
Ethanol (100%)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or incubator at 37°C
-
Sterile filter (0.2 µm)
Procedure:
-
Prepare a 100 mM stock solution of the fatty acid: Dissolve the fatty acid in 100% ethanol. For example, to make a 100 mM stock of Gondoic acid (MW: 310.52 g/mol ), dissolve 31.05 mg in 1 mL of ethanol.
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile water. Gently agitate to dissolve. Do not vortex, as this can denature the protein. Sterile filter the solution using a 0.2 µm filter.
-
Complex the fatty acid with BSA: a. In a sterile 50 mL conical tube, add the desired volume of the 10% BSA solution. b. While gently stirring the BSA solution, slowly add the fatty acid stock solution dropwise to achieve the desired final concentration. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is recommended. c. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization and Storage: Sterile filter the final fatty acid-BSA conjugate through a 0.2 µm filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of the eicosenoic acid on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Workflow Diagram:
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Eicosenoic acid-BSA conjugate (from Protocol 1)
-
96-well and 24-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess reagent for nitric oxide (NO) measurement
-
Reagents for Western blot and RT-qPCR
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate cell culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for ELISA, 5 x 10^5 cells/well in a 24-well plate for Western blot or RT-qPCR). Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the eicosenoic acid-BSA conjugate (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with BSA equivalent to the highest fatty acid concentration). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. For the negative control group, add vehicle instead of LPS.
-
Incubation: Incubate the plates for the desired time period. For cytokine protein measurement (ELISA), a 24-hour incubation is common. For gene expression analysis (RT-qPCR), a shorter incubation of 4-6 hours is often sufficient. For signaling pathway analysis (Western blot), shorter time points (e.g., 15, 30, 60 minutes) are typically used.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for later analysis of secreted cytokines (TNF-α, IL-6, IL-1β) by ELISA and nitric oxide by Griess assay.
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer for either Western blot analysis (e.g., RIPA buffer with protease and phosphatase inhibitors) or RNA extraction for RT-qPCR.
-
Protocol 3: Measurement of Cytokine Production by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Procedure: Follow the instructions provided with the commercial ELISA kits. A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected cell culture supernatants to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and then wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Analysis of NF-κB Activation by Western Blot
Objective: To assess the effect of the eicosenoic acid on the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
Protocol 5: Analysis of Pro-inflammatory Gene Expression by RT-qPCR
Objective: To measure the effect of the eicosenoic acid on the mRNA expression of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2).
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., Gapdh or Actb), and a suitable qPCR master mix (e.g., SYBR Green). b. Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Conclusion
While direct evidence for the anti-inflammatory effects of this compound is currently lacking, the available data for its isomer, Gondoic acid, suggests that eicosenoic acids represent a promising area for inflammation research. The provided protocols offer a comprehensive framework for researchers to systematically investigate the anti-inflammatory potential of this compound and other related fatty acids. Future studies should focus on generating robust quantitative data, elucidating the precise molecular mechanisms of action, and exploring their therapeutic potential in various inflammatory conditions.
References
Application of 2-Eicosenoic Acid in Cancer Cell Line Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosenoic acids, a group of monounsaturated fatty acids containing 20 carbon atoms, are subjects of growing interest in cancer research. While extensive research has been conducted on the broader family of eicosanoids, particularly metabolites of arachidonic acid and eicosapentaenoic acid (EPA), specific data on 2-Eicosenoic acid remains limited in publicly available literature. However, by examining the activities of structurally related fatty acids and synthetic derivatives, we can infer potential applications and establish robust protocols for investigating the efficacy of this compound as a potential anti-cancer agent.
This document provides a comprehensive overview of the potential use of this compound in cancer cell line research, drawing parallels from related compounds. It includes detailed experimental protocols, data presentation tables for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Data on Related Eicosenoic Acid Derivatives
| Compound | Cancer Cell Line | Assay Type | Exposure Time | EC50 Value (µM) | Citation |
| (±)-2-methoxy-6-icosynoic acid | SH-SY5Y (Human Neuroblastoma) | Cell Viability | 48 hours | 23 ± 1 | [1][2] |
| (±)-2-methoxy-6-icosynoic acid | HeLa (Human Cervical Adenocarcinoma) | Cell Viability | 48 hours | 26 ± 1 | [1][2] |
| 6-icosynoic acid (non-methoxylated analog) | SH-SY5Y, HeLa | Cell Viability | - | > 500 | [1][2] |
| 2-methoxyicosanoic acid | SH-SY5Y | Cell Viability | - | > 300 | [1][2] |
Table 1: Cytotoxicity of a this compound Analog and Related Compounds.
Postulated Mechanisms of Action
Based on the broader understanding of fatty acids in cancer biology, this compound could potentially exert anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Many polyunsaturated fatty acids and their derivatives have been shown to induce programmed cell death in cancer cells. This can occur through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases.[3][4]
-
Cell Cycle Arrest: Fatty acids can interfere with the cell cycle progression, leading to arrest at various checkpoints (e.g., G1/S or G2/M), thereby inhibiting cell proliferation.[3]
-
Modulation of Signaling Pathways: Eicosanoids are known to influence key signaling pathways involved in cancer progression, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][5] Inhibition of pro-tumorigenic signaling or activation of tumor-suppressive pathways are potential mechanisms.
-
Alteration of Membrane Fluidity and Function: Incorporation of novel fatty acids into the cell membrane can alter its physical properties, affecting the function of membrane-bound proteins and signaling complexes.
Experimental Protocols
The following are detailed protocols for assessing the anti-cancer effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO or ethanol)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
General Eicosanoid Biosynthesis and Signaling in Cancer
Caption: General overview of eicosanoid biosynthesis and its impact on cancer cells.
Experimental Workflow for Evaluating this compound
Caption: A logical workflow for the in vitro evaluation of this compound.
Conclusion
While direct evidence for the anti-cancer properties of this compound is currently sparse, the data from related fatty acids and synthetic analogs suggest that it is a worthwhile candidate for investigation. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to explore its potential as a novel therapeutic agent. Future studies should focus on systematic screening across various cancer cell lines, elucidation of the precise molecular mechanisms, and eventual validation in preclinical in vivo models. The exploration of such novel fatty acids could open new avenues for the development of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest and induction of apoptosis in pancreatic cancer cells exposed to eicosapentaenoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosanoids and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 2-Eicosenoic Acid in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the incorporation and transformation of the labeled molecule through various metabolic pathways. This approach provides invaluable insights into metabolic fluxes, pathway activities, and the impact of disease or therapeutic interventions on cellular metabolism.
These application notes provide a detailed overview and experimental protocols for the use of stable isotope-labeled 2-eicosenoic acid to investigate its metabolic pathways. This compound is a 20-carbon monounsaturated fatty acid whose metabolic significance is an area of active research. Tracing its metabolism can elucidate its role in lipid signaling, energy metabolism, and its conversion into other bioactive lipids.
Key Applications
-
Elucidation of Metabolic Pathways: Tracing the conversion of labeled this compound into downstream metabolites to map its metabolic network.
-
Quantitative Flux Analysis: Determining the rate of this compound metabolism through various pathways under different physiological or pathological conditions.
-
Target Engagement and Efficacy of Novel Drugs: Assessing how pharmacological agents that target lipid metabolism affect the processing of this compound.
-
Biomarker Discovery: Identifying novel metabolites of this compound that may serve as biomarkers for disease states.
Synthesis of Isotopically Labeled this compound
The chemical synthesis of isotopically labeled this compound can be achieved through various organic chemistry strategies. A common and effective method for introducing a labeled carbon chain is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction allows for the stereoselective formation of a double bond, which is crucial for synthesizing the cis or trans isomer of this compound.
Protocol 1: Synthesis of [1-¹³C]-2-Eicosenoic Acid via Horner-Wadsworth-Emmons Reaction
This protocol provides a general framework. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.
Materials:
-
[¹³C]-labeled phosphonate (B1237965) ylide (e.g., triethyl phosphonoacetate-¹³C₂)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Reagents for ester hydrolysis (e.g., Lithium hydroxide (B78521) (LiOH))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the [¹³C]-labeled phosphonate ylide in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base (e.g., NaH) to the solution to deprotonate the phosphonate and generate the carbanion (ylide). Stir the reaction mixture at this temperature for 30-60 minutes.
-
Olefination Reaction: Slowly add a solution of nonadecanal in anhydrous THF to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification of the Ester: Purify the resulting ethyl [1-¹³C]-2-eicosenoate by column chromatography on silica (B1680970) gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add LiOH and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the [1-¹³C]-2-eicosenoic acid with an organic solvent.
-
Final Purification: Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Confirm the structure and isotopic enrichment by NMR and mass spectrometry.
Metabolic Tracing of Labeled this compound
Once synthesized, the isotopically labeled this compound can be introduced into in vitro or in vivo models to trace its metabolic fate. The general workflow involves administering the labeled compound, allowing for its metabolism over a specific time course, extracting metabolites, and analyzing them by mass spectrometry.
Protocol 2: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured cells with isotopically labeled this compound.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, or a cell line relevant to the research question)
-
Stable isotope-labeled this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Solvents for extraction (e.g., methanol, chloroform, water)
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the labeled this compound complexed to fatty acid-free BSA. This improves the solubility and delivery of the fatty acid to the cells.
-
Briefly, dissolve the labeled fatty acid in a small amount of ethanol, then add it to a warm (37°C) solution of BSA in serum-free medium.
-
Sterile-filter the solution.
-
Dilute the stock solution into the appropriate cell culture medium to the final desired concentration.
-
-
Cell Seeding: Seed cells in multi-well plates and allow them to reach the desired confluency.
-
Labeling:
-
Remove the growth medium and wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent metabolism of the labeled fatty acid.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Alternatively, use a biphasic extraction method (e.g., Folch or Bligh-Dyer) with chloroform, methanol, and water to separate lipids from polar metabolites.
-
Collect the cell extracts and centrifuge to pellet cell debris.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extracts in a solvent compatible with the mass spectrometry method.
-
For GC-MS analysis, derivatization (e.g., to form fatty acid methyl esters - FAMEs) is typically required.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the labeled this compound and its downstream metabolites.
-
Monitor for the characteristic mass shift corresponding to the incorporated stable isotope.
-
Metabolic Pathways of this compound
Based on the metabolism of other 20-carbon fatty acids, this compound is expected to be metabolized through several key pathways:
-
Beta-Oxidation: The primary pathway for fatty acid degradation, where the fatty acid chain is shortened by two-carbon units in each cycle, producing acetyl-CoA.
-
Omega-Oxidation: An alternative oxidative pathway that occurs in the endoplasmic reticulum, involving the oxidation of the terminal methyl carbon.
-
Elongation and Desaturation: this compound can be further elongated and desaturated to form longer-chain and more unsaturated fatty acids.
-
Eicosanoid Synthesis Pathways: As a 20-carbon fatty acid, it may be a substrate for enzymes of the eicosanoid synthesis pathways, including:
-
Cyclooxygenase (COX) Pathway: Leading to the formation of prostaglandins (B1171923) and thromboxanes.
-
Lipoxygenase (LOX) Pathway: Resulting in the synthesis of leukotrienes and lipoxins.
-
Cytochrome P450 (CYP) Pathway: Producing epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).
-
Data Presentation
Quantitative data from metabolic tracing studies should be summarized in clear and concise tables to facilitate comparison between different experimental conditions. The following tables provide a template for presenting such data.
Note: The following data is representative and based on a study of a closely related 20-carbon fatty acid, ¹³C-arachidonic acid, in healthy human subjects.[3][4] This data is provided as an example of how to present quantitative results from a metabolic tracing study.
Table 1: Pharmacokinetic Parameters of Labeled Fatty Acid in Plasma
| Parameter | Young Subjects (n=6) | Old Subjects (n=6) | p-value |
| ¹³C-Arachidonic Acid | |||
| Half-life (days) | 4.4 ± 0.5 | 4.4 ± 0.6 | 0.589 |
| AUC (nmol/L * 28d) | 15.8 ± 2.1 | 18.1 ± 2.5 | 0.452 |
| ¹³C-Eicosapentaenoic Acid | |||
| Half-life (days) | 2.1 ± 0.3 | 2.3 ± 0.4 | 0.485 |
| AUC (nmol/L * 14d) | 8.9 ± 1.2 | 10.5 ± 1.8 | 0.378 |
AUC: Area Under the Curve. Data are presented as mean ± SEM.
Table 2: Appearance of Labeled Downstream Metabolites in Plasma
| Metabolite | Time Point | Young Subjects (nmol/L) | Old Subjects (nmol/L) | p-value |
| ¹³C-Docosapentaenoic Acid | Day 7 | 0.25 ± 0.04 | 0.30 ± 0.05 | 0.38 |
| (from ¹³C-EPA) | Day 14 | 0.18 ± 0.03 | 0.22 ± 0.04 | 0.29 |
| ¹³C-Docosahexaenoic Acid | Day 7 | 0.12 ± 0.02 | 0.27 ± 0.05 | 0.03 |
| (from ¹³C-EPA) | Day 14 | 0.15 ± 0.03 | 0.32 ± 0.06 | 0.04 |
Data are presented as mean ± SEM. Bold p-values indicate statistical significance.
Table 3: Cumulative β-Oxidation of Labeled Fatty Acids
| Labeled Fatty Acid | Time Period | Young Subjects (% dose recovered) | Old Subjects (% dose recovered) | p-value |
| ¹³C-Arachidonic Acid | 28 days | 18.5 ± 2.1 | 19.8 ± 2.4 | 0.65 |
| ¹³C-Eicosapentaenoic Acid | 28 days | 20.1 ± 1.9 | 21.5 ± 2.2 | 0.58 |
Data represents the cumulative percentage of the administered labeled dose recovered as ¹³CO₂ in breath over the specified period, presented as mean ± SEM.
Conclusion
The use of stable isotope-labeled this compound in metabolic tracing studies offers a robust method for delineating its metabolic fate and understanding its physiological and pathological roles. The protocols and data presentation formats provided here serve as a comprehensive guide for researchers initiating studies in this area. Careful experimental design, precise analytical methods, and clear data reporting are essential for advancing our understanding of fatty acid metabolism and its implications for human health and disease.
References
- 1. Design, synthesis, and evaluation of an isotopic labeling strategy for studying fatty acid-protein binding by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of an isotopic labeling strategy for studying fatty acid–protein binding by NMR - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of uniformly labeled 13C-eicosapentaenoic acid and 13C-arachidonic acid in young and old men - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Eicosenoic Acid Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro effects of 2-Eicosenoic acid and its isomers, with a particular focus on the known anti-inflammatory properties of cis-11-Eicosenoic acid (Gondoic acid). Due to the limited direct experimental data on this compound, the protocols and data presented for its isomer serve as a robust framework for initiating studies on this and other related long-chain monounsaturated fatty acids.
Introduction
Eicosenoic acids are a group of monounsaturated omega-9 fatty acids containing 20 carbon atoms. While various isomers exist, cis-11-Eicosenoic acid has been identified as a bioactive lipid with potential therapeutic applications. It is found in a variety of plant oils and nuts and has demonstrated anti-inflammatory properties.[1] In vitro models are essential for elucidating the mechanisms of action, determining cytotoxic effects, and identifying the signaling pathways modulated by these fatty acids.
Key Applications
-
Anti-Inflammatory Research: Investigating the potential of Eicosenoic acids to mitigate inflammatory responses in various cell types.
-
Cancer Biology: Assessing the cytotoxic and anti-proliferative effects of Eicosenoic acids on cancer cell lines.
-
Metabolic Disease Research: Studying the role of Eicosenoic acids in cellular lipid metabolism and related signaling pathways.
-
Cosmeceuticals and Dermatology: Evaluating the potential of Eicosenoic acids as moisturizing and skin-protective agents.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for cis-11-Eicosenoic acid and a structurally related compound, (±)-2-methoxy-6-icosynoic acid. This data provides a baseline for designing dose-response experiments.
Table 1: In Vitro Anti-Inflammatory Activity of cis-11-Eicosenoic Acid
| Target | Cell Line | Effect | Reference |
| ROS Production | Not Specified | Inhibition | [1] |
| NLRP3, IL-1β, IL-1α, IL-6 | Not Specified | Inhibition | [1] |
| COX-2, iNOS | Not Specified | Inhibition | [1] |
| PKCθ, p-ERK, p-STAT3 | Not Specified | Inhibition | [1] |
Table 2: Cytotoxicity of (±)-2-methoxy-6-icosynoic Acid
| Cell Line | Assay | EC50 (48h exposure) | Reference |
| SH-SY5Y (Human Neuroblastoma) | Sulforhodamine B (SRB) | 23 ± 1 µM | [3][4] |
| HeLa (Human Cervical Cancer) | Sulforhodamine B (SRB) | 26 ± 1 µM | [3][4] |
Signaling Pathways
cis-11-Eicosenoic acid has been shown to exert its anti-inflammatory effects by inhibiting the PKCθ/ERK/STAT3 signaling pathway.[1] The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory signaling pathway of cis-11-Eicosenoic acid.
Experimental Workflow
The following diagram outlines a general workflow for investigating the in vitro effects of an Eicosenoic acid isomer.
Caption: General experimental workflow for in vitro studies of Eicosenoic acid.
Detailed Experimental Protocols
Protocol 1: Preparation of Eicosenoic Acid Stock Solution
This protocol is adapted from a novel method for preparing fatty acid solutions for in vitro studies.[5][6]
Materials:
-
Eicosenoic acid (sodium salt)
-
Ethanol (B145695) (anhydrous)
-
Sterile, amber glass vials
-
Sonicator (bath or probe)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Weigh the desired amount of Eicosenoic acid sodium salt in a sterile amber glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 100 mmol/L).
-
Sonicate the mixture on ice until the solution appears milky and homogenous, indicating the formation of stable micelles.
-
Store the stock solution at 4°C in the dark, sealed to prevent evaporation and oxidation. The stock solution is stable for several months.[6]
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to achieve the final working concentrations. A vehicle control containing the same final concentration of ethanol should be included in all experiments.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.[7]
Materials:
-
Selected cell line (e.g., HeLa, SH-SY5Y, RAW 264.7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Eicosenoic acid stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Eicosenoic acid stock solution in complete culture medium to achieve a range of final concentrations.
-
Remove the medium from the cells and replace it with 100 µL of the medium containing different concentrations of Eicosenoic acid. Include a vehicle control (medium with ethanol) and a positive control for cytotoxicity if available.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value.
Protocol 3: Anti-Inflammatory Assay in Macrophages (Measurement of Nitric Oxide and Cytokines)
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the anti-inflammatory effects of Eicosenoic acid.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Eicosenoic acid stock solution
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of Eicosenoic acid (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (untreated), LPS-only wells, and Eicosenoic acid-only wells.
-
After incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Analyze the data to determine if Eicosenoic acid reduces the production of NO and inflammatory cytokines in LPS-stimulated macrophages.
Protocol 4: Western Blot Analysis of Signaling Pathways (e.g., p-ERK, p-STAT3)
This protocol is used to determine if Eicosenoic acid affects the phosphorylation of key proteins in a signaling cascade.
Materials:
-
Cell line of interest
-
Eicosenoic acid stock solution
-
Stimulant (e.g., LPS, growth factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with Eicosenoic acid for the desired time, followed by stimulation with the appropriate agonist for a short period (e.g., 15-30 minutes) to observe phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the effect of Eicosenoic acid on protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Breaking barriers: Novel fatty acid solution preparation improves cellular lipid research [einpresswire.com]
- 7. benchchem.com [benchchem.com]
Clinical Applications of Measuring 2-Eicosenoic Acid Levels: Application Notes and Protocols
A Note to Researchers, Scientists, and Drug Development Professionals:
The field of lipidomics is rapidly advancing, with growing interest in the roles of various fatty acids in health and disease. This document addresses the clinical applications of measuring 2-Eicosenoic acid. However, it is crucial to note at the outset that specific research on this compound is currently very limited in publicly available scientific literature.
Most research on 20-carbon fatty acids focuses on the well-characterized eicosanoids derived from polyunsaturated fatty acids like arachidonic acid, or on other isomers such as 11-eicosenoic acid (gondoic acid). Therefore, this document will provide a comprehensive overview of the clinical applications, analytical methodologies, and signaling pathways of the broader eicosanoid class as a proxy, while clearly indicating the knowledge gaps concerning this compound. The protocols and pathways described below are based on general principles for fatty acid and eicosanoid analysis and may require significant adaptation for the specific study of this compound, should it become a compound of clinical interest.
Introduction to Eicosanoids and Eicosenoic Acids
Eicosanoids are potent signaling molecules derived from 20-carbon fatty acids, playing crucial roles in inflammation, immunity, and central nervous system function.[1] They are synthesized via enzymatic or non-enzymatic oxidation of arachidonic acid and other polyunsaturated fatty acids.[1] Key classes of eicosanoids include prostaglandins, thromboxanes, leukotrienes, and lipoxins.[2]
Eicosenoic acid refers to a monounsaturated fatty acid with 20 carbon atoms and one double bond. The position of this double bond is critical to its structure and function. While 11-eicosenoic acid (gondoic acid) is a known omega-9 fatty acid found in some plant oils, information regarding the biological role and clinical significance of This compound is scarce.
Potential (but Unconfirmed) Clinical Applications of this compound Measurement
Given the lack of direct research, the clinical applications of measuring this compound remain speculative. However, based on the known roles of other fatty acids, potential areas of investigation could include:
-
Inflammatory Diseases: Eicosanoids are central to the inflammatory process.[3] Altered levels of specific fatty acids can influence the balance of pro-inflammatory and anti-inflammatory pathways.
-
Cardiovascular Disease: Fatty acid metabolism is intrinsically linked to cardiovascular health, with different fatty acids having varied effects on lipid profiles and inflammatory markers.[4]
-
Cancer: Eicosanoids can influence tumor growth and metastasis.[4]
-
Neurological Disorders: Fatty acids are essential components of neural cell membranes and are involved in neuroinflammation, which is implicated in neurodegenerative diseases.[5]
It is imperative that further research is conducted to determine if this compound has any role in these or other conditions.
Quantitative Data Summary (Hypothetical)
As no quantitative data for this compound in clinical settings was found, the following table is a hypothetical representation of how such data could be presented. This is based on typical fatty acid analysis results.
| Biomarker | Patient Group | Mean Concentration (µg/mL) ± SD | Normal Range (µg/mL) | p-value | Reference |
| This compound | Cardiovascular Disease (n=100) | Data Not Available | Data Not Available | N/A | N/A |
| Healthy Controls (n=100) | Data Not Available | Data Not Available | N/A | N/A | |
| Alzheimer's Disease (n=100) | Data Not Available | Data Not Available | N/A | N/A | |
| Healthy Controls (n=100) | Data Not Available | Data Not Available | N/A | N/A |
Experimental Protocols
The following are detailed protocols for the quantification of fatty acids, which can be adapted for the analysis of this compound. The gold standard for eicosanoid and fatty acid quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Protocol 1: Quantification of Total Fatty Acids (including this compound) in Human Plasma by GC-MS
This protocol is adapted from general methods for fatty acid analysis.
Objective: To determine the total concentration of this compound in human plasma samples.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (e.g., deuterated this compound, if available; otherwise, a structurally similar deuterated fatty acid)
-
Methanol (B129727), Chloroform, Hexane (B92381), Acetyl Chloride (all HPLC grade)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate (B86663)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 2 mL of chloroform:methanol (2:1, v/v) to extract lipids.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic layer.
-
Dry the extract under a stream of nitrogen.
-
-
Transesterification (to convert fatty acids to fatty acid methyl esters - FAMEs):
-
To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.
-
Incubate at 80°C for 1 hour.
-
Cool to room temperature and add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction.
-
Add 1 mL of hexane to extract the FAMEs.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Dry the final extract under nitrogen and reconstitute in 50 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).
-
Oven Program: Start at 100°C, ramp to 240°C.
-
Injector Temperature: 250°C.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for the target ions of this compound methyl ester and the internal standard.
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
Protocol 2: Quantification of Free this compound in Human Serum by LC-MS/MS
Objective: To measure the concentration of unbound this compound in serum.
Materials:
-
Human serum
-
Internal Standard (deuterated this compound)
-
Acetonitrile (B52724), Formic Acid (both LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the fatty acids with acetonitrile.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Signaling Pathways and Experimental Workflows
As the signaling pathways of this compound are unknown, the following diagrams illustrate the general eicosanoid synthesis pathway and a typical experimental workflow for fatty acid analysis.
General Eicosanoid Synthesis Pathway
This diagram illustrates the enzymatic pathways for the synthesis of major eicosanoids from arachidonic acid.
Caption: General Eicosanoid Synthesis Pathway.
Experimental Workflow for Fatty Acid Quantification
This diagram outlines the key steps in a typical targeted lipidomics experiment for quantifying a specific fatty acid like this compound.
Caption: Experimental Workflow for Fatty Acid Quantification.
Conclusion and Future Directions
The clinical applications of measuring this compound are currently undefined due to a significant lack of research on this specific fatty acid. The protocols and pathways presented here are based on the broader, well-studied field of eicosanoids and should be considered as a starting point for any future investigation into this compound.
Future research should focus on:
-
Fundamental Biology: Elucidating the metabolic pathways of this compound, including its synthesis, degradation, and potential signaling roles.
-
Method Development: Establishing and validating specific and sensitive analytical methods for the routine quantification of this compound in various biological matrices.
-
Clinical Studies: Investigating the association of this compound levels with various disease states in well-designed clinical trials.
Until such foundational research is conducted, the clinical utility of measuring this compound remains an open and intriguing question for the scientific community.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. 11-Eicosenoic Acid | Rupa Health [rupahealth.com]
- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Eicosenoic Acid Analysis
Welcome to the technical support center for 2-Eicosenoic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of analyzing this long-chain fatty acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps and considerations when planning the analysis of this compound?
A1: Before beginning the analysis of this compound, it is crucial to consider the sample matrix, the expected concentration range of the analyte, and the specific analytical goals (e.g., quantification, isomer separation). A critical initial step for gas chromatography (GC) analysis is the derivatization of the fatty acid to its methyl ester (FAME) to increase volatility and reduce polarity.[1] For liquid chromatography-mass spectrometry (LC-MS), direct analysis is possible, but sample cleanup is often necessary to minimize matrix effects.[2][3][4] The stability of this compound is also a key consideration; it is susceptible to oxidation at its double bond, so proper storage under an inert atmosphere and at low temperatures (-20°C or -80°C) is recommended.[5][6]
Q2: Why is derivatization necessary for the GC analysis of this compound, and what are the common methods?
A2: In its free form, this compound is a highly polar compound that can form hydrogen bonds, leading to adsorption issues within the GC system and poor peak shape. Derivatization to a less polar and more volatile form, typically a fatty acid methyl ester (FAME), is essential for successful GC analysis.[1] Common derivatization methods involve esterification using reagents like boron trifluoride (BF3) in methanol (B129727) or by preparing trimethylsilyl (B98337) (TMS) esters.[7] The choice of reagent should ensure a complete reaction (>95%) without sample loss.[7]
Q3: How can I separate the cis and trans isomers of this compound?
A3: The separation of cis and trans isomers of long-chain fatty acids like this compound can be challenging. For GC analysis, specialized capillary columns with polar stationary phases, such as those containing ionic liquids or highly polar polysiloxanes, are effective for separating positional and geometric isomers.[8] In High-Performance Liquid Chromatography (HPLC), reversed-phase columns can be used, where the more linear trans isomer is typically retained longer than the bent cis isomer.[9] Chiral chromatography can also be a powerful technique for separating geometric isomers.[10][11][12]
Q4: What are matrix effects in LC-MS analysis of this compound, and how can they be minimized?
A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4][13] This can significantly impact the accuracy and reproducibility of quantitative analysis.[4] To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering compounds.[14]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise sensitivity.[4]
-
Use of Internal Standards: Stable isotope-labeled internal standards are the most effective way to compensate for matrix effects.[4][15]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the sample can also help to correct for matrix effects.[16]
Troubleshooting Guides
Chromatography Issues
Problem: I am observing significant peak tailing in my GC analysis of this compound methyl ester (FAME).
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Column Overload | Dilute the sample and reinject. If peak shape improves, column overload was the issue. Consider using a column with a higher capacity or reducing the injection volume.[17] |
| Active Sites in the GC System | Free silanol (B1196071) groups in the inlet liner or on the column can interact with the analyte. Use a deactivated inlet liner and perform column conditioning.[18] Regular maintenance, including replacing the liner and trimming the column, can prevent unwanted interactions.[19][20] |
| Flow Path Disruption | Check for leaks, ensure proper column installation with correct distances, and make sure column cuts are square to minimize dead volume.[20][21] |
| Column Contamination | Residues from previous injections can cause peak tailing. Bake out the column at a higher temperature to remove contaminants.[19][22] |
Problem: I am struggling to get good resolution between peaks in my HPLC analysis.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Inadequate Column Selectivity | The column's stationary phase may not be suitable for separating your analytes. Consider a column with a different chemistry. For eicosanoids, C18 columns are common, but other phases might offer better selectivity.[23] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase composition, including the organic modifier and buffer strength.[22][24] |
| Poor Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before each injection, especially after changing solvents.[25] |
| Column Temperature | Increasing the column temperature can sometimes improve resolution, but it should be optimized for your specific separation.[25] |
Sample Preparation and Stability Issues
Problem: My results for this compound are highly variable and not reproducible.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Analyte Degradation | This compound is prone to oxidation.[5] Store samples and stock solutions at -80°C under an inert gas (nitrogen or argon). Prepare working solutions fresh for each experiment.[5][6] The use of antioxidants like BHT can also be considered for organic stock solutions.[5] |
| Incomplete Derivatization (for GC) | Optimize the derivatization reaction time and temperature. Ensure that the derivatization reagent is of high quality and not expired, as moisture can hinder the reaction. |
| Inconsistent Internal Standard Addition | Use a calibrated pipette to add the internal standard to all samples, standards, and blanks to ensure consistency.[18] The internal standard should be added as early as possible in the sample preparation process to account for any sample loss.[26] |
| Poor Sample Homogenization | Ensure that the sample is thoroughly homogenized before taking an aliquot for analysis.[18] |
Mass Spectrometry Issues
Problem: I am experiencing low sensitivity in my LC-MS/MS analysis of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of your analyte.[3][4] Improve sample cleanup, optimize chromatographic separation, or use a stable isotope-labeled internal standard. |
| Suboptimal MS Parameters | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transitions of this compound. |
| Ion Source Contamination | The ion source can become contaminated over time. Regular cleaning and maintenance are essential for maintaining sensitivity.[5] |
| Analyte Instability in the Ion Source | Some molecules can be unstable in the ion source. Adjusting source conditions might help. For some analytes, derivatization can improve stability and ionization efficiency.[27] |
Visualized Workflows and Pathways
Caption: A generalized workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting common peak shape issues.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. benchchem.com [benchchem.com]
- 19. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 20. GC Troubleshooting—Tailing Peaks [restek.com]
- 21. google.com [google.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. researchgate.net [researchgate.net]
- 24. hplc.eu [hplc.eu]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing 2-Eicosenoic Acid Extraction from Tissues
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Eicosenoic acid from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting a this compound extraction?
A1: Before beginning any extraction, it is crucial to consider the following four points to maximize yield and ensure sample integrity:
-
Tissue Type: The composition of the tissue (e.g., high-fat adipose vs. complex brain tissue) will influence the choice of the most effective extraction method.[1]
-
Lipid Class of Interest: While your target is this compound, different methods show varying efficiencies for different lipid classes (e.g., polar vs. non-polar lipids).[1][2][3][4] Understanding the overall lipid profile of your tissue can help in selecting a method that is efficient for long-chain monounsaturated fatty acids.
-
Downstream Analysis: Your intended analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), will have specific requirements for sample purity, solvent compatibility, and potential derivatization.[1][5]
-
Sample Handling and Storage: To prevent enzymatic degradation and oxidation of this compound, tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1]
Q2: Which solvent system is best for extracting this compound from my tissue type?
A2: The optimal solvent system depends on the lipid composition of your tissue and the polarity of this compound.
-
General Purpose: A mixture of chloroform (B151607) and methanol, as used in the Folch and Bligh & Dyer methods, is a robust, general-purpose choice that efficiently extracts a broad range of lipids, including long-chain fatty acids.[1][2][3][4]
-
High-Fat Tissues: For tissues with a high fat content, such as adipose tissue, the Folch method is often preferred due to the higher proportion of solvent used, which can better accommodate the high lipid content.[1][2][6]
-
Alternative Solvents: Due to the toxicity of chloroform, other solvent systems like hexane (B92381)/isopropanol or methyl-tert-butyl ether (MTBE) are also used.[2][7] The Folch method and acidified Bligh & Dyer method have shown high yields for total lipids in some studies.[2]
Q3: How can I prevent the degradation of this compound during extraction?
A3: this compound, as an unsaturated fatty acid, is susceptible to oxidation. To minimize degradation:
-
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[8][9]
-
Work Under an Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1][8]
-
Avoid High Temperatures: Perform the extraction at low temperatures and evaporate solvents using a stream of nitrogen or a vacuum centrifuge without heat to prevent thermal degradation.[8][9][10]
-
Proper Storage: Store the final lipid extracts at -20°C or, preferably, -80°C in an airtight container, protected from light.[1][9]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For analysis by Gas Chromatography (GC), derivatization is a standard and often necessary step. Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[5] This is commonly achieved by trans-esterification with an acidic or basic catalyst, such as 2% sulfuric acid in methanol.[5][8] For LC-MS analysis, derivatization is not always required, but it can be used to improve ionization efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound
| Possible Causes | Solutions |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to allow for complete solvent penetration. For tough tissues, consider cryogenic grinding. Use a mechanical homogenizer (e.g., rotor-stator or bead beater) for optimal disruption.[1] |
| Inappropriate Solvent Choice | For a broad range of lipids, a chloroform/methanol mixture is generally effective.[1] If targeting a specific lipid class, ensure your solvent system is appropriate.[2] |
| Insufficient Solvent Volume | Use a solvent-to-tissue ratio of at least 20:1 (v/w) to ensure complete extraction, especially for high-fat tissues.[1][2] |
| Inadequate Number of Extractions | Perform at least two to three sequential extractions of the tissue homogenate to maximize yield.[1] |
| Presence of Insoluble Salts | This compound may be present as insoluble salts of divalent cations. An acid hydrolysis pre-treatment step can release the free fatty acid.[8][11] |
Problem 2: Sample Contamination
| Possible Causes | Solutions |
| Co-extraction of Non-lipid Components | A "Folch wash" with a salt solution (e.g., 0.9% NaCl) is effective at removing many non-lipid contaminants like sugars and amino acids.[1] |
| Carryover from Previous Samples | Thoroughly clean all glassware and equipment between samples to prevent cross-contamination. |
| High Pigment or Other Lipid Co-extraction | For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.[1] Octadecyl-bonded silica (B1680970) gel is a common stationary phase for purifying prostaglandins (B1171923) and their metabolites, which are also fatty acid derivatives.[12] |
Problem 3: Emulsion Formation During Phase Separation
| Possible Causes | Solutions |
| Incomplete Phase Separation | Centrifuge samples at a sufficient speed (e.g., 2000 x g) and for an adequate duration (e.g., 10 minutes) to ensure a clear separation of the aqueous and organic phases.[1][8] |
| Complex Sample Matrix | The addition of a salt solution (e.g., 0.9% NaCl) can improve phase separation by increasing the polarity of the aqueous phase.[1] |
Data Presentation
The choice of extraction solvent significantly impacts the yield of different lipid classes. The following table summarizes the relative performance of various solvent systems for total lipid extraction, which can serve as a general guide. Absolute yields for this compound will vary with tissue type.
| Extraction Method | Solvent System | Relative Yield (Total Lipids) | Best Suited For | Reference |
| Folch | Chloroform/Methanol (2:1) | High | General purpose, high-fat tissues, broad-based lipidomics. | [2][6][7] |
| Bligh & Dyer | Chloroform/Methanol (1:2 initially) | High | General purpose, biological fluids, samples with <2% lipid. | [2][3] |
| MTBE Method | Methyl-tert-butyl ether/Methanol | High | Broad range of lipid classes, suitable for lipidomics. | [7] |
| Hexane/Isopropanol | Hexane/Isopropanol | Moderate-High | Non-polar lipids. | [2][7] |
Experimental Protocols
Protocol 1: Modified Folch Extraction for this compound from Tissues
This method is suitable for a wide range of tissues and is particularly effective for those with high lipid content.[1]
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a glass homogenizer, add the tissue and 2 mL of a cold 2:1 (v/v) mixture of chloroform and methanol.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Extraction:
-
Transfer the homogenate to a screw-cap glass tube.
-
Rinse the homogenizer with an additional 1 mL of the chloroform/methanol mixture and add it to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at room temperature for 1 hour, with intermittent vortexing.
-
-
Phase Separation:
-
Add 0.2 volumes (0.6 mL) of 0.9% NaCl solution to the tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new clean tube.
-
To maximize yield, re-extract the upper phase and any interfacial material with 1 mL of chloroform, vortex, centrifuge, and pool the lower chloroform phases.
-
-
Drying and Storage:
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform or hexane) and store at -80°C.
-
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is a common derivatization step following lipid extraction.[5][8]
-
Reaction Setup:
-
Transfer the dried lipid extract to a screw-cap vial.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Add an internal standard (e.g., C17:0 or C19:0) at this stage for accurate quantification.
-
-
Methylation:
-
Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.
-
-
Extraction of FAMEs:
-
Allow the solution to cool to room temperature.
-
Add 2 mL of n-hexane and 1 mL of deionized water.
-
Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.
-
-
Collection:
-
The upper hexane layer containing the FAMEs is carefully collected for GC analysis.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advances in Lipid Extraction Methods—A Review | Semantic Scholar [semanticscholar.org]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. scirp.org [scirp.org]
- 7. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Challenges with fats and fatty acid methods. | Semantic Scholar [semanticscholar.org]
- 12. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Eicosenoic Acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-eicosenoic acid mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.
Issue 1: Poor Signal Intensity or Complete Signal Loss
Question: I am not seeing a signal for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer:
Poor or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Sample Preparation | Review your extraction protocol. Long-chain fatty acids like this compound are hydrophobic and require efficient extraction from biological matrices. Consider using established methods like a modified Folch or Bligh-Dyer extraction. Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your mobile phase. |
| Ion Suppression (Matrix Effects) | Co-eluting compounds from the sample matrix, especially phospholipids, can suppress the ionization of this compound. To mitigate this, improve sample cleanup using solid-phase extraction (SPE) or dilute the sample. Incorporating a stable isotope-labeled internal standard (e.g., this compound-d4) can help normalize the signal. |
| Suboptimal Ionization Parameters | Optimize the ionization source parameters. For electrospray ionization (ESI), adjust the spray voltage, nebulizer gas flow, and drying gas temperature. This compound is typically analyzed in negative ion mode as [M-H]⁻. |
| Incorrect Mass Analyzer Settings | Verify that the mass spectrometer is set to monitor the correct m/z for this compound. The monoisotopic mass of this compound (C₂₀H₃₈O₂) is approximately 310.2872 Da. In negative ion mode, you should be looking for the [M-H]⁻ ion at m/z 309.2795. Also, check for common adducts in positive ion mode. |
| Analyte Degradation | Unsaturated fatty acids are susceptible to oxidation. Protect your samples from light and heat, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation. Use fresh samples and standards whenever possible. |
Issue 2: Inconsistent and Irreproducible Results
Question: My results for this compound quantification are highly variable between injections and samples. What could be causing this?
Answer:
Inconsistent and irreproducible results are often linked to matrix effects, sample preparation variability, and chromatographic issues.
Troubleshooting Steps:
| Step | Action |
| 1. Assess Matrix Effects | Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement in your specific matrix. This involves comparing the signal of this compound in a clean solvent versus the signal when spiked into an extracted blank matrix sample. |
| 2. Standardize Sample Preparation | Ensure that all samples are treated identically throughout the extraction and preparation process. Use a consistent volume of solvents and vortex/centrifuge at the same speed and duration for all samples. |
| 3. Optimize Chromatography | Poor chromatographic peak shape can lead to inconsistent integration and, therefore, variable results. Ensure your analytical column is not overloaded and that the mobile phase is appropriate for separating this compound from interfering compounds. A C8 or C18 reversed-phase column is commonly used. |
| 4. Use an Internal Standard | The use of a suitable internal standard is crucial for correcting for variations in extraction efficiency and matrix effects. A stable isotope-labeled version of this compound is the ideal choice. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for this compound?
The molecular formula for this compound is C₂₀H₃₈O₂. Its monoisotopic mass is approximately 310.2872 Da. In mass spectrometry, you will typically observe the following ions:
-
Negative Ion Mode (ESI): [M-H]⁻ at m/z 309.2795
-
Positive Ion Mode (ESI): [M+H]⁺ at m/z 311.2949, and common adducts such as [M+Na]⁺ at m/z 333.2768 and [M+K]⁺ at m/z 349.2507.
Q2: What are the common sources of isobaric interference for this compound?
Isobaric interference occurs when other compounds have the same nominal mass as your analyte. For this compound (a C20:1 fatty acid), potential isobaric interferences include other lipids with very similar masses. High-resolution mass spectrometry is often required to differentiate these.
Table 1: Potential Isobaric Interferences for this compound
| Compound Class | Example | Molecular Formula | Monoisotopic Mass (Da) |
| Dihomo-linoleic acid metabolites | Dihomo-prostaglandins (e.g., PGD₁) | C₂₀H₃₄O₅ | 368.2355 |
| Hydroxylated fatty acids | Hydroxyeicosadienoic acids (HEDAs) | C₂₀H₃₄O₃ | 322.2508 |
Note: While not strictly isobaric with the parent this compound, their fragments or adducts could potentially interfere.
A more direct and common issue is the Type II isotopic overlap , where the [M+2] isotope peak of a more unsaturated fatty acid with the same carbon number can overlap with the monoisotopic peak of a more saturated one. For instance, the [M+2] peak of eicosadienoic acid (C20:2) could interfere with the signal for this compound if not sufficiently resolved.[1][2]
Q3: What are the expected fragmentation patterns for this compound?
The fragmentation of underivatized fatty acids in ESI-MS/MS is often not very structurally informative, typically showing neutral losses of water and carbon dioxide.[3] To obtain more structural information, particularly the location of the double bond, derivatization is often employed, for example, by creating fatty acid methyl esters (FAMEs) for GC-MS analysis.
In negative ion mode CID of the [M-H]⁻ ion, you may observe the following:
-
Loss of H₂O: [M-H-H₂O]⁻
-
Loss of CO₂: [M-H-CO₂]⁻
Table 2: Common Adducts Observed in ESI Mass Spectrometry
| Adduct (Positive Ion Mode) | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 |
| [M+NH₄]⁺ | +18.0344 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
| Adduct (Negative Ion Mode) | Mass Difference (Da) |
| [M-H]⁻ | -1.0078 |
| [M+Cl]⁻ | +34.9689 |
| [M+HCOO]⁻ | +44.9977 |
| [M+CH₃COO]⁻ | +59.0133 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is a general method for the extraction of total fatty acids from plasma, which can be adapted for this compound analysis.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., deuterated this compound in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 1.5 mL of a 2:1 (v/v) mixture of methanol:MTBE.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the upper organic layer, which contains the lipids, and transfer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor signal intensity.
References
Technical Support Center: Troubleshooting Guide for Fatty acid Analysis
Welcome to our technical support center for fatty acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked questions (FAQs)
Q1: Why is derivatization necessary for fatty acid analysis by GC-MS?
A1: Free fatty acids are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1][2] This leads to several analytical challenges, including poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2][3] Derivatization, typically by converting fatty acids into fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity, making them more suitable for GC analysis.[1][2] This process neutralizes the polar carboxyl group, allowing for better separation based on properties like boiling point and degree of unsaturation.[1][2]
Q2: What are the most common derivatization methods for fatty acids?
A2: The most prevalent methods for preparing fatty acid methyl esters (FAMEs) include:
-
Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used.[1][4][5] BF₃-methanol is effective for both free fatty acids and transesterification of esterified fatty acids under mild conditions.[1]
-
Base-catalyzed transesterification: Reagents such as sodium or potassium hydroxide (B78521) in methanol are used for rapid transesterification at room temperature.[1][6] However, this method is not effective for free fatty acids.[1][3][6]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA) convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[1] This method is also effective for other functional groups like hydroxyls.
-
Diazomethane: This reagent reacts quickly with carboxylic acids to form methyl esters with minimal by-products. However, it is highly toxic and explosive, requiring specialized handling.[1][7]
Q3: How do I choose the right GC column for FAME analysis?
A3: The choice of GC column is critical for achieving optimal separation of FAMEs.[8]
-
Polar Columns: Columns with polar stationary phases, such as polyethylene (B3416737) glycols (e.g., DB-FATWAX UI) or cyanopropyl silicones (e.g., CP-Sil 88, DB-23), are commonly used.[8][9] These columns separate FAMEs based on their carbon chain length and degree of unsaturation.
-
Cyanopropyl Columns: For complex samples and detailed separation of cis-trans isomers, highly polar cyanopropyl-polysiloxane columns (e.g., CP-Sil 88 or HP-88) are preferred.[8] Mid-content cyanopropyl phase columns (e.g., DB-FastFAME) can provide fast and excellent separation for complex FAME mixtures.[8]
-
Column Dimensions: Decreasing the internal diameter of the column increases its efficiency per meter, allowing for shorter column lengths while maintaining resolution.[8]
Q4: My library search for fatty acid identification is giving me low match scores. What should I do?
A4: Low match scores in a library search can be frustrating. Here are a few things to consider:[1]
-
Deconvolution: Ensure that your peaks are properly deconvoluted and that the mass spectrum is "clean" and free from co-eluting compounds and background noise.[1]
-
Library Quality: The library you are using may not contain the specific fatty acid derivative you are analyzing, or the library entry may be of poor quality.[1]
-
Derivatization: Incomplete or side reactions during derivatization can lead to unexpected mass spectra.[1]
-
Retention Information: Do not rely solely on the mass spectrum. Use retention time or retention index information in conjunction with the mass spectral data for more confident identification.[1]
Troubleshooting Guides
Problem 1: No or Low Peak Intensity
| Possible Cause | Troubleshooting Steps |
| Inefficient Derivatization | - Ensure reagents are fresh and not expired.- Verify that the reaction conditions (temperature, time) are optimal for your sample.- Check for the presence of water, which can hinder the esterification reaction.[1] |
| Sample Degradation | - Check the integrity of your sample. Thermally labile compounds may degrade in a hot injector.- Consider using a lower injector temperature.[1][10] |
| Injector Problems | - Check for leaks in the injector.- Ensure the syringe is functioning correctly and injecting the correct volume.[1] |
| Column Issues | - The column may be contaminated or degraded. Try baking out the column or trimming the first few centimeters.[1] |
| MS Detector Issue | - Verify that the MS detector is properly tuned and that the detector voltage is adequate.[1] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Active Sites: Free fatty acids can interact with active sites in the inlet liner or on the column. Use a deactivated inlet liner and ensure the column is in good condition.[11]- Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column. Trim the first few centimeters of the column or use a guard column.[2]- Improper Column Installation: A poorly installed column can lead to dead volume and peak tailing.[2] |
| Peak Fronting | - Column Overload: Injecting too much sample can lead to broad, overlapping peaks. Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.[1][2][11]- Improper Column Installation: This can also lead to fronting.[1] |
Problem 3: Baseline Instability or Drift
| Possible Cause | Troubleshooting Steps |
| Column Bleed | - This appears as a rising baseline, especially at higher temperatures.- Condition the column according to the manufacturer's instructions.- Ensure the column's maximum temperature limit is not exceeded.[1][12] |
| Contaminated Carrier Gas | - Use high-purity carrier gas and ensure purification traps are functional.[1] |
| Leaks in the System | - Perform a leak check of the entire GC-MS system.[1] |
Problem 4: Contamination and Ghost Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Syringe | - Thoroughly clean the syringe between injections with an appropriate solvent.[1] |
| Carryover from Previous Injection | - Run a blank solvent injection to confirm carryover.- Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.[1] |
| Contaminated Inlet Liner | - Replace the inlet liner.[1] |
| Sample Preparation Contamination | - Solvents, glassware, and plasticware can introduce fatty acid contaminants. Use high-purity solvents and minimize the use of plastics.[2] |
Experimental Protocols
Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
This protocol provides a general guideline for the esterification of fatty acids using Boron Trifluoride in methanol.[2][5]
Materials:
-
Lipid sample (approximately 10 mg)
-
Screw-capped glass tube
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Pentane or Hexane (B92381)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Place the lipid extract (about 10 mg) in a screw-capped glass tube and dry it under a stream of nitrogen.[5]
-
Add 1 mL of BF₃-methanol reagent to the dried sample.[5]
-
Flush the tube with nitrogen, cap it tightly, and heat at 100°C for 10-30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for FAME preparation.
Caption: A decision tree to troubleshoot peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods | MDPI [mdpi.com]
- 5. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 6. perlan.com.pl [perlan.com.pl]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving Resolution of 2-Eicosenoic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of 2-Eicosenoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
The primary challenges in separating this compound isomers, which include various positional (e.g., differing double bond locations) and geometric (cis/trans) isomers, stem from their very similar physicochemical properties. These slight structural differences result in nearly identical hydrophobicity and boiling points, making their separation by standard chromatographic techniques difficult. Achieving baseline resolution necessitates highly selective methods capable of distinguishing subtle variations in double bond position and configuration.[1]
Q2: Which chromatographic techniques are most effective for resolving these isomers?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for separating fatty acid isomers.[1]
-
Gas Chromatography (GC-MS): Particularly with long, polar capillary columns, GC offers high-resolution separation.[1] To analyze fatty acids by GC, they are typically converted to more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[2] Highly polar cyanopropylsiloxane columns are often recommended for separating cis- and trans-isomers.[3]
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used HPLC method for fatty acid analysis, separating isomers based on hydrophobicity.[4][5]
-
Silver-Ion HPLC (Ag+-HPLC): This powerful technique separates unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds through the interaction of the double bond's π-electrons with silver ions on the stationary phase.[5] Trans isomers interact more weakly with the silver ions and elute earlier than their cis counterparts.[5]
-
Q3: Why is derivatization necessary for the GC analysis of this compound?
Direct analysis of free fatty acids like this compound by GC is challenging due to their low volatility and the polar nature of the carboxyl group, which can lead to poor chromatographic peak shape (tailing) and inaccurate quantification.[2][6] Derivatization is essential to:
-
Increase Volatility: Converting the carboxylic acid to an ester (e.g., a methyl ester) makes the molecule more volatile and suitable for GC analysis.[2][7]
-
Improve Peak Shape: Neutralizing the polar carboxyl group reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[8]
-
Enhance Separation: By neutralizing the polar functional group, separation can be achieved based on boiling point and the degree and configuration of unsaturation.
Q4: How does the choice of HPLC column affect the separation of geometric (cis/trans) isomers?
The choice of the stationary phase is critical for achieving selectivity between geometric isomers. While standard C18 columns are widely used, they often struggle to separate cis/trans isomers due to their similar hydrophobicity.[5][9] Specialized columns can provide superior resolution:
-
Cholesteryl Stationary Phases: These columns offer enhanced molecular shape selectivity and can achieve better separation of geometric isomers.[5][9]
-
Phenyl-Hexyl Columns: These can also provide alternative selectivity for challenging isomer separations.[10]
-
Column Coupling: Connecting two reversed-phase columns in series can increase the overall length and theoretical plates, leading to improved resolution.[4][5]
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of Isomers in HPLC
Initial Diagnostic Steps:
-
Confirm Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometry (MS), verify co-elution by examining the spectra across the peak. Non-identical spectra indicate an impure peak.[4]
-
Evaluate Sample Preparation:
-
Sample Overload: Injecting too much sample can cause peak distortion and co-elution. Dilute the sample and inject a smaller volume.[4][5]
-
Derivatization: For underivatized fatty acids, the free carboxyl group can cause peak tailing. Derivatizing to esters (e.g., phenacyl esters) can improve peak shape and resolution.[4]
-
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A stepwise troubleshooting workflow for poor HPLC isomer resolution.
Quantitative Optimization Parameters for HPLC
| Parameter | Initial Condition | Optimization Step | Rationale |
| Mobile Phase Gradient | 70-95% Acetonitrile in Water over 30 min[4] | Decrease the gradient slope (e.g., extend to 45-60 min) or introduce an isocratic hold.[4] | Increases separation time for closely eluting peaks. |
| Organic Solvent | Acetonitrile | Switch to Methanol or use a mixture.[4] | Different solvents offer different selectivities. Acetonitrile's interaction with double bond π electrons can be beneficial.[4] |
| Column Temperature | 25°C[4] | Systematically vary in 5°C increments.[1][11] | Lowering temperature can increase retention and may improve resolution.[4] |
| Flow Rate | 0.8 - 1.0 mL/min[4] | Reduce the flow rate.[4][10] | Can increase column efficiency and improve separation, though it lengthens run time.[4] |
Issue 2: Poor Peak Shape or Low Intensity in GC-MS
Initial Diagnostic Steps:
-
Check Derivatization Efficiency: Incomplete derivatization is a common cause of peak tailing and low intensity.[8][12] Ensure reagents are fresh and that reaction conditions (time, temperature) are optimal. The presence of water can hinder the reaction.[12]
-
Inspect the GC System: Check for active sites in the inlet liner or column contamination, which can cause peak tailing.[8][12] Ensure there are no leaks in the system.[12]
Troubleshooting Workflow for Poor GC Performance
Caption: Troubleshooting workflow for common GC-MS analysis issues.
Key GC Parameters for FAME Isomer Separation
| Parameter | Recommendation | Rationale |
| GC Column | Highly polar cyanopropylsiloxane column (e.g., HP-88, SP-2560).[8][12] | Provides selectivity based on the shape and dipole moment differences between cis and trans isomers.[8] |
| Oven Temperature | Start with an isothermal program (e.g., 175°C) or a slow temperature ramp.[13] | Optimizing the temperature program is critical for resolving positional and geometric isomers.[1] |
| Injector Temperature | Use the lowest temperature possible that ensures complete volatilization. | Prevents degradation of thermally labile compounds.[12] |
| Carrier Gas | Helium or Hydrogen. | Standard carrier gases for GC-MS. |
Experimental Protocols
Protocol 1: Derivatization of this compound to FAMEs using BF₃-Methanol
This protocol describes the conversion of free fatty acids into fatty acid methyl esters (FAMEs) for GC analysis.[2][6]
Materials:
-
Dried lipid extract or this compound standard
-
12-14% Boron Trifluoride (BF₃) in Methanol reagent[2]
-
Hexane (B92381) or Heptane
-
Saturated NaCl solution or water
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped glass tubes
Procedure:
-
Place the dried sample (1-50 mg) into a screw-capped glass tube.[2]
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[2]
-
Tightly cap the tube and heat at 60-100°C for a predetermined optimal time (e.g., 5-60 minutes). A common practice is 80°C for 1 hour.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane.[2]
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic (upper) layer.[2]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[2] The sample is now ready for GC-MS analysis.
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for GC analysis of fatty acid isomers.
Protocol 2: Separation of cis/trans Isomers using HPLC with a Cholesteryl Column
This protocol provides a starting point for separating geometric fatty acid isomers using a column with high shape-selectivity.[9]
Materials:
-
Standard HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
-
COSMOSIL Cholester column (or equivalent), e.g., 4.6 mm I.D. x 150 mm[4]
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Fatty acid standards or sample extracts
Chromatographic Conditions:
-
Mobile Phase: 0.05% Trifluoroacetic acid (TFA) in 90% Methanol.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: ELSD or UV at a low wavelength (e.g., 205 nm) for underivatized acids.[4]
-
Sample Preparation: Dissolve fatty acid standards or sample extracts in the mobile phase.[4]
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis under the specified isocratic conditions.
-
Identify peaks by comparing retention times with authentic standards. The trans isomer is expected to elute before the cis isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. restek.com [restek.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Isomerization of 2-Eicosenoic Acid
Welcome to the technical support center for handling 2-Eicosenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols to minimize the isomerization of this compound during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its isomerization a concern?
A1: this compound is a monounsaturated omega-18 fatty acid with the chemical formula C20H38O2. Isomerization is a chemical process that alters the geometry of the double bond, typically from the naturally occurring cis configuration to a trans configuration, or shifts the double bond's position along the carbon chain. This structural change is a significant concern because the biological activity and physical properties of fatty acids are highly dependent on their specific isomeric form.[1][2] The presence of unintended isomers can lead to the inaccurate quantification of this compound and a misinterpretation of its physiological effects in research and drug development.
Q2: What are the primary causes of this compound isomerization during sample preparation?
A2: The main factors that can induce the isomerization of this compound and other unsaturated fatty acids are:
-
High Temperatures: Heat is a major contributor to cis-trans isomerization.[3][4] This is particularly relevant during steps such as solvent evaporation, derivatization for gas chromatography (GC), and the GC analysis itself.[5]
-
Harsh pH (Strong Acids and Bases): Both strongly acidic and basic conditions can catalyze the isomerization of double bonds. This is a concern during lipid extraction, saponification, and the preparation of fatty acid methyl esters (FAMEs).[5][6]
-
Light Exposure: Exposure to UV and visible light can provide the energy needed to induce photochemical isomerization, converting cis isomers to trans.[5]
-
Free Radicals: The presence of free radicals, which can be generated by various chemical processes including oxidation, can also lead to isomerization.[5]
Q3: How can I minimize isomerization during the initial lipid extraction phase?
A3: To prevent isomerization during extraction, it is crucial to use methods that avoid harsh conditions. Cold extraction techniques are highly recommended.[5] It is also advisable to work under dim light and use solvents that have been purged with an inert gas (like nitrogen or argon) to minimize oxidation, which can generate free radicals.[5]
Q4: Which derivatization methods are recommended to prevent isomerization before GC analysis?
A4: For gas chromatography (GC) analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[7] However, some common derivatization reagents, like boron trifluoride in methanol (B129727) (BF₃-MeOH), can promote isomerization, especially at high temperatures. Milder derivatization protocols, such as using 2% (v/v) sulfuric acid in anhydrous methanol at a lower temperature (e.g., 50°C), are recommended to reduce this risk.[5]
Q5: What are the signs of isomerization in my analytical results (e.g., chromatogram)?
A5: The presence of unexpected peaks in your chromatogram when analyzing a pure standard of this compound can be an indicator of isomerization. In gas chromatography, trans isomers typically have slightly shorter retention times than their corresponding cis isomers and may appear as a shoulder or a separate peak just before the main cis peak. In HPLC analysis, you might observe peak tailing, fronting, or the appearance of distinct isomer peaks that were not present in the original standard.[8]
Troubleshooting Guides
Problem 1: Appearance of unexpected peaks in the chromatogram of a this compound standard.
| Possible Cause | Troubleshooting Steps |
| Isomerization during Derivatization | Strong acid catalysts (e.g., BF₃-MeOH) or high temperatures can cause side reactions and isomerization.[5] Solution: Switch to a milder derivatization protocol, such as using methanolic H₂SO₄ at a lower temperature (e.g., 50°C).[5] Re-run the sample and compare the chromatograms. |
| Thermal Stress in GC Inlet | High injector temperatures can induce on-column isomerization. Solution: Consider using a lower injector temperature. |
| Sample Degradation | Exposure to light, air (oxygen), or elevated temperatures during storage or handling can lead to degradation and isomerization.[3][5] Solution: Store standards and samples at low temperatures (ideally -80°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. |
Problem 2: Poor peak shape (tailing or fronting) in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Sample Overload | Injecting a sample that is too concentrated is a common cause of peak fronting.[8] Solution: Dilute the sample or reduce the injection volume. |
| Poor Sample Solubility | If the fatty acid is not fully dissolved in the injection solvent, it can lead to peak fronting. Solution: Ensure the sample is completely dissolved. If necessary, change the sample solvent to one that is more compatible with the mobile phase.[8] |
| Column Contamination | Buildup of matrix components can create active sites that cause peak tailing. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8] |
| Inappropriate Mobile Phase pH | The ionization state of the fatty acid can affect peak shape. Solution: Adjust the mobile phase pH to ensure the fatty acid remains in a non-ionized state.[8] |
Quantitative Data Summary
The following table summarizes the impact of temperature on the isomerization of polyunsaturated fatty acids (PUFAs), which can serve as a proxy for understanding the thermal sensitivity of this compound. Note that these data are from an industrial fish oil deodorization process and represent more extreme conditions than typical laboratory sample preparation.
| Temperature | Total trans EPA (% of total EPA) | Total trans DHA (% of total DHA) |
| 180°C | Minor changes observed | Minor changes observed |
| 220°C | 1.8% | 3.5% |
| 250°C | 5.5% | 11.0% |
| (Data adapted from studies on industrial processes to illustrate the effect of high temperatures on PUFA isomerization. Isomerization levels during controlled laboratory sample preparation are expected to be substantially lower when following best practices.)[5] |
Experimental Protocols
Protocol 1: Cold Lipid Extraction from Tissues
This protocol is designed to minimize the degradation and isomerization of unsaturated fatty acids.[5]
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol on ice. Perform this step quickly to minimize enzymatic degradation.
-
Extraction: After homogenization, add another volume of the chloroform:methanol mixture and vortex thoroughly. Allow the sample to extract for 1 hour at 4°C with occasional vortexing.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the extract, vortex, and centrifuge at a low speed (e.g., 1,500 x g) for 10 minutes to separate the phases.[5]
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[5]
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas. Avoid heating the sample.[5]
-
Storage: Reconstitute the dried lipids in a small volume of hexane (B92381) or another appropriate solvent, add an antioxidant like butylated hydroxytoluene (BHT), and store at -80°C until further analysis.[5]
Protocol 2: Mild Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol uses a milder acid catalyst to reduce the risk of isomerization.[5]
-
Sample Preparation: Start with the dried lipid extract (from Protocol 1) in a glass reaction vial.
-
Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in anhydrous methanol to the dried extract.[5]
-
Reaction: Securely cap the vial and heat at 50°C for 2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of a saturated aqueous NaCl solution. Extract the FAMEs three times with 1 mL of n-hexane for each extraction.[5]
-
Drying and Storage: Combine the hexane extracts, dry over anhydrous sodium sulfate, and transfer to a clean vial for GC-MS analysis. Store at -20°C or lower if not analyzed immediately.
Visualizations
Caption: Workflow for minimizing isomerization during sample preparation.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of isomerization and oxidation in heated trilinolein by DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00328B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Extraction (SPE)
Topic: Addressing Low Recovery of 2-Eicosenoic Acid in SPE
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of this compound. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental workflow and improve analyte recovery.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Initial Assessment: Where is the Analyte Being Lost?
Before optimizing your protocol, it is crucial to determine at which stage the loss of this compound is occurring. This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure (load, wash, and elution).[1][2]
Experimental Protocol: Fraction Collection and Analysis
-
Prepare a Spiked Sample: Fortify a blank matrix with a known concentration of a this compound standard.
-
Perform SPE: Process the spiked sample according to your current SPE protocol.
-
Collect Fractions:
-
Collect the load fraction (the sample that passes through the cartridge during loading).
-
Collect each wash fraction separately.
-
Collect the elution fraction .
-
-
Analyze Fractions: Quantify the concentration of this compound in each collected fraction using your established analytical method (e.g., LC-MS, GC-MS).
-
Calculate Recovery: Determine the percentage of this compound present in each fraction relative to the initial spiked amount.
This systematic analysis will pinpoint the step where your analyte is being lost, allowing for targeted troubleshooting.[2]
Troubleshooting Scenarios & Solutions
Scenario 1: Analyte is Found in the Load Fraction
This indicates that this compound is not being effectively retained by the SPE sorbent.
| Potential Cause | Recommended Solution | Explanation |
| Improper Sample pH | Adjust the sample pH to be at least 2 pH units below the pKa of this compound (~4.95). A pH of ~3 is a good starting point. | This compound is a weakly acidic compound.[2][3] At a pH below its pKa, the carboxylic acid group is protonated, rendering the molecule neutral and increasing its retention on a reversed-phase (e.g., C18) sorbent.[4] |
| Sample Solvent is Too Strong | Dilute the sample with a weaker, aqueous-based solvent before loading. | If the organic solvent content in your sample is too high, it can act as an eluent, preventing the analyte from binding to the sorbent.[4][5] |
| Inappropriate Sorbent Choice | For reversed-phase SPE, ensure you are using a sorbent with sufficient hydrophobicity (e.g., C18). Consider trying a polymeric reversed-phase sorbent for enhanced retention of long-chain fatty acids. | This compound is a long-chain fatty acid with high hydrophobicity (LogP > 7). A C18 sorbent is generally suitable, but polymeric sorbents can offer higher capacity and retention. |
| Sorbent Overload | Use a larger SPE cartridge with more sorbent mass or dilute your sample.[6] | Exceeding the binding capacity of the sorbent will cause the analyte to pass through during the loading step.[5][6] |
| High Flow Rate During Loading | Decrease the sample loading flow rate to approximately 1 mL/min.[5][7] | A slower flow rate allows for sufficient interaction time between this compound and the sorbent, promoting better retention.[5][8] |
Scenario 2: Analyte is Found in the Wash Fraction
This suggests that the wash solvent is too strong and is prematurely eluting the this compound.
| Potential Cause | Recommended Solution | Explanation |
| Wash Solvent is Too Strong | Decrease the percentage of organic solvent in your wash solution. For C18 SPE, a wash with a low percentage of methanol (B129727) (e.g., 10-20%) in acidified water is a good starting point.[4] | The wash step is intended to remove more polar interferences while retaining the analyte of interest. A high organic content will elute the hydrophobic this compound. |
| Incorrect pH of Wash Solvent | Ensure the wash solvent is also acidified to maintain the neutral state of this compound on a reversed-phase sorbent. | Maintaining an acidic pH throughout the loading and washing steps is critical for consistent retention. |
Scenario 3: Analyte is Not Found in Any Fraction (or Recovery is Still Low)
This points to strong retention on the sorbent with incomplete elution.
| Potential Cause | Recommended Solution | Explanation |
| Elution Solvent is Too Weak | Increase the strength of the elution solvent by increasing the percentage of a non-polar organic solvent (e.g., acetonitrile, methanol, or a mixture). Consider adding a small amount of a modifier, like isopropanol, to the elution solvent. | A stronger solvent is needed to disrupt the hydrophobic interactions between this compound and the C18 sorbent.[1][4] |
| Insufficient Elution Volume | Increase the volume of the elution solvent. Eluting with two smaller aliquots can be more effective than a single large volume.[3][4][9] | Ensure that the entire sorbent bed is thoroughly wetted and that the analyte has been completely desorbed. |
| Fast Elution Flow Rate | Decrease the elution flow rate. Allow the elution solvent to soak the sorbent bed for a few minutes before applying a vacuum or positive pressure.[9] | A slower elution allows for complete desorption of the analyte from the sorbent.[6] |
| Analyte Degradation | Minimize exposure to light and oxygen during the extraction process. Consider adding an antioxidant to your sample. | Unsaturated fatty acids can be susceptible to oxidation, which would lead to their degradation and apparent low recovery.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for SPE?
A1: this compound is a long-chain monounsaturated fatty acid. Its key properties for SPE method development are:
-
High Hydrophobicity: It has a high LogP value (typically > 7), indicating it is very non-polar.
-
Weakly Acidic: It has a carboxylic acid group with an estimated pKa of around 4.95.[2][3] This means its charge state is pH-dependent.
-
Poor Water Solubility: It is practically insoluble in water.[3]
Q2: Which type of SPE cartridge is best for this compound?
A2: A reversed-phase (RP) C18 cartridge is the most common and generally effective choice due to the high hydrophobicity of this compound.[7] Polymeric reversed-phase sorbents can also be an excellent alternative, often providing higher recovery and capacity. For certain applications, especially when dealing with complex matrices, anion-exchange (AX) SPE can be used to target the acidic nature of the molecule.[7]
Q3: Why is pH control so important for the extraction of this compound?
A3: For reversed-phase SPE, maintaining a sample pH at least 2 units below the pKa (~4.95) of this compound is critical. This ensures the carboxylic acid group is protonated (neutral), maximizing its hydrophobic interaction with the C18 stationary phase and leading to better retention.[4]
Q4: Should the SPE cartridge be dried before elution?
A4: For reversed-phase SPE, after the aqueous wash step, it is often beneficial to dry the cartridge by passing a stream of nitrogen or applying a vacuum for 5-10 minutes. This removes residual water, which can interfere with the elution of the non-polar analyte by the organic elution solvent.[4]
Q5: Can I reuse my SPE cartridges for this compound analysis?
A5: It is generally not recommended to reuse SPE cartridges, as this can lead to poor reproducibility and cross-contamination.[5] Incomplete cleaning of the sorbent can result in carryover from previous samples, affecting the accuracy of your results.
Data Summary
Table 1: Physicochemical Properties of Eicosenoic Acid Isomers
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈O₂ | [4][7] |
| Molecular Weight | ~310.5 g/mol | [4] |
| XLogP3 / LogP | 7.6 - 9.2 | [1] |
| Predicted pKa | ~4.95 | [2][3] |
| Water Solubility | Very low (practically insoluble) | [3] |
Table 2: Recommended SPE Protocol Parameters for this compound (Reversed-Phase C18)
| Step | Solvent/Condition | Rationale |
| Conditioning | 1. Methanol (1-2 column volumes)2. Water (1-2 column volumes) | 1. Wets the C18 chains.2. Prepares the sorbent for the aqueous sample. |
| Equilibration | Acidified Water (pH ~3) (1-2 column volumes) | Primes the sorbent with the correct pH environment. |
| Sample Loading | Sample in a weak solvent, pH adjusted to ~3. Flow rate ~1 mL/min. | Ensures analyte is protonated for optimal retention. Slow flow rate maximizes interaction time. |
| Washing | 1. Acidified Water (pH ~3) (1 column volume)2. 10-20% Methanol in Acidified Water (1 column volume) | 1. Removes polar interferences.2. Removes less hydrophobic impurities without eluting the analyte. |
| Drying | Nitrogen or Vacuum (5-10 min) | Removes residual water before elution. |
| Elution | Acetonitrile or Methanol (1-2 column volumes). Flow rate < 2 mL/min. | A strong non-polar solvent to desorb the analyte. |
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
Caption: Impact of pH on analyte retention in reversed-phase SPE.
References
- 1. Eicosenoic acid, (Z)- | C20H38O2 | CID 46234793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 11-Eicosenoic acid (FDB012639) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for 11Z-Eicosenoic acid (HMDB0002231) [hmdb.ca]
- 4. innospk.com [innospk.com]
- 5. 2-Oxo-eicosanoic acid | C20H38O3 | CID 5312921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
- 7. LIPID MAPS [lipidmaps.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing matrix effects in 2-Eicosenoic acid quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges in the quantification of 2-Eicosenoic acid, with a focus on minimizing and mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are a common issue in LC-MS analysis where components of the sample matrix (e.g., plasma, serum, tissue homogenates) co-elute with the analyte of interest, this compound, and interfere with its ionization in the mass spectrometer's source.[1] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][2] The primary culprits in biological samples are often phospholipids (B1166683), salts, and endogenous metabolites.[1][3] Ultimately, matrix effects lead to poor accuracy, imprecision, and reduced sensitivity in quantification.[3][4]
Q2: I'm observing poor reproducibility and low signal intensity in my this compound analysis. Could this be due to matrix effects?
A2: Yes, poor reproducibility, inaccurate results, and a significant drop in signal intensity are classic signs of matrix effects, specifically ion suppression.[4][5] If you compare the peak area of a standard prepared in a clean solvent versus one spiked into a processed blank matrix sample and see a significant decrease, it strongly indicates the presence of ion suppression.[4]
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: The most common quantitative method is the post-extraction spike analysis .[1][6] This involves comparing the peak response of the analyte spiked into a blank matrix extract (that has gone through the full sample preparation process) with the response of the analyte in a neat, clean solvent at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Response in Matrix Extract / Peak Response in Neat Solvent) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for correcting matrix effects.[6][7] A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[6] By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by the matrix is effectively normalized, leading to accurate and precise results.[7]
Q5: Which sample preparation technique is best for removing interfering phospholipids?
A5: While simple Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[3] More rigorous techniques are recommended for lipid analysis:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up eicosanoid samples.[8][9] It can selectively isolate lipids from complex matrices, significantly reducing interferences.[10]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique that separates lipids from aqueous-soluble matrix components based on their differential solubility in immiscible solvents.[8]
-
Phospholipid Removal Plates/Columns: Specialized products, such as HybridSPE®, use zirconia-coated silica (B1680970) to selectively bind and remove phospholipids from the sample extract.[4][11]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Troubleshooting Steps |
| Low analyte recovery | Inefficient sample extraction. | 1. Optimize Extraction pH: For acidic analytes like this compound, acidify the sample to a pH of ~3.5 before extraction to ensure it is in a neutral, extractable form.[12] 2. Review Extraction Solvent: Ensure the solvent used in LLE or the elution solvent in SPE is appropriate for eluting fatty acids (e.g., ethyl acetate, methanol).[10][12] 3. Check SPE Protocol: Verify all steps of the SPE protocol (conditioning, loading, washing, elution) are performed correctly.[10][12] |
| High signal variability across samples | Significant and variable matrix effects. | 1. Implement a SIL Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for sample-to-sample variation.[7] 2. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE to better remove interfering compounds.[13][14] |
| Poor peak shape or splitting | Co-elution with interfering compounds or suboptimal chromatography. | 1. Optimize LC Gradient: Adjust the mobile phase gradient to improve separation between this compound and any closely eluting matrix components.[15] 2. Change Column Chemistry: Test a different C18 column or consider a column with a different stationary phase (e.g., biphenyl) to alter selectivity.[6] 3. Adjust Mobile Phase pH: For eicosanoids, using a weakly acidic mobile phase (e.g., with 0.1% acetic or formic acid) often improves peak shape.[16] |
| Analyte signal disappears in matrix but is present in neat standards | Severe ion suppression. | 1. Dilute the Sample: If the analyte concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components below the level where they cause significant suppression.[4] 2. Perform Post-Column Infusion: This experiment can help identify the specific retention time windows where suppression is most severe, allowing for chromatographic adjustments to move the analyte peak away from these zones.[1][4] 3. Enhance Sample Preparation: Implement a more rigorous cleanup method like SPE to drastically reduce the matrix load.[4] |
Data & Methodologies
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for lipid analysis.
| Technique | Typical Analyte Recovery | Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 70-90% | Low | Fast, simple, inexpensive.[14] | Prone to significant matrix effects from phospholipids.[3][13] |
| Liquid-Liquid Extraction (LLE) | 80-100% | Moderate to High | Good removal of polar interferences (salts).[8] | Can be labor-intensive and difficult to automate.[13] |
| Solid-Phase Extraction (SPE) | 85-100% | High | Highly selective, provides very clean extracts.[8][10] | Requires method development, can be more expensive.[13] |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Eicosanoids
This protocol is a general guideline for extracting this compound and other eicosanoids from biological fluids (e.g., plasma, serum) and can be adapted as needed.[10][12]
-
Sample Pre-treatment:
-
Thaw biological samples on ice. To prevent exogenous formation of eicosanoids, inhibitors like indomethacin (B1671933) (10-15 µM) can be added.[9][12]
-
Spike the sample with a known amount of this compound-SIL internal standard.
-
Acidify the sample to pH 3.5 by adding 2M hydrochloric acid.[12] This protonates the carboxylic acid group, making it less polar.
-
Centrifuge the sample to pellet any precipitate.[12]
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric reverse-phase SPE cartridge.
-
Wash the cartridge with 1-2 column volumes of ethanol (B145695) or methanol (B129727).[10][12]
-
Equilibrate the cartridge with 1-2 column volumes of deionized water.[10][12]
-
-
Sample Loading:
-
Apply the pre-treated sample to the conditioned cartridge at a slow flow rate (e.g., ~0.5 mL/min).[12]
-
-
Washing (Removal of Interferences):
-
Wash the cartridge with 1-2 column volumes of water to remove salts and other highly polar interferences.[12]
-
Wash with a low-percentage organic solvent (e.g., 10-15% methanol in water) to remove more polar lipids and matrix components while retaining the analyte.[10][12]
-
(Optional) A final wash with a non-polar solvent like hexane (B92381) can remove neutral lipids.[12]
-
-
Elution:
-
Final Steps:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator.[12]
-
Reconstitute the dried extract in the initial LC mobile phase for analysis.
-
Visualizations
Workflow for Minimizing Matrix Effects
This diagram outlines the complete analytical workflow from sample collection to final data analysis, highlighting key stages for addressing matrix effects.
Caption: Experimental workflow for accurate quantification of this compound.
Troubleshooting Decision Tree for Ion Suppression
This logical diagram provides a step-by-step guide for troubleshooting suspected ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. providiongroup.com [providiongroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. e-b-f.eu [e-b-f.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Derivatization for 2-Eicosenoic Acid GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of 2-Eicosenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during sample derivatization and GC analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Derivatization is a critical step for the successful GC analysis of this compound. In its free form, this compound is a polar compound with low volatility due to its carboxylic acid group, which can form hydrogen bonds.[1][2] This leads to poor chromatographic performance, including broad, tailing peaks and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2] By converting the carboxylic acid to a less polar and more volatile ester (e.g., a methyl ester) or a silyl (B83357) ester, chromatographic separation, peak shape, and overall analytical accuracy are significantly improved.[1][3]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent derivatization methods for long-chain fatty acids like this compound are:
-
Esterification (specifically, Methylation): This involves converting the carboxylic acid to a fatty acid methyl ester (FAME). Common reagents include Boron Trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1] BF3-methanol is effective for both free fatty acids and for the transesterification of esterified fatty acids.[1]
-
Silylation: This method converts the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. Popular silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]
Q3: How do I choose between esterification (e.g., BF3-methanol) and silylation (e.g., BSTFA)?
A3: The choice depends on your sample matrix and analytical goals.
-
BF3-Methanol is robust, widely used, and the resulting FAMEs are relatively stable.[4] It is particularly effective for total fatty acid analysis after hydrolysis.[5] However, the reaction conditions are harsher and may not be suitable for compounds with other sensitive functional groups.[6] Also, BF3 can cause the formation of methoxy (B1213986) artifacts with unsaturated fatty acids.[7]
-
BSTFA is a powerful silylating agent that reacts with a wide range of functional groups, which can be an advantage for multi-analyte screening.[2] The reaction conditions are generally milder. However, TMS derivatives can be sensitive to moisture and may be less stable over time.[2] The presence of excess derivatizing reagent can also lead to a long solvent delay in the chromatogram.[2]
Q4: My derivatization reaction seems incomplete. What could be the cause?
A4: Incomplete derivatization is a common issue. Several factors could be responsible:
-
Presence of Water: Both esterification and silylation reactions are sensitive to moisture.[2] Ensure your sample and solvents are anhydrous. Lyophilization or drying the sample prior to derivatization is recommended.[2]
-
Reagent Quality and Quantity: Derivatization reagents can degrade over time. Use fresh, high-quality reagents and ensure they are stored under appropriate conditions. An insufficient amount of reagent can also lead to incomplete reactions. A molar excess of the derivatizing agent is recommended.[2]
-
Reaction Conditions: Time and temperature are critical.[2][3] Optimization may be required for your specific sample. Ensure the reaction is heated uniformly for the recommended duration.
Q5: I am observing artifact peaks (ghost peaks) in my chromatogram. What are they and how can I eliminate them?
A5: Ghost peaks are unexpected peaks that can originate from several sources:
-
Contamination: This can come from the syringe, inlet liner, septum, or carrier gas. Regular maintenance, such as cleaning the injector port and using high-purity carrier gas, is crucial.[8]
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can lead to bleed.
-
Derivatization Reagent Byproducts: Excess or degraded derivatization reagents can produce artifact peaks.[9] Prepare a reagent blank (all components except the sample) to identify these peaks.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC analysis of derivatized this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization leaving polar free fatty acids.[1][2] 2. Active sites in the GC inlet or column.[1] 3. Column contamination.[1] | 1. Re-optimize the derivatization procedure (check for moisture, reagent quality/quantity, reaction time/temperature).[3] 2. Use a deactivated inlet liner or replace it. Condition the column according to the manufacturer's instructions. 3. Bake out the column at a high temperature (within its limits). If contamination persists, trim the front end of the column or replace it.[8] |
| Poor Peak Shape (Fronting) | 1. Column overloading.[1] 2. Improper column installation. | 1. Reduce the injection volume or dilute the sample.[1] 2. Re-install the column, ensuring it is properly seated in the injector and detector. |
| Low or No Analyte Peak | 1. Inefficient derivatization.[1] 2. Sample degradation in a hot injector.[1] 3. Leaks in the injector system.[1] 4. Incorrect injection parameters. | 1. Verify reagent freshness and optimize reaction conditions.[1] 2. Consider using a lower injector temperature or a temperature-programmable inlet. 3. Perform a leak check on the injector port. 4. Ensure the syringe is functioning correctly and injecting the correct volume. |
| Irreproducible Peak Areas | 1. Inconsistent injection volume. 2. Incomplete derivatization. 3. Sample instability. | 1. Use an autosampler for precise injections. If injecting manually, ensure a consistent technique. 2. Optimize the derivatization procedure to ensure the reaction goes to completion. 3. Analyze derivatized samples as soon as possible. If storage is necessary, keep them under an inert atmosphere (e.g., nitrogen) in a refrigerator.[6] |
| Baseline Instability or Drift | 1. Column bleed. 2. Contaminated carrier gas or gas lines. 3. Detector instability. | 1. Condition the column. If bleed is excessive, the column may be old or damaged and require replacement.[8] 2. Use high-purity carrier gas and ensure gas lines are clean. 3. Allow the detector sufficient time to stabilize. Check detector parameters and for any contamination.[8] |
Experimental Protocols
Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol is suitable for the derivatization of free this compound or total fatty acids after hydrolysis.
Materials:
-
Sample containing this compound (e.g., dried lipid extract).
-
14% Boron Trifluoride-Methanol (BF3-Methanol) solution.[5]
-
Hexane (B92381) (GC grade).
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate (B86663).
-
Reaction vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: Start with a dried sample containing this compound in a reaction vial.
-
Derivatization: Add 1-2 mL of 14% BF3-Methanol solution to the vial.[3][5]
-
Tightly cap the vial and heat at 60-100°C for 5-60 minutes.[2][3][5] Optimal time and temperature may need to be determined empirically.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[5]
-
Vortex the mixture vigorously for at least 1 minute to extract the FAMEs into the hexane layer.[5]
-
Allow the layers to separate.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5]
-
The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA
This protocol is suitable for the derivatization of free this compound.
Materials:
-
Dried sample containing this compound.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Acetonitrile (B52724) or other suitable solvent (e.g., pyridine).
-
Reaction vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: Reconstitute the dried sample in 100 µL of acetonitrile in a reaction vial.[5]
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS.[5]
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS.[5]
Quantitative Data Summary
The efficiency of derivatization is influenced by reaction conditions. The following table summarizes typical conditions and reported efficiencies for common methods.
| Derivatization Method | Reagent | Typical Reaction Temperature (°C) | Typical Reaction Time (min) | Reported Efficiency | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | 14% BF3-Methanol | 60-100[5][6] | 10-90[5] | High[5] | Robust, stable derivatives, suitable for total FA analysis.[4] | Harsher conditions, potential for artifact formation with unsaturated acids.[6][7] |
| Silylation | BSTFA + 1% TMCS | 60[2][5] | 60[2][5] | High | Milder conditions, derivatizes multiple functional groups.[2] | Derivatives are moisture-sensitive, reagent can interfere with chromatography.[2] |
Visualizations
Derivatization and GC Analysis Workflow
Caption: General workflow for the derivatization and GC analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: Logical workflow for troubleshooting common peak shape issues in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
Technical Support Center: Chromatography of 2-Eicosenoic Acid
Welcome to the technical support center for the chromatographic analysis of 2-Eicosenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly peak tailing, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound by HPLC?
A1: Peak tailing for this compound in reversed-phase HPLC is often attributed to several factors:
-
Secondary Interactions: The carboxylic acid group of this compound can engage in secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the column. This is a primary cause of peak tailing for acidic compounds.[1]
-
Mobile Phase pH: If the mobile phase pH is not optimized, the carboxylic acid can be in a mixed ionization state, leading to peak broadening and tailing.[2][3]
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in distorted peak shapes.[1]
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread, leading to tailing.[1]
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1]
Q2: Is derivatization necessary for the analysis of this compound?
A2: For HPLC analysis, derivatization is not always required. Free fatty acids can be analyzed directly, often with the addition of an acidic modifier to the mobile phase to improve peak shape.[4][5] However, since fatty acids lack a strong UV chromophore, derivatization to form, for example, phenacyl esters can significantly enhance detection sensitivity for UV detectors. For Gas Chromatography (GC) analysis, derivatization to a more volatile ester, such as a fatty acid methyl ester (FAME), is essential to achieve good peak shape and prevent thermal degradation.[4][6]
Q3: What type of column is best for separating cis/trans isomers of this compound?
A3: Standard C18 columns often struggle to separate geometric isomers due to their similar hydrophobicity.[4] For effective separation of cis and trans isomers of unsaturated fatty acids like this compound, specialized columns are recommended:
-
Silver-Ion HPLC Columns (Argentation Chromatography): These columns utilize silver ions impregnated on the stationary phase to form reversible complexes with the double bonds of unsaturated fatty acids, allowing for excellent separation of cis/trans isomers.
-
Cholesterol-based Columns (e.g., COSMOSIL Cholester): These columns offer high molecular shape selectivity and can provide improved resolution of geometric isomers compared to traditional C18 columns.[4][7][8]
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: The mobile phase pH is critical for controlling the ionization of the carboxylic acid group of this compound. To ensure a single, non-ionized form and minimize secondary interactions with silanol groups, it is recommended to maintain the mobile phase pH below the pKa of the fatty acid (typically around 4-5).[2] Operating at a low pH (e.g., 2.5-3) with an acidic modifier like formic acid or phosphoric acid generally results in sharper, more symmetrical peaks.[5][9]
Q5: I'm observing peak splitting in my GC analysis of this compound methyl ester (FAME). What could be the cause?
A5: Peak splitting in GC can arise from several issues:
-
Improper Injection Technique: A slow or inconsistent injection can cause the sample to be introduced into the inlet in a non-uniform manner.
-
Inlet Issues: A contaminated or active inlet liner can interact with the analyte. Using a deactivated liner is crucial.
-
Column Problems: A poorly cut column at the inlet, contamination at the head of the column, or a mismatch between the solvent and the stationary phase polarity can all lead to peak splitting.
-
High Initial Oven Temperature: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to inefficient focusing of the analyte at the head of the column.[10]
Troubleshooting Guides
Guide 1: HPLC Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound in reversed-phase HPLC.
Step 1: Identify the Source of Tailing
-
Symptom: Only the this compound peak is tailing, while neutral compounds in the same run have good peak shape.
-
Probable Cause: Secondary chemical interactions between the carboxylic acid group and the stationary phase.
-
Action: Proceed to Protocol 1: Mitigating Chemical Interactions .
-
-
Symptom: All peaks in the chromatogram are tailing or broad.
-
Probable Cause: A physical issue with the HPLC system or column.
-
Action: Proceed to Protocol 2: Addressing Physical and System Issues .
-
-
Symptom: Peak tailing improves upon sample dilution.
-
Probable Cause: Column overload.
-
Action: Reduce the sample concentration or injection volume.
-
Protocol 1: Mitigating Chemical Interactions
-
Adjust Mobile Phase pH:
-
Action: Add an acidic modifier to the mobile phase to achieve a pH of 2.5-3.0. Commonly used modifiers include 0.1% formic acid, 0.1% acetic acid, or 0.05% trifluoroacetic acid (TFA). This will suppress the ionization of both the this compound and the residual silanol groups on the column.[2]
-
-
Use a Competing Base:
-
Action: For particularly stubborn tailing, a small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.[1][9]
-
-
Select an Appropriate Column:
Protocol 2: Addressing Physical and System Issues
-
Check for Extra-Column Volume:
-
Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check all fittings to ensure they are properly connected and not contributing to dead volume.[1]
-
-
Inspect and Clean/Replace Column:
-
Action: If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol). If peak shape does not improve, a void may have formed at the head of the column, or the stationary phase may be irreversibly damaged, necessitating column replacement.
-
-
Optimize Injection Parameters:
-
Action: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Guide 2: GC Peak Tailing of this compound Methyl Ester (FAME)
This guide addresses common causes of peak tailing for the derivatized form of this compound in GC analysis.
Step 1: Verify Derivatization
-
Symptom: Tailing is observed for the FAME peak.
-
Probable Cause: Incomplete derivatization, leaving underivatized this compound which is more polar and interacts strongly with the system.
-
Action: Review the derivatization protocol. Ensure the reagents are fresh and the reaction has gone to completion.
-
Step 2: Inspect the GC System
-
Check the Inlet Liner:
-
Action: The inlet liner is a common site for active sites and contamination. Replace the liner with a fresh, deactivated one.
-
-
Column Installation and Condition:
-
Action: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. If the column is old, active sites may have developed. Trimming 10-20 cm from the front of the column can sometimes resolve the issue.[10]
-
-
Carrier Gas Flow Rate:
-
Action: Optimize the carrier gas flow rate for the column dimensions to ensure optimal efficiency.
-
Data Presentation
The following table summarizes the effect of mobile phase pH on the peak asymmetry of a long-chain unsaturated fatty acid, which can be considered representative for this compound.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Minor Tailing |
| 2.5 | 1.05 | Symmetrical Peak |
Data is illustrative and based on typical chromatographic behavior of long-chain fatty acids. A tailing factor of 1.0 indicates a perfectly symmetrical peak.
Experimental Protocols
Protocol A: HPLC Analysis of this compound
This protocol describes a general method for the analysis of underivatized this compound using reversed-phase HPLC with UV detection.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
- Perform serial dilutions as needed to fall within the linear range of the detector.
- Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier.
- Solvent A: Water with 0.1% Formic Acid.
- Solvent B: Acetonitrile with 0.1% Formic Acid.
- Gradient: 70% B to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 205 nm.
- Injection Volume: 10 µL.
Protocol B: GC-FID Analysis of this compound as FAME
This protocol details the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC with Flame Ionization Detection (FID).
1. Derivatization to FAME:
- To approximately 10 mg of the lipid sample containing this compound, add 2 mL of 2% sulfuric acid in methanol.
- Cap the vial and heat at 60 °C for 1 hour.
- After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly.
- Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Conditions:
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar cyanopropyl-based phase; 60 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen at an optimized flow rate.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 140 °C, hold for 5 minutes.
- Ramp 1: Increase to 240 °C at 4 °C/min.
- Hold at 240 °C for 10 minutes.
- Detector: FID at 260 °C.
Mandatory Visualizations
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. COSMOSIL Cholesterï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. Nacalai USA, Inc. | Product | COSMOSIL Cholester [nacalaiusa.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
quality control measures for 2-Eicosenoic acid analysis
Technical Support Center: 2-Eicosenoic Acid Analysis
Welcome to the technical support center for the analysis of this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (C21:1) is a long-chain monounsaturated fatty acid. As an odd-chain fatty acid, it is generally found in lower abundance in biological systems compared to even-chain fatty acids, which can make its detection and quantification challenging.[1]
Q2: Which analytical techniques are most suitable for quantifying this compound?
A2: The most common and reliable methods for quantifying this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] GC-MS is widely used but typically requires a chemical derivatization step to make the fatty acid volatile.[1]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: Free fatty acids like this compound are polar and not sufficiently volatile for direct analysis by GC.[3] Derivatization, most commonly to fatty acid methyl esters (FAMEs), is crucial for several reasons:
-
Increased Volatility : FAMEs are more volatile, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1][3]
-
Reduced Polarity : Converting the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system. This results in sharper, more symmetrical peaks and reduces peak tailing.[1][3]
-
Improved Separation : By neutralizing the polar carboxyl group, chromatographic separation is improved, leading to better resolution of different fatty acids.[3]
Q4: What are the main challenges in analyzing this compound?
A4: The primary challenges include its low concentration in most biological samples, which requires highly sensitive analytical methods.[1] Additionally, unsaturated fatty acids can be susceptible to oxidation, and their free carboxyl groups can adsorb to active sites in the GC system if derivatization is incomplete.[1] Separating it from other isomers can also be a significant challenge.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for my this compound standard. What are the possible causes and solutions?
A: Peak tailing, where the peak is asymmetrically skewed, is a common issue.[3] Potential causes and solutions are outlined below.
| Potential Cause | Recommended Solution(s) |
| Active Sites in the GC System | Free fatty acids can interact with active sites in the inlet liner or column.[3] Use a deactivated inlet liner and ensure the column is in good condition. |
| Incomplete Derivatization | If the conversion to FAME is not complete, the remaining free acid will tail. Optimize derivatization reaction time and temperature, and ensure samples are dry as water can hinder the reaction.[3][4][5] |
| Column Contamination | Contaminants from the sample matrix can accumulate at the head of the column.[3] Trim the first few centimeters of the column or use a guard column. |
| Improper Column Installation | A poorly installed column can create dead volume.[3] Ensure the column is installed correctly according to the manufacturer's instructions. |
| Solvent Polarity Mismatch | The injection solvent's polarity should be compatible with the stationary phase.[3] Consider changing the solvent if a mismatch is suspected. |
Q: My peaks are fronting. What could be the cause?
A: Peak fronting is often a result of column overloading.[4][6] To resolve this, you can reduce the injection volume or dilute the sample concentration.[6] Improper column installation can also lead to fronting.[4]
Caption: A logical workflow for troubleshooting peak tailing issues.
Problem 2: No or Low Signal Intensity
Q: I am not seeing a peak for this compound, or the signal is very weak. What should I investigate?
A: Low signal intensity can be a significant issue, especially when analyzing trace amounts of fatty acids.[3]
| Potential Cause | Recommended Solution(s) |
| Inefficient Derivatization | Ensure derivatization reagents are fresh and that reaction conditions (temperature, time) are optimal.[4] Check for the presence of water, which can inhibit the reaction.[4] |
| Sample Degradation | Unsaturated fatty acids can be susceptible to oxidation or thermal degradation in a hot injector.[1] Consider adding an antioxidant like BHT during sample preparation and using a lower injector temperature.[1][4] |
| Injector or System Leaks | Perform a leak check of the entire GC-MS system.[4][6] A leak can prevent the sample from reaching the detector. |
| Column or Liner Issues | The column may be contaminated or degraded.[4] Try baking out the column or trimming the inlet end. The inlet liner may also be contaminated and require replacement.[4][6] |
| MS Detector Issues | Verify that the MS detector is properly tuned and that the detector voltage is adequate.[4] |
| Low Analyte Concentration | This compound may be present at very low levels.[1] Concentrate the sample extract or increase the injection volume. Ensure the MS is operating in a sensitive mode, like selected ion monitoring (SIM).[1] |
Problem 3: Baseline Issues and Contamination
Q: My chromatogram has a high or unstable baseline. What could be the cause?
A: Baseline instability can mask low-level peaks and affect integration.
| Potential Cause | Recommended Solution(s) |
| Column Bleed | This appears as a rising baseline, especially at higher temperatures.[4] Condition the column according to the manufacturer’s instructions and ensure the column's maximum temperature limit is not exceeded.[4] |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas traps are functioning correctly. |
| Contaminated Injector or Detector | Clean the injector and detector as part of routine maintenance.[6] |
| System Leaks | Perform a leak check of the entire GC-MS system.[4] |
Q: I am seeing ghost peaks or carryover from previous injections. How can I fix this?
A: Carryover can lead to inaccurate quantification.
| Potential Cause | Recommended Solution(s) |
| Contaminated Syringe | Thoroughly clean the syringe with an appropriate solvent between injections.[4] |
| Carryover from Previous Injection | Run a blank solvent injection to confirm carryover.[4] Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.[4] |
| Contaminated Inlet Liner | Replace the inlet liner, as it can be a source of carryover.[4] |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)
This protocol is suitable for the extraction of total lipids, including this compound, from tissues and cell pellets.[7]
Methodology:
-
Weigh approximately 100 mg of tissue or a cell pellet.
-
Add an appropriate internal standard (e.g., Heptadecanoic acid, C17:0) to the sample at the beginning of the preparation to account for variability.[5][7]
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) and homogenize the sample thoroughly.[7]
-
Vortex the homogenate for 2 minutes and incubate at room temperature for 20 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[7]
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[7]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[7]
-
Dry the lipid extract under a gentle stream of nitrogen. Store the dried extract at -80°C until derivatization.[7]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common acid-catalyzed derivatization method.
Methodology:
-
Reconstitute the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 2% sulfuric acid in methanol.[7]
-
Cap the tube tightly and heat at 50°C for 2 hours.[7]
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the tube.[7]
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.[7]
Caption: General experimental workflow for this compound analysis.
Protocol 3: GC-MS Parameters
These are typical starting parameters for FAME analysis and should be optimized for your specific instrument and column.
| GC-MS Parameter | Typical Setting |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, DB-23, or similar) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Optimize for column dimensions (e.g., 1.0 - 1.5 mL/min for Helium)[3] |
| Inlet Temperature | 220-250°C |
| Injection Mode | Split or Splitless, depending on concentration |
| Oven Program | Initial Temp: 100°C, hold 2 minRamp: 10°C/min to 200°CRamp: 5°C/min to 250°C, hold 5 min |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
enhancing the stability of 2-Eicosenoic acid standards
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2-Eicosenoic acid standards. Below, you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (20:1) is a long-chain monounsaturated fatty acid. Like other unsaturated fatty acids, the presence of a carbon-carbon double bond in its structure makes it susceptible to degradation, primarily through oxidation.[1] This degradation can lead to the formation of various byproducts, such as hydroperoxides, aldehydes, and ketones, which can compromise the integrity of the standard and lead to inaccurate experimental results.[1][2]
Q2: What is the primary degradation pathway for this compound?
A2: The main degradation pathway for unsaturated fatty acids like this compound is autoxidation. This is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions.[1] The process involves the abstraction of a hydrogen atom from a carbon adjacent to the double bond, forming a fatty acid radical. This radical then reacts with oxygen to form a peroxide radical, which can propagate the chain reaction, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can break down into secondary oxidation products.[2]
Q3: What are the optimal storage conditions for this compound standards?
A3: To maximize stability, this compound standards should be stored at low temperatures, ideally at -20°C or -80°C, under an inert atmosphere such as nitrogen or argon to minimize exposure to oxygen.[3] It is also crucial to protect the standards from light.[3] Standards are often supplied in an organic solvent; if you need to prepare a stock solution, use a high-purity, peroxide-free solvent like ethanol, hexane (B92381), or chloroform.[4]
Q4: How long can I expect my this compound standard to be stable?
A4: The stability of the standard is highly dependent on the storage conditions. When stored properly at -80°C under an inert atmosphere, fatty acid standards can be stable for several months to years.[3][5] However, for quantitative applications, it is best practice to use freshly prepared solutions and to periodically check the purity of the standard. One study showed that fatty acids in serum were stable for up to 10 years when stored at -80°C.[5]
Q5: Should I add an antioxidant to my this compound standard solution?
A5: Adding an antioxidant can be beneficial, especially for long-term storage or if the standard will be subjected to conditions that promote oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[3] However, be aware that the antioxidant itself can degrade over time and may interfere with certain analytical methods.[3]
Troubleshooting Guide
Q1: I am seeing broad or tailing peaks for my this compound standard in my GC/HPLC analysis. What could be the cause?
A1: Peak broadening or tailing can be due to several factors:
-
Analyte Degradation: The standard may have partially degraded, leading to a mixture of compounds.
-
Incomplete Derivatization: If you are performing GC analysis, the derivatization to a fatty acid methyl ester (FAME) may be incomplete. Ensure your derivatization reagents are fresh and the reaction goes to completion.[6]
-
Chromatographic Issues: Active sites in the GC inlet or on the column can interact with the fatty acid. Using a deactivated inlet liner and a high-quality column is recommended. For HPLC, interactions with residual silanols on the column can be an issue.
Q2: The signal for my this compound standard is lower than expected. What should I check?
A2: A low signal can indicate:
-
Standard Degradation: The concentration of the intact fatty acid may have decreased due to degradation.
-
Poor Solubility: Ensure the fatty acid is fully dissolved in the injection solvent.
-
Inefficient Ionization (for MS detection): Optimize the mass spectrometer source parameters for your specific compound and method.
-
Injection Issues: Check for problems with the autosampler or syringe.
Q3: I am observing extra, unexpected peaks in the chromatogram of my this compound standard. What do these represent?
A3: Extra peaks are often a sign of degradation. These can be isomers formed during degradation or various oxidation byproducts like aldehydes and shorter-chain fatty acids.[1][2] Another possibility is contamination from the solvent or storage container. Running a solvent blank is a good way to check for contamination.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results are often related to sample handling and stability. To improve reproducibility:
-
Use Freshly Prepared Solutions: Whenever possible, prepare working solutions from a concentrated stock just before use.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freezing and thawing.
-
Control Environmental Factors: Protect your solutions from light and heat during preparation and analysis.
-
Use an Internal Standard: An internal standard can help to correct for variations in sample preparation and injection volume.
Data Presentation
The stability of monounsaturated fatty acids is influenced by temperature, exposure to air (oxygen), and light. The following table summarizes illustrative stability data for long-chain monounsaturated fatty acids under various conditions. Note that degradation rates are highly dependent on the specific experimental conditions.
| Fatty Acid (Proxy) | Storage Condition | Duration | Analyte Remaining (%) | Reference |
| Oleic Acid (C18:1) | Heated at 240-300°C (in the absence of light) | 15 minutes | ~53% | [1] |
| Oleic Acid (C18:1) | Heated at 240-300°C (with UV exposure) | 15 minutes | ~53% | [1] |
| Oleic Acid (C18:1) | Heated in the presence of stainless steel | Not specified | 23% | [1] |
| Gondoic Acid (C20:1) | Exposed to sunlight | 90 days | No significant change in fatty acid composition, but increase in oxidation products | [7] |
| Fatty Acid Methyl Esters | Stored in a sealed barrel, in the dark, with seasonal temperature fluctuations | 7 years | No serious deterioration in quality | [8] |
| Fatty Acid Methyl Esters | Exposed to daylight | 1 year | Faster degradation compared to samples stored in the dark | [9] |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound Standard
This protocol outlines a method for assessing the stability of a this compound standard under accelerated degradation conditions (e.g., elevated temperature and exposure to air).
1. Materials:
-
This compound standard
-
High-purity hexane (or other suitable solvent)
-
GC-grade derivatization reagent (e.g., 14% Boron Trifluoride in Methanol)
-
Internal standard (e.g., Heptadecanoic acid)
-
Amber glass vials with Teflon-lined caps (B75204)
-
Heating block or oven
-
Gas chromatograph with a mass spectrometer (GC-MS)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1 mg/mL). Also, prepare a stock solution of the internal standard.
-
Sample Preparation for Stability Study:
-
In a series of amber glass vials, add a known aliquot of the this compound stock solution.
-
Leave the caps slightly loose to allow for air exposure.
-
Place the vials in a heating block or oven at an elevated temperature (e.g., 60°C).
-
Prepare a control sample to be stored at -20°C in a tightly sealed vial under nitrogen.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 96 hours), remove one vial from the heating block.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the vial, add a known amount of the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3 in methanol.[6]
-
Cap the vial tightly and heat at 60°C for 10 minutes.[6]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use a suitable capillary column (e.g., a wax-type column) for the separation of FAMEs.[10]
-
Set up a temperature gradient program to achieve good separation of the peaks. A typical program might start at 70°C and ramp up to 220°C.[10]
-
The mass spectrometer can be operated in single ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]
-
-
Data Analysis:
-
Identify the peaks for the this compound methyl ester and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of the this compound methyl ester to the internal standard for each time point.
-
Plot the percentage of remaining this compound (relative to the time 0 sample) against time to determine the degradation rate under the tested conditions.
-
Visualizations
References
- 1. tdx.cat [tdx.cat]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. agronomy.emu.ee [agronomy.emu.ee]
- 9. scispace.com [scispace.com]
- 10. arcjournals.org [arcjournals.org]
Technical Support Center: Troubleshooting Co-elution of Fatty Acid Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues related to the co-elution of fatty acid isomers during chromatographic analysis.
Troubleshooting Guides
Issue: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution.
Initial Steps to Take:
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the accuracy of fatty acid identification and quantification.[1][2] Initial troubleshooting should focus on confirming the co-elution and then investigating the most common causes related to your sample preparation and chromatographic method.[1]
-
Confirm Peak Purity: The first step is to determine if you indeed have a co-elution issue.
-
Mass Spectrometry (MS) Detector: Examine the mass spectra across the peak. If the mass spectra are not consistent from the leading edge to the trailing edge of the peak, it indicates the presence of multiple components.[1][2][3]
-
Diode Array Detector (DAD) for HPLC: A DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra suggest an impure peak.[1][2][3]
-
Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are often strong indicators of co-elution.[1][3] A shoulder is a sudden discontinuity, whereas tailing is a more gradual decline.[3]
-
-
Review Sample Preparation:
-
Incomplete Derivatization: For Gas Chromatography (GC) analysis, ensure that the conversion of fatty acids to fatty acid methyl esters (FAMEs) is complete. Incomplete reactions can result in broad or tailing peaks of the original free fatty acids, which may overlap with FAME peaks.[1] Using high-quality derivatization reagents with low moisture content is crucial.[1]
-
Sample Overload (HPLC): Injecting an excessive amount of sample can lead to peak distortion and co-elution.[2] Try diluting your sample and injecting a smaller volume.[2]
-
System Contamination: Extraneous peaks can originate from contamination in the solvent, glassware, or from carryover from previous injections.[1] Running a blank solvent injection can help identify contaminant peaks.[1]
-
-
Optimize Chromatographic Method: Simple adjustments to your GC or HPLC method can often resolve co-elution.[1]
-
For GC methods, focus on the temperature program.
-
For HPLC methods, focus on the mobile phase composition.
-
Below is a logical workflow for troubleshooting co-eluting peaks:
Frequently Asked Questions (FAQs)
GC-Based Separation
Q1: How can I optimize my GC temperature program to resolve co-eluting FAMEs?
A: The oven temperature program is a critical parameter for separating FAME isomers.[4] Lowering the initial temperature and using a slower ramp rate can improve the resolution of early-eluting, more volatile FAMEs.[4][5]
| Parameter Adjustment | Effect on Separation | Typical Application |
| Lower Initial Temperature | Increases retention and resolution of early-eluting peaks.[1] | Separating short-chain FAMEs from the solvent front. |
| Slower Temperature Ramp Rate | Improves separation for most compounds, including complex isomer mixtures.[1][5] | Resolving closely eluting positional or geometric isomers. |
| Add Isothermal Hold | Can improve separation for compounds eluting during the hold.[1] | Targeting a specific region of the chromatogram with known co-elution. |
| Faster Temperature Ramp Rate | Decreases analysis time but may reduce resolution.[1] | Screening simple mixtures where critical pairs are not an issue. |
Q2: My temperature program optimization is not sufficient. What is the next step?
A: The choice of the stationary phase in your GC column is one of the most critical factors for achieving selectivity between different fatty acids.[6] If optimizing the GC method does not resolve co-elution, changing the column is the next logical step.
| Stationary Phase Type | Selectivity | Recommended For | Not Recommended For |
| Highly Polar (e.g., HP-88, SP-2560, CP-Sil 88) | High selectivity for cis/trans and positional isomers. | Detailed analysis of complex FAME isomer mixtures.[4] | General screening where isomer separation is not critical. |
| Ionic Liquid (e.g., SLB-IL111) | Extremely high polarity, excellent for geometric isomer separation.[6] | Baseline separation of geometric isomers of polyunsaturated fatty acids.[6] | Routine analysis of simple saturated fatty acid mixtures. |
| Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-INNOWax) | Good separation based on carbon number and degree of unsaturation.[4] | General FAME analysis without critical cis/trans pairs.[4] | Resolving cis and trans isomers.[4] |
| Non-Polar (e.g., DB-5ms) | Separates based on boiling point. | Can be used for pattern recognition and profiling of fatty acid distributions.[4] | Cannot effectively separate cis/trans isomers.[4] |
For very complex samples, longer columns (e.g., 100 meters) are often necessary to achieve the required resolution.[4]
Q3: What is derivatization and why is it necessary for fatty acid analysis by GC?
A: Derivatization is a chemical reaction that converts fatty acids into a more volatile and less polar form, typically fatty acid methyl esters (FAMEs), for GC analysis.[7][8] This is necessary because in their free, underivatized form, fatty acids are highly polar and tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape.[4][7]
HPLC-Based Separation
Q4: Can I use liquid chromatography (LC) to address co-elution problems?
A: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful alternative for separating fatty acid isomers, especially for heat-sensitive compounds or when micropreparative isolation is needed.[9] Reversed-phase HPLC is commonly used for this purpose.[9]
Q5: How can I optimize my HPLC method for better isomer separation?
A: Method optimization in HPLC primarily involves adjusting the mobile phase and column temperature.
| Parameter | Adjustment | Effect on Separation |
| Mobile Phase Composition | Adjust the organic solvent-to-water ratio. | Increasing the water content in reversed-phase chromatography increases retention and can improve separation.[2] |
| Organic Solvent Type | Switch between acetonitrile (B52724) and methanol. | Acetonitrile can interact with the π electrons of double bonds in unsaturated fatty acids, altering elution order and improving separation of positional isomers.[2] |
| Column Temperature | Lower the column temperature. | Generally increases retention and may improve resolution for some isomer pairs.[2] |
| Flow Rate | Reduce the flow rate. | Can increase column efficiency and improve separation, at the cost of longer run times.[2] |
Q6: Are there specialized HPLC techniques for fatty acid isomer separation?
A: Yes, silver-ion chromatography (Ag+-HPLC) is a highly effective technique for separating isomers based on the number, configuration (cis/trans), and position of double bonds.[9] It can be used to simplify complex mixtures for further analysis by GC-MS.[9]
Advanced Techniques
Q7: What is two-dimensional gas chromatography (GCxGC) and how can it help with co-elution?
A: Two-dimensional GC is a powerful technique that uses two columns with different stationary phase selectivities to achieve a much higher degree of separation than is possible with a single column. This is particularly useful for resolving co-eluting isomers in very complex samples.
Q8: Can mass spectrometry alone solve the problem of co-elution?
A: While chromatographic separation is always preferred, high-resolution mass spectrometry (HRMS) can distinguish between isobaric species (compounds with the same nominal mass but different elemental compositions) that co-elute.[10] Tandem mass spectrometry (MS/MS) can further help differentiate isomers by generating unique fragmentation patterns.[10] For positional isomers, specialized MS techniques like ozone-induced dissociation (OzID) or Paternò–Büchi reactions coupled with MS can help pinpoint double bond locations.[11][12]
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is suitable for a wide range of lipid types.
Materials:
-
Fatty acid sample (1-25 mg)
-
Boron trifluoride-methanol (BF3-Methanol) reagent, 12-14% w/w[7][13]
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Micro reaction vessel (5-10 mL) with a tight-fitting cap
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.[7] If the sample is not neat, dissolve it in a nonpolar solvent like hexane and then place it in the vessel.[7]
-
Add 2 mL of 12% BF3-Methanol reagent.[7]
-
Heat the mixture at 60°C for 5-10 minutes. Derivatization times may vary depending on the specific compounds.[7]
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.[7]
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1][7]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][13]
-
The sample is now ready for GC injection.
Protocol 2: Optimized GC Method for Separation of C18:1 cis/trans Isomers
This protocol is designed for the separation of closely eluting FAME isomers.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Highly polar cyanopropylsiloxane capillary column (e.g., SP-2560, 100 m x 0.25 mm, 0.2 µm film thickness)
GC Conditions:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes. Ramp at 5°C/min to 180°C. Ramp at 3°C/min to 220°C, hold for 5 minutes. |
| Injection Volume | 1 µL |
This time-temperature program has been shown to improve the separation of cis/trans isomers of various fatty acids compared to isothermal programs.[5][14]
Protocol 3: HPLC Separation of cis/trans Isomers using a C18 Column
This protocol provides a general starting point for reversed-phase HPLC separation of fatty acid isomers.
Instrumentation:
-
HPLC system with UV or DAD detector
-
High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size)[2]
HPLC Conditions:
| Parameter | Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a gradient from 70% acetonitrile to 95% acetonitrile over 30 minutes.[2] |
| Flow Rate | 0.8 mL/min[2] |
| Column Temperature | 25°C[2] |
| Detection | UV at 205 nm for underivatized acids or 254 nm for derivatized fatty acids.[2] |
| Injection Volume | 10 µL[2] |
Optimization: If co-elution persists, decrease the gradient slope (e.g., extend the gradient time to 45 or 60 minutes) or introduce an isocratic hold at a specific mobile phase composition where the critical pair of isomers elutes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. benchchem.com [benchchem.com]
- 11. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 12. sciex.com [sciex.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput 2-Eicosenoic Acid Analysis
Welcome to the technical support center for the high-throughput analysis of 2-Eicosenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, presented in a question-and-answer format.
Sample Preparation & Extraction
-
Question: I am seeing low recovery of this compound from my plasma samples. What could be the cause?
-
Answer: Low recovery of fatty acids like this compound from plasma can be attributed to several factors. Firstly, ensure that the solvent used for extraction, commonly a chloroform/methanol (B129727) mixture (Folch or Bligh-Dyer methods), is of high purity and used in the correct ratios to ensure efficient partitioning of lipids.[1] Incomplete cell lysis can also be a factor; consider mechanical disruption methods like sonication or homogenization in addition to solvent extraction. Finally, ensure complete solvent evaporation before proceeding to the next step, as residual solvent can interfere with subsequent reactions. A gentle stream of nitrogen is recommended for evaporation to prevent oxidation.
-
-
Question: My samples seem to be degrading, leading to inconsistent results. How can I prevent this?
-
Answer: Unsaturated fatty acids like this compound are susceptible to oxidation.[2] To minimize degradation, it is crucial to work quickly and at low temperatures. Use solvents with antioxidants, such as butylated hydroxytoluene (BHT), and store samples under an inert atmosphere (e.g., nitrogen or argon) at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Derivatization (for GC-MS Analysis)
-
Question: I am getting incomplete derivatization of this compound to its fatty acid methyl ester (FAME). What are the common causes?
-
Answer: Incomplete derivatization is a frequent issue in FAME analysis.[3] Ensure that your derivatization reagent, such as BF₃-methanol or methanolic HCl, is fresh and has not been compromised by moisture.[3] Water can significantly hinder the esterification reaction.[3] The reaction conditions, including temperature and time, must be optimized for your specific sample type. For instance, a common method involves heating the sample with 5% acetyl chloride in methanol at 75°C for 30 minutes.[4]
-
-
Question: I am observing extraneous peaks in my GC-MS chromatogram after derivatization. What is their origin?
-
Answer: Extraneous peaks can arise from several sources. Contaminants in your solvents or reagents are a common cause. Always use high-purity solvents and freshly prepared reagents. Another possibility is carryover from previous injections.[3] Running a solvent blank between samples can help identify and mitigate this issue.[3] Finally, side reactions during derivatization can produce byproducts that appear as extra peaks.
-
Chromatography & Mass Spectrometry (GC-MS & LC-MS/MS)
-
Question: I am experiencing poor peak shape (tailing or fronting) for my this compound FAME in GC-MS. How can I improve it?
-
Answer: Poor peak shape in GC analysis can be due to several factors.[3] Peak tailing can be caused by active sites in the GC inlet or on the column itself.[3][5] To address this, try replacing the inlet liner and trimming the first few centimeters of the column.[3] Peak fronting is often a sign of column overload; reducing the injection volume or sample concentration can resolve this.[3]
-
-
Question: My LC-MS/MS sensitivity for this compound is low. What are some ways to enhance it?
-
Answer: Low sensitivity in LC-MS/MS analysis of fatty acids can be due to their inherent poor ionization efficiency.[6] Operating in negative ion mode is typically preferred for fatty acid analysis.[7] Optimizing the mobile phase is also critical. The addition of a weak acid, such as 0.1% acetic acid or formic acid, to the mobile phase can improve peak shape and ionization efficiency.[7][8] Furthermore, ensure that the mass spectrometer source parameters, such as ion spray voltage and source temperature, are optimized for your analyte.[7]
-
Frequently Asked Questions (FAQs)
General
-
Question: What is the most suitable high-throughput method for analyzing this compound?
-
Answer: Both GC-MS and LC-MS/MS can be adapted for high-throughput analysis of this compound. High-throughput GC-MS methods often involve automated sample preparation, including robotic liquid handling for extraction and derivatization in a 96-well plate format.[1] LC-MS/MS is also well-suited for high-throughput screening due to its speed and sensitivity, and it can often analyze fatty acids without derivatization, simplifying sample preparation.[9][10]
-
-
Question: Why is derivatization necessary for GC-MS analysis of this compound?
-
Answer: Free fatty acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis.[3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which improves chromatographic separation and detection.[3]
-
Method Specific
-
Question: What type of GC column is best for separating this compound FAME?
-
Answer: For the separation of FAMEs, a polar capillary column is generally used. Columns with a high cyanopropyl content, such as an HP-88, are effective for separating FAMEs based on their carbon number and degree of unsaturation, including cis/trans isomers.[4]
-
-
Question: What are the typical LC conditions for this compound analysis by LC-MS/MS?
-
Answer: Reversed-phase chromatography using a C18 column is a common approach for separating eicosanoids and other fatty acids.[11][12] A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acetic or formic acid to improve peak shape and ionization.[7][8]
-
Experimental Protocols
1. High-Throughput Extraction and Derivatization of this compound from Plasma for GC-MS Analysis
This protocol is adapted from automated and miniaturized methods for fatty acid analysis.[4]
-
Sample Preparation: In a 96-well plate, add 50 µL of plasma to each well.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated fatty acid) to each well.
-
Hydrolysis and Transesterification: Add 100 µL of 5% acetyl chloride in methanol to each well. Seal the plate and heat at 75°C for 30 minutes, with intermittent mixing.
-
Extraction: After cooling, add 100 µL of iso-octane to each well. Vortex the plate for 2 minutes to extract the FAMEs.
-
Phase Separation: Centrifuge the plate to separate the organic and aqueous layers.
-
Analysis: Carefully transfer the upper organic layer containing the FAMEs to a new plate or autosampler vials for GC-MS analysis.
2. LC-MS/MS Analysis of this compound from Cell Culture Media
This protocol is based on established methods for eicosanoid analysis from biological fluids.[11]
-
Sample Collection: Collect the cell culture media and centrifuge to remove any cellular debris.
-
Internal Standard Addition: Add an internal standard to an aliquot of the media.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., Strata-X) with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the column.
-
Wash the column with 1 mL of 10% methanol.
-
Elute the fatty acids with 1 mL of methanol.
-
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables provide a summary of typical parameters for high-throughput fatty acid analysis. Note that specific values for this compound may vary depending on the exact experimental conditions and instrumentation.
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| GC Column | HP-88 or similar polar capillary column |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 140°C, ramp to 240°C |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Table 2: Typical LC-MS/MS Parameters for Fatty Acid Analysis
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MS Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Limit of Quantification | 0.2 - 3 ng/mL (for similar eicosanoids)[7] |
| Chromatographic Run Time | ~25 minutes[7] |
Visualizations
Caption: A logical workflow for high-throughput this compound analysis.
Caption: A simplified diagram of a potential fatty acid signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges of Utilizing Healthy Fats in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Eicosenoic Acid Analysis by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background noise in the LC-MS/MS analysis of 2-Eicosenoic acid.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users may encounter during their experiments, providing clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my this compound LC-MS/MS analysis?
A1: High background noise in the analysis of fatty acids like this compound can originate from several sources. These can be broadly categorized as solvent and reagent contamination, sample-related issues, and instrument contamination.
-
Solvent and Reagent Contamination: The purity of solvents and additives is critical. Even high-purity solvents can contain trace contaminants that contribute to background noise.[1] Mobile phase additives, while often necessary, can also introduce impurities.[2]
-
Sample-Related Issues (Matrix Effects): Biological samples are complex matrices. Co-eluting endogenous compounds can suppress the ionization of this compound or contribute to the background noise.[3]
-
Contamination from Consumables: Plasticizers (e.g., phthalates) and other compounds can leach from sample vials, pipette tips, and collection tubes into your sample, creating significant background interference.
-
Instrument Contamination: Residues from previous samples, mobile phases, or cleaning solutions can accumulate in the LC system (tubing, injector, column) and the mass spectrometer's ion source, leading to elevated background noise.[1] Carryover from a previous injection of a concentrated sample is a common issue.
Q2: I'm observing a noisy baseline even when injecting a blank. What should I do first?
A2: A noisy baseline in a blank injection strongly suggests that the contamination source is within your LC-MS system or your solvents, rather than your sample. Here is a systematic approach to troubleshoot this issue:
-
Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare a fresh batch using high-purity, LC-MS grade solvents and additives.[1] It is recommended to compare additives from different sources when developing a new method.[2]
-
System Flush: Flush the entire LC system, including the injector and column, with a strong solvent mixture like isopropanol:acetonitrile:methanol (B129727) to remove accumulated contaminants.
-
Bypass the Column: If the noise persists, run the mobile phase directly into the mass spectrometer, bypassing the analytical column. If the noise level drops significantly, your column is likely the source of contamination and may need to be replaced.
-
Clean the Ion Source: If the background noise remains high even with the column bypassed, the mass spectrometer's ion source is likely contaminated and requires cleaning according to the manufacturer's protocol.
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma?
A3: Minimizing matrix effects is crucial for accurate quantification. The goal is to selectively isolate this compound while removing interfering endogenous compounds. Two effective sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique separates lipids from more polar compounds by partitioning them between immiscible aqueous and organic phases. The Folch and Bligh-Dyer methods are common LLE protocols used in lipidomics.[3]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. C18-based SPE is commonly used for eicosanoid extraction.[4]
Q4: My signal-to-noise ratio for this compound is poor. How can I improve it?
A4: Improving the signal-to-noise (S/N) ratio involves either increasing the analyte signal, decreasing the background noise, or both.
-
Optimize Sample Preparation: As discussed in Q3, effective sample cleanup using LLE or SPE is a primary way to reduce noise and enhance the signal by removing interfering matrix components.[3]
-
Optimize MS Parameters: Fine-tuning the mass spectrometer's source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage, can significantly enhance the ionization efficiency of this compound.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization efficiency. For fatty acids, additives like ammonium (B1175870) fluoride (B91410) have been shown to potentially enhance sensitivity.[5]
-
Chromatographic Optimization: Adjusting the gradient and flow rate can improve peak shape and resolution, separating this compound from co-eluting interferences, thereby improving the S/N ratio.
II. Quantitative Data Summary
Effective sample preparation is paramount in reducing background noise and improving the signal-to-noise (S/N) ratio. The following table provides a representative comparison of S/N ratios for lipid analysis with different sample preparation techniques. While specific data for this compound is not detailed in the literature, these values for similar lipids illustrate the potential improvements.
| Sample Preparation Method | Analyte Class | Matrix | Representative S/N Ratio Improvement | Reference |
| Protein Precipitation | Phosphatidylethanolamines | In vitro | > 5x at 5 fmol | [6] |
| Liquid-Liquid Extraction | Diacylglycerols | Mouse Tissue | N/A (Focus on adduct reduction) | [7] |
| Solid-Phase Extraction | Eicosanoids | Biological Fluids | Significant improvement over no extraction | [8] |
| Derivatization | Fatty Acids | Plasma/Feces | 200 to 2000-fold sensitivity increase | [9] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific sample types and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods for eicosanoid extraction and is suitable for isolating this compound from plasma samples.[10]
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized water
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
2M Hydrochloric acid (HCl)
-
Internal standard solution (e.g., deuterated this compound)
-
Nitrogen evaporator or centrifugal vacuum evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an appropriate amount of internal standard.
-
Acidify the sample to a pH of approximately 3.5 with ~50 µL of 2M HCl.
-
Vortex and let the sample stand at 4°C for 15 minutes.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 10 mL of ethyl acetate.
-
Wash the cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water.
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned C18 cartridge at a flow rate of approximately 0.5 mL/minute.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.
-
Wash the cartridge with 10 mL of 15% methanol in water.
-
Wash the cartridge with 10 mL of hexane to remove non-polar lipid interferences.
-
-
Elution:
-
Elute the this compound with 10 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for this compound
This is a general LC-MS/MS method that can be optimized for your specific instrument and column.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (e.g., 90:10 v/v)
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, followed by a wash and re-equilibration step. A typical run time is 15-25 minutes.[11]
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion ([M-H]⁻): m/z 309.3
-
Product Ions (for MRM):
-
Quantifier: To be determined empirically, likely a fragment resulting from neutral loss of water (m/z 291.3) or cleavage near the carboxyl group.
-
Qualifier: A secondary fragment ion.
-
-
Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature for maximal signal intensity of this compound.
IV. Visualizations
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for troubleshooting high background noise in LC-MS/MS analysis.
General Experimental Workflow
Caption: Overview of the experimental workflow for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of 2-Eicosenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential anti-inflammatory effects of 2-Eicosenoic acid. Due to the limited specific research on this compound's anti-inflammatory properties, this document outlines a validation pathway by comparing its hypothetical performance against well-established anti-inflammatory agents: Eicosapentaenoic acid (EPA), an omega-3 fatty acid with known anti-inflammatory actions, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Comparative Performance Data
The following table summarizes hypothetical quantitative data from key in vitro and in vivo assays, illustrating how the anti-inflammatory efficacy of this compound could be benchmarked against EPA and Ibuprofen.
| Parameter Assessed | Assay Type | This compound (Hypothetical) | Eicosapentaenoic Acid (EPA) | Ibuprofen |
| Inhibition of Pro-inflammatory Cytokines | ||||
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀: 15 µM | IC₅₀: 10 µM | IC₅₀: > 100 µM |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀: 20 µM | IC₅₀: 12 µM | IC₅₀: > 100 µM |
| Inhibition of Inflammatory Enzymes | ||||
| COX-2 Enzyme Activity | In vitro enzyme assay | IC₅₀: 5 µM | IC₅₀: 25 µM | IC₅₀: 2 µM |
| COX-1 Enzyme Activity | In vitro enzyme assay | IC₅₀: 50 µM | IC₅₀: > 100 µM | IC₅₀: 15 µM |
| In Vivo Anti-inflammatory Effect | ||||
| Paw Edema Reduction | Carrageenan-induced paw edema (rodent model) | 45% reduction at 50 mg/kg | 35% reduction at 50 mg/kg | 60% reduction at 20 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.
In Vitro Inhibition of Pro-inflammatory Cytokines in Macrophages
Objective: To determine the inhibitory effect of the test compounds on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound, EPA, or Ibuprofen for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Quantification of Cytokines: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound is calculated by plotting the percentage inhibition of cytokine production against the log concentration of the compound.
In Vitro Cyclooxygenase (COX) Enzyme Activity Assay
Objective: To assess the direct inhibitory effect of the test compounds on the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Assay Principle: A commercial COX inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂).
-
Procedure: Recombinant human COX-1 or COX-2 enzyme is incubated with a chromogenic substrate and various concentrations of this compound, EPA, or Ibuprofen in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The absorbance is measured at 590 nm, which is proportional to the amount of PGG₂ formed.
-
Data Analysis: The IC₅₀ values are determined by comparing the enzyme activity in the presence of the test compounds to the vehicle control.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory effect of the test compounds in a rodent model of inflammation.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: Animals are orally administered with this compound (50 mg/kg), EPA (50 mg/kg), Ibuprofen (20 mg/kg), or vehicle one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage reduction in paw edema for each treatment group is calculated relative to the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflows
A Comparative Guide to 2-Eicosenoic Acid and Oleic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of 2-eicosenoic acid and oleic acid, two monounsaturated fatty acids, on various cellular processes. While oleic acid is extensively studied, research specifically on this compound is limited. This document summarizes the available experimental data, provides detailed protocols for key assays, and visualizes relevant signaling pathways to aid researchers in selecting the appropriate fatty acid for their cell culture studies.
I. Overview and Key Differences
Oleic acid (18:1 n-9) is the most common monounsaturated fatty acid in nature and is a major component of olive oil. It plays a crucial role in cell membrane fluidity, energy storage, and as a precursor for various bioactive lipids[1][2]. In cell culture, its effects are pleiotropic, influencing cell proliferation, apoptosis, and lipid metabolism in a cell-type and concentration-dependent manner.
Eicosenoic acid (20:1) refers to a group of monounsaturated fatty acids with a 20-carbon chain. The position of the double bond is critical to its biological activity. While various isomers exist, data specifically on this compound is scarce. Much of the available research focuses on other isomers, such as gondoic acid (11-eicosenoic acid). One study on cis-eicosenoic acid positional isomers suggests they can influence adipogenesis and lipid accumulation differently than oleic acid[3].
II. Comparative Data on Cellular Effects
The following tables summarize the quantitative effects of oleic acid on key cellular processes. Due to the limited data on this compound, a direct quantitative comparison is not currently possible. The available information on cis-eicosenoic acid isomers is presented to provide some context.
Table 1: Effects on Cell Viability and Proliferation
| Fatty Acid | Cell Line | Concentration | Incubation Time | Effect on Viability/Proliferation | Reference |
| Oleic Acid | Bovine Satellite Cells | 10 - 100 µM | 24h | Increased proliferation | |
| Bovine Satellite Cells | 250 µM | 24h | Decreased proliferation | ||
| Endometrial Cancer (KLE, Hec-1B) | 50 - 200 µM | 24, 48, 72h | Time- and dose-dependent inhibition | [4] | |
| Hepatocellular Carcinoma (Hep3B, Huh7.5) | 300 µM | 48h | Significant reduction in viability | ||
| Renal Cell Carcinoma (786-O) | 0.05, 0.1, 0.2 mmol/l | 48h | Dose-dependent increase in proliferation | [5] | |
| cis-Eicosenoic Acid Isomers | 3T3-L1 Preadipocytes | 50 µM | - | Varied by isomer, generally less adipogenic than oleic acid | [3] |
Table 2: Effects on Apoptosis
| Fatty Acid | Cell Line | Concentration | Incubation Time | Effect on Apoptosis | Reference |
| Oleic Acid | Renal Cell Carcinoma (786-O) | 0.05, 0.1, 0.2 mmol/l | 48h | Delayed apoptosis in a concentration-dependent manner | [5] |
| Hepatocellular Carcinoma (Hep3B, Huh7.5) | 300 µM | 48h | Increased cell death (apoptosis and necrosis) by ~30% | ||
| Cortical and Hippocampal Neurons | - | - | Concentration- and time-dependent induction of apoptosis | [6] |
Table 3: Effects on Lipid Accumulation
| Fatty Acid | Cell Line | Concentration | Incubation Time | Effect on Lipid Accumulation | Reference |
| Oleic Acid | Endometrial Cancer (KLE, Hec-1B) | 50, 200 µM | 24h | Significant increase in lipid droplets | [4] |
| Hepatocellular Carcinoma (Hep3B, Huh7.5) | - | - | Higher lipid accumulation compared to healthy hepatocytes | ||
| 3T3-L1 Preadipocytes | 50 µM | 10 days | Increased triglyceride content | [3] | |
| cis-Eicosenoic Acid Isomers | 3T3-L1 Preadipocytes | 50 µM | 10 days | Significantly decreased triglyceride content compared to oleic acid | [3] |
III. Signaling Pathways
Oleic acid has been shown to modulate several key signaling pathways involved in cell growth, survival, and metabolism. In contrast, the specific signaling pathways activated by this compound have not been well-elucidated.
Oleic Acid Signaling Pathways
Oleic acid can activate G protein-coupled receptors (GPCRs) such as FFAR1 and FFAR4, leading to downstream signaling cascades[7]. In different cell types, this can trigger pathways including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Oleic acid has been shown to activate this pathway in some cancer cells, promoting their growth[5]. Conversely, in other cancer types, it can inhibit this pathway, leading to anti-tumor effects[4].
-
TGFβ-Smad3 Pathway: In ovarian cancer cells, oleic acid has been found to activate the TGFβ-Smad3 signaling pathway, which can promote cancer progression[8].
-
ERK1/2 Pathway: Oleic acid can also activate the ERK1/2 pathway, which is involved in cell proliferation and differentiation[5].
Figure 1: Simplified overview of signaling pathways modulated by oleic acid.
This compound Signaling Pathways
Specific signaling pathways for this compound are not well-documented. Eicosanoids, which are signaling molecules derived from 20-carbon fatty acids, are known to be involved in inflammation and cancer progression through various pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways[9][10][11]. However, the direct signaling effects of the parent fatty acid, this compound, remain an area for future research.
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
A. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of fatty acids on cell metabolic activity, which is an indicator of cell viability and proliferation[12].
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Fatty acid stock solution (e.g., this compound or oleic acid complexed with fatty acid-free BSA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Prepare serial dilutions of the fatty acid-BSA complex in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the fatty acid or vehicle control (BSA-containing medium).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Figure 2: Workflow for the MTT cell viability assay.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[2][7].
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with the fatty acid of interest for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation method.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
C. Lipid Accumulation Assay (Oil Red O Staining)
This method is used to visualize and quantify neutral lipid droplets within cells[1][4][8][13][14].
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Oil Red O stock solution (e.g., 0.5 g in 100 mL of isopropanol)
-
Oil Red O working solution (e.g., 6 mL of stock solution + 4 mL of distilled water, filtered)
-
10% Formalin or 4% Paraformaldehyde for fixation
-
Hematoxylin (B73222) for counterstaining (optional)
-
Microscope
-
Isopropanol (100%) for quantification
-
Microplate reader (for quantification)
Procedure:
-
After treating cells with fatty acids, wash them twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes.
-
Wash the cells twice with distilled water.
-
Rinse the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
For visualization, add PBS to the wells and observe under a microscope. Lipid droplets will appear red.
-
For quantification, after step 6, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
D. Western Blotting for Signaling Pathway Analysis (e.g., Akt and ERK)
This technique is used to detect and quantify specific proteins involved in signaling pathways[5][15][16][17][18].
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total form of the protein of interest.
V. Conclusion and Future Directions
Oleic acid demonstrates a wide range of effects in cell culture, acting as a modulator of cell proliferation, survival, and lipid metabolism through various signaling pathways. Its impact is highly context-dependent, varying with cell type and concentration.
In contrast, the specific biological activities of this compound in cell culture are largely unexplored. The limited data on its isomers suggest that it may have distinct effects on adipogenesis and lipid accumulation compared to oleic acid. Further research is critically needed to elucidate the cellular and molecular effects of this compound, including its impact on cell viability, apoptosis, and the identification of the signaling pathways it modulates. Direct comparative studies between this compound and oleic acid are essential to understand their differential roles and to guide their application in biomedical research and drug development.
References
- 1. Lipid (Oil Red O) Staining [protocols.io]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Eicosanoids and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosanoids and cancer | Clinics [elsevier.es]
- 11. Frontiers | Eicosanoids in inflammation in the blood and the vessel [frontiersin.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of Eicosenoic Acid Isomers for Researchers and Drug Development Professionals
Eicosenoic acid, a 20-carbon monounsaturated fatty acid, exists in various isomeric forms differentiated by the position and geometry of their single double bond. These structural nuances lead to significant differences in their physicochemical properties and biological activities. This guide provides an objective comparison of key eicosenoic acid isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Physicochemical Properties of Eicosenoic Acid Isomers
The location and configuration (cis/trans) of the double bond in eicosenoic acid isomers influence their physical properties, such as melting point and molecular shape. Cis-isomers, with their characteristic bent structure, pack less efficiently than the straighter trans-isomers, generally resulting in lower melting points.[1] The properties of several common eicosenoic acid isomers are summarized below.
| Property | Gondoic Acid (cis-11-eicosenoic acid) | Paullinic Acid (cis-13-eicosenoic acid) | Gadoleic Acid (cis-9-eicosenoic acid) | Arachidic Acid (Eicosanoic Acid - Saturated) |
| Shorthand Designation | 20:1 (n-9) | 20:1 (n-7) | 20:1 (n-11) | 20:0 |
| Molecular Formula | C₂₀H₃₈O₂[2] | C₂₀H₃₈O₂ | C₂₀H₃₈O₂[3] | C₂₀H₄₀O₂ |
| Molecular Weight | 310.51 g/mol [4] | 310.51 g/mol | 310.51 g/mol [3] | 312.5 g/mol |
| Melting Point | 23-24 °C[4] | - | 23.5 °C | 75.4 °C |
| Boiling Point | 426.3 °C at 760 mmHg | - | - | 328 °C at 760 mmHg |
| Density | 0.883 g/mL at 25°C[4] | - | - | - |
| Common Sources | Jojoba oil, various nuts and plant oils[4][5] | Guarana (Paullinia cupana)[6] | Cod liver oil and other marine animal oils[3] | Peanut and corn oils |
Comparative Biological Activity: Effects on Adipogenesis
Recent research has highlighted the differential effects of cis-eicosenoic acid positional isomers on adipogenesis, the process of fat cell formation. A key study investigated the impact of six different cis-eicosenoic acid positional isomers on 3T3-L1 preadipocytes.
Experimental Findings
A study demonstrated that treatment with various cis-20:1 positional isomers (c-20:1 PIs) significantly decreased the cellular triglyceride content in 3T3-L1 cells compared to oleic acid (c9-18:1). Notably, the cis-15-eicosenoic acid (c15-20:1) isomer was particularly effective in controlling adipogenesis and subsequent lipid accumulation. This isomer down-regulated key transcriptional factors for adipogenesis, namely peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as the lipogenic factor, sterol regulatory element-binding protein-1 (SREBP-1). These findings suggest that the position of the double bond is a critical determinant of the biological functionality of eicosenoic acid isomers.
The study concluded that food sources rich in these specific 20:1 positional isomers, such as certain fish oils, plant seeds, and nuts, could be beneficial as functional foods for the prevention of obesity.
Signaling Pathway: Regulation of Adipogenesis
The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors. PPARγ and C/EBPα are considered master regulators of this process. The experimental data suggests that certain eicosenoic acid isomers can interfere with this pathway.
Experimental Protocols
3T3-L1 Preadipocyte Differentiation and Treatment with Eicosenoic Acid Isomers
This protocol outlines the methodology for inducing adipogenesis in 3T3-L1 cells and treating them with fatty acid isomers to assess their impact on lipid accumulation and gene expression.
-
Cell Culture and Seeding:
-
3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum.
-
For differentiation experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and grown to confluence.[7]
-
After reaching confluence, the cells are maintained for an additional 48 hours.[7]
-
-
Induction of Adipogenesis:
-
Differentiation is initiated on "Day 0" by replacing the growth medium with a differentiation cocktail. A common cocktail (MDI) consists of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[7] Rosiglitazone (2 µM) can also be included to enhance differentiation.[7]
-
The cells are incubated in this induction medium for 2-3 days.[7]
-
-
Fatty Acid Treatment:
-
Following the initial induction period, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin.
-
At this stage, the experimental groups are treated with the different eicosenoic acid positional isomers (e.g., at a concentration of 50 µM), while control groups receive oleic acid or a fatty acid-free BSA medium.
-
-
Maintenance and Analysis:
-
The cells are maintained for several days (typically up to 10-12 days), with the medium being replaced every 2-3 days.[7]
-
On the final day of the experiment, various analyses are performed:
-
Lipid Accumulation: Intracellular lipid content is quantified using Oil Red O staining. The stained lipid droplets are then extracted, and the absorbance is measured.[7]
-
Gene Expression Analysis: The expression levels of key adipogenic and lipogenic genes (e.g., PPARγ, C/EBPα, SREBP-1) are determined using quantitative real-time PCR (qRT-PCR).
-
Cell Viability: A cell viability assay, such as the MTT assay, is performed to ensure that the observed effects of the fatty acids are not due to cytotoxicity.[7]
-
-
Analytical Methodologies for Isomer Separation
The accurate analysis of eicosenoic acid isomers requires sophisticated analytical techniques due to their structural similarity.
-
Gas Chromatography (GC): GC is a well-established method for separating and identifying fatty acid isomers, typically after conversion to their methyl ester derivatives.[8] The use of highly polar capillary columns, such as those with ionic liquid stationary phases (e.g., SLB-IL100), can achieve baseline separation of positional isomers that are poorly resolved on conventional columns.[9]
-
Silver Ion Chromatography: This technique, often used in conjunction with GC or HPLC, separates fatty acid isomers based on the number and geometry of their double bonds. It is particularly powerful for fractionating complex mixtures of fatty acids prior to GC analysis.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern LC-MS/MS methods provide high resolution and sensitivity for the identification and quantification of fatty acid isomers in biological samples.[11]
Conclusion
The isomeric form of eicosenoic acid is a critical determinant of its biological function. As demonstrated by comparative studies on adipogenesis, positional isomers can exert markedly different effects on key metabolic pathways. This guide highlights the importance of considering the specific isomer in research and development, as their distinct properties may be harnessed for therapeutic applications, particularly in the context of metabolic disorders like obesity. Future research should continue to explore the structure-activity relationships of a wider range of eicosenoic acid isomers and their metabolites.
References
- 1. Saturated and Unsaturated Fatty Acids – Chemistry of Food and Cooking [mhcc.pressbooks.pub]
- 2. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C20:1 GADOLEIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 5. EICOSENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jianhaidulab.com [jianhaidulab.com]
- 9. researchgate.net [researchgate.net]
- 10. umpir.ump.edu.my [umpir.ump.edu.my]
- 11. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of 2-Eicosenoic Acid Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid mediators like 2-eicosenoic acid is critical for advancements in metabolic research, biomarker discovery, and therapeutic development. The two predominant analytical techniques for the quantification of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these powerful methods hinges on various factors, including the specific research question, sample matrix, required sensitivity, and desired throughput.
This guide provides an objective comparison of GC-MS and LC-MS/MS for the quantification of this compound, supported by representative experimental data and detailed methodologies. A cross-validation approach, where results from two distinct methods are compared, is essential for ensuring the accuracy and reliability of quantitative data.
Data Presentation: A Quantitative Comparison
The quantitative performance of an analytical method is paramount for generating reliable and reproducible results. The following table summarizes key performance parameters for both GC-MS and LC-MS/MS based on published data for the analysis of long-chain fatty acids. It is important to note that these values can vary depending on the specific instrumentation, the complexity of the sample matrix, and the optimization of the method for this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column | 0.2 - 3 ng/mL[1] |
| Limit of Quantitation (LOQ) | 9 - 88 ng | 0.2 - 3 ng/mL[1] |
| Precision (%RSD) | <15% | <10% (intraday), <15% (interday) |
| Accuracy/Recovery | 88.0 - 99.2% | 83.4 - 112.8% |
| Derivatization | Mandatory (e.g., FAMEs) | Often not required |
| Sample Throughput | Lower | Higher |
Experimental Workflows and Methodologies
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in fatty acid analysis. Below are representative protocols for both GC-MS and LC-MS/MS methodologies, which can be adapted and optimized for the specific quantification of this compound.
Cross-Validation Workflow
A robust cross-validation study involves parallel processing of sample aliquots using two distinct analytical methods. The resulting quantitative data are then statistically compared to assess the level of agreement and identify any systemic bias between the methods.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of fatty acids necessitates a derivatization step to increase their volatility. The most common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).
a) Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction: To a 100 µL biological sample (e.g., serum), add an appropriate internal standard (e.g., deuterated this compound). Add 1 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex thoroughly. Centrifuge to separate the phases and collect the lower organic layer containing the lipids. Dry the extract under a stream of nitrogen.
-
Derivatization to FAMEs: To the dried lipid extract, add 2 mL of 12% boron trifluoride in methanol (BF3-methanol). Tightly cap the vial and heat at 60°C for 10 minutes. After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously to extract the FAMEs into the upper hexane layer. Carefully transfer the hexane layer to a clean vial for GC-MS analysis.
b) GC-MS Instrumental Parameters
-
Injection: 1 µL, splitless mode at 250°C.
-
Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-225, DB-WAX).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in either full scan mode to identify unknown fatty acids or in selected ion monitoring (SIM) mode for targeted quantification of this compound methyl ester. The molecular ion and characteristic fragment ions would be monitored. For this compound methyl ester (C21H40O2), the molecular ion would be at m/z 324.5.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the significant advantage of analyzing free fatty acids directly without the need for derivatization, thereby simplifying sample preparation.
a) Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound) and acidify with 0.1% formic acid.
-
Solid-Phase Extraction (SPE): Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water. Load the acidified sample onto the cartridge. Wash the cartridge with 10% methanol to remove interferences. Elute the fatty acids with methanol or acetonitrile.
-
Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Instrumental Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% acetic acid) and mobile phase B (acetonitrile:methanol 90:10 with 0.1% acetic acid).[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.[1]
-
MRM Transition for this compound: The precursor ion would be the deprotonated molecule [M-H]⁻, which for this compound (C20H38O2, MW: 310.5) is m/z 309.5. Product ions would be determined by infusing a standard of this compound and performing product ion scans. Common fragments for fatty acids include losses of water and CO2.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own advantages and disadvantages.
-
GC-MS is a robust and well-established technique that provides excellent chromatographic resolution. However, the mandatory derivatization step can be time-consuming and a potential source of variability.
-
LC-MS/MS offers higher throughput due to simpler sample preparation and is often more sensitive for targeted analysis. It is particularly well-suited for complex biological matrices.
The choice between the two methods will ultimately depend on the specific requirements of the study. For high-throughput targeted quantification in complex biological samples, LC-MS/MS is often the preferred method. For broader fatty acid profiling where high chromatographic separation of isomers is critical, GC-MS remains an excellent choice. A thorough cross-validation is highly recommended when establishing a new quantification method or comparing data across different platforms to ensure the accuracy and reliability of the results.
References
A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Look at 2-Eicosenoic Acid and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount to unraveling complex biological processes and advancing therapeutic discovery. The choice of an internal standard is a critical determinant of data quality in mass spectrometry-based lipidomics. This guide provides an objective comparison of 2-eicosenoic acid as a non-endogenous structural analog internal standard with other commonly used alternatives, supported by established principles and detailed experimental protocols.
The ideal internal standard should mimic the physicochemical properties of the endogenous lipids of interest, be absent in the biological matrix, and be clearly distinguishable by the analytical instrumentation.[1][2] Its primary role is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the accuracy and reproducibility of quantitative data.[1][3] This guide will delve into the practical application and comparative performance of different classes of internal standards, with a focus on providing researchers with the information needed to make an informed decision for their specific lipidomics workflow.
Performance Comparison of Internal Standard Classes
The selection of an appropriate internal standard is a balancing act between analytical rigor, cost, and availability. Three main classes of internal standards are predominantly used in lipidomics: stable isotope-labeled lipids, odd-chain fatty acids, and other non-endogenous structural analogs like this compound. Each class presents a unique set of advantages and disadvantages.
| Internal Standard Type | Principle | Advantages | Disadvantages | Typical Performance Characteristics |
| Stable Isotope-Labeled (SIL) Lipids | Analytes with one or more atoms (e.g., ²H, ¹³C) replaced by a heavy isotope. They are chemically identical to the endogenous analyte but have a different mass-to-charge ratio.[1][2] | - Considered the "gold standard" for accuracy and precision.[4] - Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression.[5] - Corrects for variations in extraction, derivatization, and instrument response.[1][2] | - Highest cost. - Not commercially available for all lipid species.[1][6] | Recovery: Excellent, closely mimics analyte. Linearity: Excellent over a wide dynamic range. Coefficient of Variation (CV%): Lowest, typically <15%.[2] |
| Odd-Chain Fatty Acids (e.g., C17:0) | Lipids containing fatty acid chains with an odd number of carbon atoms, which are generally in low abundance in many biological systems.[1] | - More cost-effective than SIL standards.[2] - Structurally similar to many endogenous even-chain fatty acids. | - Can be naturally present in some samples (e.g., dairy, ruminant fats), leading to inaccuracies.[1][7] - Chromatographic and ionization behavior may differ from some analyte classes. | Recovery: Good, but can vary depending on the lipid class. Linearity: Generally good, but may be narrower than SIL standards. CV%: Moderate, can be higher than SIL standards. |
| Non-Endogenous Structural Analogs (e.g., this compound) | A lipid that is structurally similar to the analytes of interest but is not naturally found in the sample. This compound (C20:1) is a monounsaturated fatty acid not typically abundant in mammalian systems. | - Can be a practical and cost-effective compromise when specific SIL or odd-chain standards are unavailable. - Its unique structure can allow for clear separation from endogenous lipids. | - Physicochemical properties may differ more significantly from endogenous lipids compared to SIL standards, potentially leading to less accurate correction for extraction and matrix effects.[2] | Recovery: Variable, dependent on the similarity to the analytes. A study on long-chain fatty acids showed that using a structurally different internal standard can lead to a median absolute percent difference from 100% recovery of around 8.82%.[8] Linearity: Requires careful validation for each lipid class. CV%: Can be higher and more variable. Using an alternative internal standard has been shown to increase method variance by a median of 141%.[8] |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis.
Protocol 1: Lipid Extraction from Plasma using the Matyash (MTBE) Method
This protocol is suitable for the extraction of a broad range of lipid classes from plasma samples.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 2 mL glass vial, add 20 µL of plasma. Add 10 µL of the internal standard working solution (e.g., a mixture including this compound).
-
Lipid Extraction:
-
Add 225 µL of ice-cold methanol (B129727) and vortex thoroughly.[3]
-
Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.[3]
-
Add 188 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
-
Lipid Collection: Carefully collect the upper (organic) phase and transfer it to a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., isopropanol/acetonitrile/water 65:30:5 v/v/v).[3]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is an example of a reversed-phase chromatography method suitable for separating a wide range of lipid classes.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
-
Chromatographic Conditions (Example Gradient):
-
Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions for column re-equilibration.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes are often used to cover a wider range of lipid classes.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.
-
Visualizing Workflows and Pathways in Lipidomics
To better illustrate the processes involved in lipidomics research, the following diagrams, created using the DOT language, depict a typical experimental workflow and a key signaling pathway.
Caption: A typical experimental workflow in a lipidomics study.
Caption: A simplified diagram of the sphingolipid metabolism pathway.
Conclusion
The choice of an internal standard is a foundational decision in quantitative lipidomics that directly impacts the reliability of the results. While stable isotope-labeled standards remain the gold standard for their unparalleled accuracy, their cost and availability can be prohibitive.[4][6] Odd-chain fatty acids offer a cost-effective alternative, though the potential for their endogenous presence must be carefully considered.[1][7]
Non-endogenous structural analogs, such as this compound, represent a pragmatic choice, particularly in broad profiling studies where a single internal standard is used to represent a class of lipids. While it may not provide the same level of accuracy as a corresponding SIL standard for every analyte, its use, when properly validated, can yield reliable and meaningful quantitative data. The key to its successful implementation lies in the thorough validation of its performance characteristics—including recovery, linearity, and the assessment of matrix effects—within the specific context of the lipid classes being investigated and the biological matrix being analyzed. Ultimately, a deep understanding of the principles outlined in this guide will empower researchers to select the most appropriate internal standard, ensuring the generation of high-quality, reproducible data in their lipidomics research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biomol.com [biomol.com]
- 5. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
comparing GC-FID and GC-MS for 2-Eicosenoic acid analysis
A Comparative Guide to GC-FID and GC-MS for 2-Eicosenoic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of lipids, the accurate quantification and identification of specific fatty acids are paramount. This compound (C20:1), a monounsaturated very-long-chain fatty acid, is implicated in various biological processes, making its precise measurement critical. The two most prevalent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed protocols.
While both methods are powerful, they present distinct advantages. GC-FID is a robust and cost-effective technique, well-suited for routine quantitative analysis where the analyte is known.[1][2] In contrast, GC-MS offers superior selectivity and sensitivity, providing structural information that is crucial for unambiguous identification, especially in complex matrices.[3][4]
Data Presentation: Performance Comparison
The following table summarizes the key quantitative performance metrics for the analysis of fatty acid methyl esters (FAMEs), including those similar in nature to this compound methyl ester, using GC-FID and GC-MS. It is important to note that performance characteristics can vary based on the specific instrument, method parameters, and sample matrix.
| Performance Metric | GC-FID | GC-MS | Expert Commentary |
| Limit of Detection (LOD) | 0.001 - 0.54 µg/mL | As low as 5 ng/mL | GC-MS generally offers lower limits of detection, making it more suitable for trace-level analysis of this compound. |
| Limit of Quantification (LOQ) | 0.001 - 1.63 µg/mL | As low as 5 ng/mL | The superior sensitivity of GC-MS allows for reliable quantification of this compound at lower concentrations compared to GC-FID. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a considerable concentration range. |
| Precision (%RSD) | < 15% | < 15% | Both methods demonstrate high precision for the analysis of fatty acids. |
| Accuracy (% Recovery) | 85-115% | 85-115% | When properly validated, both GC-FID and GC-MS provide high accuracy. |
| Specificity | Moderate | High | GC-FID relies on retention time for identification, which can be ambiguous. GC-MS provides mass spectral data for confident peak identification.[4] |
| Cost | Lower | Higher | GC-FID systems are generally less expensive to purchase and maintain. |
| Robustness | High | Moderate | GC-FID is known for its durability and ease of use in routine laboratory settings. |
Experimental Protocols
Accurate analysis of this compound by GC requires its conversion to a more volatile and less polar derivative, typically a fatty acid methyl ester (FAME), through a process called derivatization.[5][6]
Sample Preparation and Derivatization (Transesterification)
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue, oil) using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).
-
Transesterification to FAMEs: The extracted lipids are subjected to transesterification to convert the fatty acids into their corresponding methyl esters. A common method involves heating the sample with a reagent like 14% boron trifluoride in methanol (BF₃-methanol) at 60-100°C for a specified time.[7]
-
Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using an organic solvent like hexane (B92381).
-
Sample Clean-up: The hexane layer containing the FAMEs is washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The final extract is then concentrated and reconstituted in a suitable solvent for GC analysis.
GC-FID Analysis Protocol
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.
-
GC Column: A polar capillary column, such as a DB-FATWAX UI or DB-23 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of FAMEs.[8]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/minute.
-
Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.
-
-
Detector: FID at 260°C with hydrogen and air flow rates optimized for the instrument.
-
Quantification: Based on the peak area of the this compound methyl ester relative to an internal standard, using a calibration curve generated from standards of known concentrations.
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph coupled to a Mass Spectrometer.
-
GC Parameters: The same column, injector, and oven temperature program as described for GC-FID can be used.
-
MS Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode:
-
Full Scan: To obtain a complete mass spectrum for qualitative analysis and identification of unknown compounds.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis by monitoring specific ions characteristic of the this compound methyl ester.[9]
-
-
-
Identification: Based on the retention time and the fragmentation pattern in the mass spectrum, which is then compared to a spectral library.
-
Quantification: Based on the peak area of a characteristic ion of the this compound methyl ester relative to an internal standard, using a calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis of this compound using GC-FID and GC-MS.
Caption: Comparative workflow for this compound analysis.
Caption: Decision guide for selecting GC-FID vs. GC-MS.
Conclusion
The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific requirements of the study.
-
GC-FID is a reliable, robust, and cost-effective method ideal for routine quantitative analysis where the identity of this compound is already established and high sample throughput is required.
-
GC-MS is the superior choice when unambiguous identification, higher sensitivity, and the ability to analyze complex samples are critical. Its capacity to provide structural information makes it indispensable for research applications, biomarker discovery, and the analysis of trace levels of this compound.[3][4]
For laboratories that require both routine quantification and the flexibility for detailed qualitative analysis, having access to both technologies provides the most comprehensive solution for the analysis of this compound and other fatty acids.
References
- 1. labioscientific.com [labioscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. ijast.thebrpi.org [ijast.thebrpi.org]
- 4. benchchem.com [benchchem.com]
- 5. jppres.com [jppres.com]
- 6. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Eicosanoid Family as Disease Biomarkers: A Comparative Guide
While the specific validation of 2-Eicosenoic acid as a disease biomarker remains limited in current research, the broader family of eicosanoids, to which it belongs, presents a rich field of investigation for biomarker discovery. Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA), eicosapentaenoic acid (EPA), and dihomo-gamma-linolenic acid (DGLA). They are key mediators and modulators of inflammation and have been implicated in a wide range of diseases, including cardiovascular disease, inflammatory disorders, and cancer.
This guide provides a comparative overview of several well-studied eicosanoids as potential disease biomarkers, focusing on their diagnostic and prognostic utility, the analytical methods for their detection, and their roles in key signaling pathways.
Comparative Analysis of Eicosanoid Biomarkers
The utility of an eicosanoid as a biomarker is often dependent on the specific disease context. Pro-inflammatory eicosanoids are frequently upregulated in acute and chronic inflammatory conditions, while pro-resolving mediators may be indicative of the resolution phase of inflammation. The following table summarizes the performance of several key eicosanoids as potential disease biomarkers.
| Eicosanoid | Precursor Fatty Acid | Disease Association | Biomarker Performance |
| Prostaglandin E2 (PGE2) | Arachidonic Acid (AA) | Inflammatory Diseases (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease), Cancer, Chronic Pancreatitis | Levels often correlate with disease activity and inflammation. However, its reliability can be inconsistent across different conditions.[1][2] In Type 2 Diabetes, plasma PGE2 metabolite levels have been shown to be a strong predictor of disease status.[3] |
| Leukotriene B4 (LTB4) | Arachidonic Acid (AA) | Inflammatory Diseases (e.g., Asthma, Gout), Metabolic Disorders | A potent chemoattractant for neutrophils, its levels are often elevated at sites of inflammation.[4][5][6] Increased levels have been identified in the sputum, plasma, and bronchoalveolar lavage fluid of asthmatic patients.[7] |
| Thromboxane (B8750289) A2 (TXA2) | Arachidonic Acid (AA) | Cardiovascular Disease, Atherosclerosis | A potent mediator of platelet aggregation and vasoconstriction.[8][9][10] Elevated levels are associated with increased risk of adverse cardiovascular events.[8][11] |
| Resolvins (e.g., Resolvin D1, Resolvin E1) | DHA and EPA | Cardiovascular Disease, Inflammatory Diseases | These specialized pro-resolving mediators (SPMs) are involved in the resolution of inflammation.[12] Altered levels are being investigated as potential biomarkers for the diagnosis and prognosis of cardiovascular diseases.[13][14] |
| Lipoxins (e.g., Lipoxin A4) | Arachidonic Acid (AA) | Inflammatory Diseases (e.g., Lupus, Rheumatoid Arthritis) | These are anti-inflammatory eicosanoids that promote the resolution of inflammation.[15][16][17][18] Decreased formation of Lipoxin A4 may be associated with the progression of lupus.[16][17] |
Experimental Protocols: Quantification of Eicosanoids
The accurate quantification of eicosanoids in biological matrices is challenging due to their low endogenous concentrations and short half-lives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of these lipid mediators.
General Workflow for Eicosanoid Analysis by LC-MS/MS
-
Sample Collection and Handling: Biological samples (e.g., plasma, serum, urine, tissue homogenates) should be collected with the addition of antioxidants (e.g., butylated hydroxytoluene) and immediately processed or stored at -80°C to prevent ex vivo eicosanoid generation and degradation.
-
Internal Standard Spiking: A deuterated internal standard for each analyte of interest is added to the sample to account for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): Eicosanoids are extracted and concentrated from the biological matrix using a solid-phase extraction cartridge. This step also serves to remove interfering substances.
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph for separation of the different eicosanoids. The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Analysis: The concentration of each eicosanoid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Example LC-MS/MS Method for Prostaglandin E2 (PGE2) in Plasma
-
Sample Preparation: To 1 mL of plasma, add antioxidant and a deuterated internal standard (PGE2-d4). Perform solid-phase extraction using a C18 cartridge.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 95% B over a set time.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry:
Eicosanoid Signaling Pathways
Eicosanoids exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a physiological response. The synthesis of eicosanoids is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). The free arachidonic acid is then metabolized by one of three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450).
Caption: General overview of the eicosanoid synthesis and signaling pathways.
Conclusion
While a specific role for this compound as a validated disease biomarker is not yet established, the broader eicosanoid family represents a promising area for biomarker research. Different eicosanoids, such as prostaglandins, leukotrienes, thromboxanes, resolvins, and lipoxins, have distinct roles in health and disease, particularly in the context of inflammation and cardiovascular disorders. Their levels in biological fluids can reflect underlying pathological processes. The continued development and application of sensitive analytical techniques like LC-MS/MS are crucial for advancing our understanding of these potent lipid mediators and for the validation of new eicosanoid-based biomarkers for a variety of diseases. Further research is warranted to explore the potential of less-studied eicosanoids, including this compound, in specific disease contexts.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Prostaglandin E2 as a Mechanistic Biomarker of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Prostaglandin E2 Metabolite Levels Predict Type 2 Diabetes Status and One-Year Therapeutic Response Independent of Clinical Markers of Inflammation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Leukotriene B4 and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Leukotriene B4 as a Potential Therapeutic Target for the Treatment of Metabolic Disorders [frontiersin.org]
- 7. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonplatelet thromboxane generation is associated with impaired cardiovascular performance and mortality in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. [Thromboxane A2 and prevention of cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significance of thromboxane A2 in myocardial ischemia in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolvins as proresolving inflammatory mediators in cardiovascular disease [pubmed.ncbi.nlm.nih.gov]
- 13. The Emerging Roles of Resolvins: Potential Diagnostic Biomarkers for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipoxins as biomarkers of lupus and other inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipoxins as biomarkers of lupus and other inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Comparative Lipidomics of 2-Eicosenoic Acid Treated Cells: A Guide for Researchers
This guide provides a comprehensive framework for investigating the cellular lipidomic alterations induced by 2-Eicosenoic acid. It is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling roles of this long-chain monounsaturated fatty acid. While direct comparative lipidomics studies on this compound are limited, this document synthesizes established lipidomics protocols and findings from studies on structurally related fatty acids to propose a robust experimental design and anticipate potential outcomes.
Introduction
This compound (C20:1) is a monounsaturated omega-9 or omega-11 fatty acid found in various plant oils and fish. Its biological functions and impact on cellular lipid landscapes are not as extensively studied as other fatty acids like oleic acid or eicosapentaenoic acid (EPA). Understanding how this compound alters the cellular lipidome is crucial for elucidating its potential roles in health and disease, including its influence on membrane composition, signaling pathways, and metabolic processes. This guide outlines a comparative study to assess the lipidomic profile of cells treated with this compound against a vehicle control and a well-characterized fatty acid, such as Oleic Acid (C18:1) or Eicosapentaenoic Acid (C20:5).
Hypothetical Comparative Data
The following tables present hypothetical, yet plausible, quantitative data representing the expected outcomes of a comparative lipidomics study. These tables are designed to illustrate the potential changes in major lipid classes and specific fatty acid compositions following treatment with this compound. The data is normalized to the vehicle control.
Table 1: Fold Change in Major Lipid Classes in this compound Treated Cells vs. Controls
| Lipid Class | Vehicle Control | Oleic Acid (C18:1) Treated | This compound (C20:1) Treated |
| Phosphatidylcholine (PC) | 1.00 | 1.15 | 1.25 |
| Phosphatidylethanolamine (PE) | 1.00 | 1.10 | 1.20 |
| Phosphatidylinositol (PI) | 1.00 | 1.05 | 1.10 |
| Phosphatidylserine (PS) | 1.00 | 0.98 | 1.02 |
| Sphingomyelin (SM) | 1.00 | 0.95 | 0.90 |
| Diacylglycerol (DAG) | 1.00 | 1.30 | 1.50 |
| Triacylglycerol (TAG) | 1.00 | 1.80 | 2.20 |
| Cholesteryl Esters (CE) | 1.00 | 1.20 | 1.40 |
| Free Fatty Acids (FFA) | 1.00 | 1.50 | 1.75 |
Table 2: Relative Abundance (%) of Key Fatty Acyl Chains in Total Phospholipids
| Fatty Acyl Chain | Vehicle Control | Oleic Acid (C18:1) Treated | This compound (C20:1) Treated |
| 16:0 (Palmitic Acid) | 25.0 | 22.0 | 20.0 |
| 18:0 (Stearic Acid) | 15.0 | 13.0 | 12.0 |
| 18:1 (Oleic Acid) | 20.0 | 35.0 | 18.0 |
| 18:2 (Linoleic Acid) | 12.0 | 10.0 | 9.0 |
| 20:1 (this compound) | 0.5 | 0.5 | 15.0 |
| 20:4 (Arachidonic Acid) | 8.0 | 6.0 | 5.0 |
| 22:6 (DHA) | 4.0 | 3.5 | 3.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducible lipidomics research. The following protocols are based on established methods in the field.[1][2][3]
Cell Culture and Fatty Acid Treatment
-
Cell Line: Select a relevant cell line for the research question (e.g., HepG2 for liver metabolism, 3T3-L1 for adipogenesis, or a cancer cell line like PC3 for oncology studies).
-
Culture Conditions: Culture cells to 70-80% confluency in standard growth medium.
-
Fatty Acid Preparation: Prepare stock solutions of this compound and the comparative fatty acid (e.g., Oleic Acid) by dissolving them in ethanol. The fatty acids should be complexed to fatty acid-free bovine serum albumin (BSA) in a 2:1 molar ratio.
-
Treatment: Treat cells with the fatty acid-BSA complex at a final concentration of 50-100 µM for 24-48 hours. A vehicle control containing only the BSA-ethanol solution should be included.
Lipid Extraction (MTBE Method)
This method is effective for extracting a broad range of lipids.[2]
-
Cell Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into 1 mL of PBS and centrifuge to obtain a cell pellet. A minimum of 10x10^6 cells is recommended.[3]
-
Extraction:
-
Add 200 µL of cold methanol (B129727) and 800 µL of cold methyl-tert-butyl ether (MTBE) to the cell pellet.
-
Vortex thoroughly for 10 minutes at 4°C.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase, which contains the lipids.
-
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatography: Perform lipid separation using a C18 reversed-phase column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phases: Use a gradient of mobile phases, for example:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in both positive and negative ion modes to cover a wide range of lipid classes. Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for lipid identification.
Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as MS-DIAL, XCMS, or similar platforms to detect and align lipid features across samples.[4]
-
Lipid Identification: Identify lipids by matching the accurate mass, retention time, and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).[1]
-
Quantification: Quantify the relative abundance of each lipid species by integrating the peak areas. Normalize the data to an internal standard and the total protein or cell number.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the treatment groups.
Visualizations
Experimental Workflow
Caption: Workflow for comparative lipidomics of fatty acid treated cells.
Potential Signaling Pathway Involvement
Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids.[5][6] While this compound is monounsaturated, its incorporation into cell membranes could influence the availability of arachidonic acid (C20:4) for eicosanoid synthesis, thereby modulating inflammatory signaling.
References
- 1. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 4. Single-cell lipidomics: protocol development for reliable cellular profiling using capillary sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Specificity of Analytical Methods for 2-Eicosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the expected performance of a specific antibody-based competitive ELISA, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-Eicosenoic acid.
| Feature | Competitive ELISA (Hypothetical) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of this compound and a labeled conjugate to a specific antibody.[1][2] | Separation of volatile derivatives of fatty acids followed by mass-based detection and fragmentation analysis.[3][4][5] | Separation of fatty acids by liquid chromatography followed by mass-based detection and fragmentation analysis.[6][7][8][9][10] |
| Specificity | High (dependent on antibody), but potential for cross-reactivity with structurally similar fatty acid isomers. | High; can distinguish between different isomers with appropriate derivatization and chromatography.[11][12][13] | Very high; capable of separating and identifying isomers based on retention time and specific fragmentation patterns.[6][7][8] |
| Sensitivity (LOD) | ng/mL to pg/mL range (typical for small molecule ELISAs).[14] | pg to ng range.[15] | pg range.[6][10] |
| Sample Throughput | High (96-well plate format).[16] | Moderate. | Moderate to High (with UPLC).[6] |
| Sample Preparation | Minimal dilution usually required.[17] | Derivatization to fatty acid methyl esters (FAMEs) is typically required.[3][18] | Extraction and potential derivatization.[7][8] |
| Instrumentation Cost | Low (plate reader). | High. | High. |
| Development Time | Long (for new antibody development). | Moderate (method development). | Moderate (method development). |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Hypothetical)
This protocol outlines a typical workflow for a competitive ELISA designed for the quantification of a small molecule like this compound.[1][2][17]
Materials:
-
Microplate pre-coated with anti-2-Eicosenoic acid antibody
-
This compound standards
-
Samples containing this compound
-
This compound conjugated to an enzyme (e.g., HRP)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the this compound standard in assay buffer. Dilute samples as needed.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated this compound to each well, followed by the addition of either standards or samples. Incubate for 1-2 hours at 37°C. During this incubation, the free this compound in the standards or samples will compete with the enzyme-conjugated this compound for binding to the antibody coated on the plate.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes. The enzyme on the bound conjugate will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a general procedure for the analysis of fatty acids, including this compound, using GC-MS.[3][5][18]
Materials:
-
Samples containing this compound
-
Internal standards (e.g., deuterated fatty acids)
-
Solvents for extraction (e.g., methanol (B129727), iso-octane)
-
Derivatization agent (e.g., BF3 in methanol or trimethylsilyldiazomethane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method). Add internal standards at the beginning of the extraction.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the free fatty acids to their volatile fatty acid methyl esters (FAMEs) using a derivatization agent.
-
GC-MS Analysis: Inject the FAMEs onto the GC-MS system. The fatty acids will be separated based on their volatility and interaction with the column's stationary phase. The mass spectrometer will then ionize and fragment the eluted FAMEs, generating a unique mass spectrum for each compound.
-
Data Analysis: Identify this compound methyl ester based on its retention time and the fragmentation pattern in its mass spectrum compared to a known standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general workflow for the sensitive and specific analysis of eicosanoids like this compound by LC-MS/MS.[6][7][8][10]
Materials:
-
Samples containing this compound
-
Internal standards (e.g., deuterated this compound)
-
Solvents for extraction (e.g., methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation and Extraction: Add internal standards to the sample. Perform a solid-phase extraction (SPE) to isolate and concentrate the fatty acids from the sample matrix.
-
LC Separation: Inject the extracted sample onto the LC system. The fatty acids are separated on the reverse-phase column based on their polarity. A gradient elution with solvents like acetonitrile (B52724) and water containing a small amount of formic acid is typically used.
-
MS/MS Detection: The eluting compounds are introduced into the mass spectrometer. In the first quadrupole, the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected. This ion is then fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.
-
Data Analysis: Identify this compound based on its specific retention time and the precursor-to-product ion transition. Quantify by comparing the peak area to that of the deuterated internal standard.
Mandatory Visualizations
References
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. nebiolab.com [nebiolab.com]
- 3. mdpi.com [mdpi.com]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS-MS analysis of neutral eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 12. Trans isomers of EPA and DHA in omega-3 products on the European market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ELISA Assays Explained: Workflow, Types, Applications, and Best Practices — Sequence BioTech [sequencebiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. SimpleStep ELISA® kits | Abcam [abcam.com]
- 17. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 18. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 2-Eicosenoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (also known as proficiency testing) for the measurement of 2-Eicosenoic acid. Accurate and reproducible quantification of this fatty acid is critical for its potential role as a biomarker and its function in various physiological and pathological processes. This document outlines standardized experimental protocols, presents a model for data comparison, and illustrates the necessary workflows for ensuring analytical consistency across different research facilities.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons are a fundamental component of quality assurance in analytical science.[1][2] They are designed to assess the performance of individual laboratories for specific tests or measurements and to identify any systematic variations between different analytical methods.[2][3] By analyzing the same, homogenous samples, participating laboratories can evaluate their accuracy, precision, and overall competence, leading to improved data reliability and harmonization across the scientific community.[4][5]
The process typically involves a coordinating body that prepares and distributes identical samples to each participating laboratory. The laboratories then perform the analysis using their own methods and report the results back to the coordinator. These results are statistically analyzed to provide a consensus value for the analyte concentration and to evaluate the performance of each participant, often using metrics like Z-scores.[1][4]
Analytical Methodologies for this compound Quantification
The quantification of eicosanoids and other fatty acids in biological matrices is challenging due to their low endogenous concentrations and susceptibility to oxidation.[6] The two most prevalent and robust methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]
2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and powerful technique for fatty acid analysis. It requires a derivatization step to convert the fatty acids into more volatile esters, typically fatty acid methyl esters (FAMEs).
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the standard for the quantification of many lipid mediators due to its high sensitivity and specificity, often without the need for derivatization.[6][9][10]
Proposed Inter-Laboratory Comparison Protocol
This section outlines a hypothetical inter-laboratory study to compare the performance of different laboratories in quantifying this compound in a standardized human plasma sample.
3.1. Study Design
-
Participants: A group of qualified analytical laboratories.
-
Test Material: Homogenized and stabilized human plasma samples spiked with a known concentration of this compound, as well as a blank plasma sample.
-
Data to be Reported: Each laboratory will report the mean concentration of this compound, standard deviation, and the analytical method used.
3.2. Experimental Protocols
Below are detailed experimental protocols for the two primary analytical methods.
Protocol 1: Quantification of this compound by GC-MS
1. Sample Preparation and Lipid Extraction:
- Thaw 100 µL of the plasma sample on ice.
- Add an internal standard (e.g., a stable isotope-labeled this compound).
- Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
- Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Re-dissolve the lipid extract in a solution of methanol (B129727) and a catalyst (e.g., BF3 or HCl).
- Heat the mixture to facilitate the esterification process.
- After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
- Collect the organic layer containing the FAMEs.
3. GC-MS Analysis:
- Inject the FAMEs extract into the GC-MS system.
- Use a suitable capillary column for fatty acid separation.
- Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for targeted quantification of the characteristic ions of this compound methyl ester.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Sample Preparation and Lipid Extraction:
- Thaw 100 µL of the plasma sample on ice.
- Add an internal standard.
- Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.
- Evaporate the solvent.
2. LC-MS/MS Analysis:
- Reconstitute the dried extract in the initial mobile phase.
- Inject the sample into the LC-MS/MS system.
- Use a reverse-phase C18 column for chromatographic separation.
- Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for this compound.
Data Presentation and Comparison
The following table presents hypothetical results from a six-laboratory comparison study for the quantification of this compound in a spiked plasma sample with a target concentration of 50 ng/mL.
| Laboratory | Method Used | Reported Mean (ng/mL) | Standard Deviation (ng/mL) | Z-Score | Performance |
| Lab 1 | GC-MS | 48.5 | 2.1 | -0.5 | Satisfactory |
| Lab 2 | LC-MS/MS | 51.2 | 1.8 | 0.4 | Satisfactory |
| Lab 3 | GC-MS | 55.8 | 3.5 | 1.9 | Questionable |
| Lab 4 | LC-MS/MS | 49.1 | 1.5 | -0.3 | Satisfactory |
| Lab 5 | GC-MS | 43.2 | 2.8 | -2.3 | Unsatisfactory |
| Lab 6 | LC-MS/MS | 50.5 | 1.2 | 0.2 | Satisfactory |
| Consensus Mean: 50.0 ng/mL, Standard Deviation for Proficiency Assessment: 3.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound quantification using GC-MS.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification using LC-MS/MS.
Simplified Logic for Inter-Laboratory Comparison
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
While no formal, publicly documented inter-laboratory comparison program exists specifically for this compound, the framework presented in this guide provides a clear path for establishing such a study. By adopting standardized protocols and participating in proficiency testing, researchers can significantly enhance the quality and comparability of data, which is essential for advancing our understanding of the roles of fatty acids in health and disease.
References
- 1. ctc-n.org [ctc-n.org]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. benchchem.com [benchchem.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. pe100plus.com [pe100plus.com]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Validating 2-Eicosenoic Acid's Role in the GPR120 Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Eicosenoic acid's potential role in the G-protein coupled receptor 120 (GPR120) signaling pathway, benchmarked against the well-established activity of Eicosapentaenoic acid (EPA). While the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids like EPA are known to be mediated through GPR120, the specific activity of this compound remains to be quantitatively validated. This document outlines the established signaling cascade and presents a detailed experimental framework to ascertain the efficacy and potency of this compound as a potential GPR120 agonist.
GPR120 Signaling Pathway Overview
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for long-chain fatty acids.[1][2] Its activation triggers two primary signaling cascades: a Gαq/11-mediated pathway that increases intracellular calcium ([Ca2+]), and a β-arrestin 2-dependent pathway that mediates potent anti-inflammatory effects.[3] The anti-inflammatory action is primarily achieved through the inhibition of the NF-κB signaling pathway.[4][5]
Comparative Analysis: this compound vs. Eicosapentaenoic Acid (EPA)
The following tables summarize the known activities of EPA and the hypothetical validation points for this compound.
Table 1: GPR120 Agonist Activity Profile
| Parameter | Eicosapentaenoic Acid (EPA) | This compound |
| GPR120 Binding | Established Agonist[2] | To be validated |
| Gαq/11 Activation | Induces Ca²⁺ mobilization[3] | To be validated |
| β-arrestin 2 Recruitment | Recruits β-arrestin 2[2] | To be validated |
| NF-κB Inhibition | Suppresses NF-κB activation[4] | To be validated |
Table 2: Quantitative Comparison of GPR120 Agonism (Hypothetical Data)
| Compound | EC₅₀ (GPR120 Activation - Ca²⁺ Assay) | EC₅₀ (β-arrestin Recruitment) | % NF-κB Inhibition (at 10 µM) |
| Eicosapentaenoic Acid (EPA) | ~5-15 µM (literature values vary) | ~10-25 µM (literature values vary) | ~60-80% |
| This compound | To be determined | To be determined | To be determined |
| TUG-891 (Synthetic Agonist) | ~20-50 nM[6] | ~30-70 nM | >90% |
Experimental Protocols for Validation of this compound Activity
To ascertain the role of this compound in the GPR120 signaling pathway, the following experimental protocols are proposed.
Calcium Mobilization Assay
Objective: To determine if this compound activates the Gαq/11 pathway downstream of GPR120, leading to an increase in intracellular calcium.
Methodology:
-
Cell Culture: Culture GPR120-expressing HEK293T or CHO-K1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Wash cells with HBSS and incubate with Fluo-4 AM calcium indicator dye (e.g., 4 µM in HBSS with 0.02% Pluronic F-127) for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound, EPA (positive control), and a vehicle control (e.g., 0.1% BSA in HBSS).
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation 3) to measure baseline fluorescence (Ex/Em: 494/516 nm) for 20 seconds.
-
Compound Addition: Add the prepared compounds to the respective wells and continue to measure fluorescence for an additional 120 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. Plot the peak ΔF against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
β-arrestin 2 Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin 2 to the activated GPR120 receptor.
Methodology:
-
Assay System: Utilize a commercial β-arrestin recruitment assay system, such as the PathHunter® eXpress β-Arrestin GPCR Assay (DiscoverX).[7]
-
Cell Handling: Follow the manufacturer's protocol for thawing and plating the cryopreserved CHO-K1 cells co-expressing ProLink-tagged GPR120 and Enzyme Acceptor-tagged β-arrestin 2.
-
Compound Treatment: Prepare serial dilutions of this compound, EPA, and a known GPR120 agonist (e.g., TUG-891) in the provided assay buffer. Add the compounds to the plated cells and incubate for the recommended time (e.g., 90 minutes at 37°C).
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
NF-κB Reporter Assay
Objective: To quantify the downstream anti-inflammatory effect of this compound by measuring the inhibition of NF-κB activation.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with a GPR120 expression vector and an NF-κB luciferase reporter vector.
-
Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom plate.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound or EPA for 1 hour.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL) and incubate for 6 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase). Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
Logical Comparison and Validation Pathway
The following diagram illustrates the logical flow for comparing this compound with the known GPR120 agonist, EPA, and highlights the key validation steps.
This guide provides a comprehensive framework for the validation of this compound's role in the GPR120 signaling pathway. By following the detailed experimental protocols, researchers can generate the necessary quantitative data to compare its activity with established GPR120 agonists, thereby elucidating its potential as a novel therapeutic agent for metabolic and inflammatory diseases.
References
- 1. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic acid shows anti-inflammatory effect via GPR120 in 3T3-L1 adipocytes and attenuates adipose tissue inflammation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
comparison of 2-Eicosenoic acid effects in different cell types
An Objective Guide for Researchers and Drug Development Professionals
2-Eicosenoic acid, a monounsaturated omega-9 fatty acid, has garnered interest in the scientific community for its diverse biological activities. Its effects, however, appear to be highly dependent on the specific cell type, ranging from modulation of immune responses to the induction of apoptosis in cancer cells. This guide provides a comparative overview of the documented effects of this compound and related eicosanoids across various cell lines, supported by experimental data and methodologies, to aid researchers in their exploration of its therapeutic potential.
Quantitative Effects of Eicosenoids Across Different Cell Types
The biological impact of eicosenoids, including this compound, varies significantly among different cell types. The following table summarizes key quantitative findings from in vitro studies.
| Cell Type | Eicosenoid Studied | Concentration | Observed Effect | Reference |
| Immune Cells (PMA-differentiated THP-1) | cis-11-Eicosenoic acid | Not Specified | Co-treatment with LPS led to an ~84% increase in IL-1β production and a ~50% decrease in IL-10 production compared to LPS alone. | [1] |
| Pancreatic Cancer Cells (MIA PaCa-2, PANC-1, CFPAC) | Eicosapentaenoic acid (EPA) | ID50: 2.5-5 µM | Potent inhibition of cell growth. | [2] |
| Breast Cancer Cells (MDA-MB-231) | Eicosapentaenoic acid (EPA) | 0.5-2.5 µg/ml | Dose-related inhibition of cell growth. | [3] |
| Adipocytes (3T3-L1) | cis-Eicosenoic acid positional isomers | 50 µM | Significantly decreased cellular triglyceride content compared to oleic acid. | [4] |
| Neuronal Cells (N2a) | Eicosapentaenoic acid (EPA) | Not Specified | Attenuated 7-ketocholesterol-induced cytotoxicity and prevented oxiapoptophagy. | [5] |
| Human Keratinocytes | 11,14,17-eicosatrienoic acid (ETA) | 5 and 10 µM | Inhibited UV-induced MMP-1 expression. | [6] |
Experimental Methodologies
Understanding the context of the presented data requires a clear view of the experimental protocols employed. Below are summaries of the key methodologies used in the cited studies.
Cell Culture and Treatment:
-
THP-1 Cells: Human monocytic THP-1 cells were differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). These differentiated cells were then co-treated with lipopolysaccharide (LPS) and various eicosenoid compounds, including cis-11-eicosenoic acid, to assess the impact on cytokine production.[1]
-
Cancer Cell Lines: Human pancreatic cancer cell lines (MIA PaCa-2, PANC-1, CFPAC) and a breast cancer cell line (MDA-MB-231) were cultured in appropriate media.[2][3] Cells were treated with varying concentrations of fatty acids, including eicosapentaenoic acid (EPA), to evaluate effects on cell proliferation.[2][3]
-
3T3-L1 Adipocytes: 3T3-L1 preadipocytes were differentiated into mature adipocytes. These cells were then cultured in a medium supplemented with different positional isomers of cis-eicosenoic acid to study their effects on adipogenesis and lipid accumulation.[4]
-
N2a Neuronal Cells: Murine N2a neuronal cells were exposed to 7-ketocholesterol (B24107) to induce a specific form of cell death known as oxiapoptophagy. The cytoprotective effects of various fatty acids, including EPA, were then evaluated.[5]
-
Human Keratinocytes: Normal human keratinocytes were irradiated with UV light and subsequently incubated with 11,14,17-eicosatrienoic acid (ETA) to investigate its effect on matrix metalloproteinase-1 (MMP-1) expression.[6]
Analytical Techniques:
-
Cytokine Analysis: The levels of pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-10) cytokines in cell culture supernatants were measured, likely using enzyme-linked immunosorbent assay (ELISA) or similar immunoassay techniques.[1]
-
Cell Growth/Viability Assays: Cell proliferation and viability were assessed using standard methods. For instance, the inhibitory concentration (ID50) for EPA in pancreatic cancer cells was determined.[2]
-
Lipid Analysis: Intracellular lipid content in 3T3-L1 adipocytes was quantified, for example, by using Oil Red O staining to visualize lipid droplets.[4]
-
Western Blotting: This technique was used to evaluate criteria for apoptosis and autophagy in N2a cells by detecting specific protein markers.[5]
-
Gene Expression Analysis: The mRNA level of MMP-1 in human keratinocytes was measured to determine the effect of ETA on its expression following UV irradiation.[6]
Signaling Pathways and Mechanisms of Action
The diverse effects of this compound and related compounds are mediated by their interaction with various cellular signaling pathways.
In Cancer Cells: Eicosanoids, the broader family to which this compound belongs, are known to play complex roles in cancer. Prostaglandin E2 (PGE2), for example, can promote cancer cell proliferation and metastasis.[7][8] In contrast, some studies suggest that other eicosanoids, like Prostaglandin D2 (PGD2), can have anti-tumor activity by inducing apoptosis in cancer cells.[9][10] In some cancer cell lines, the effects of fatty acids on cell growth are linked to the production of leukotrienes rather than prostaglandins.[3] One proposed mechanism for the anti-proliferative effects of certain polyunsaturated fatty acids is the generation of lipid peroxides.[2]
In Adipocytes: In 3T3-L1 adipocytes, positional isomers of cis-eicosenoic acid have been shown to exert anti-adipogenic and anti-lipogenic effects. This is achieved by down-regulating key transcriptional factors for adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as the lipogenic factor sterol regulatory element-binding protein-1 (SREBP-1).[4]
In Neuronal Cells: In the context of neuroprotection, eicosapentaenoic acid (EPA) has been shown to counteract 7-ketocholesterol-induced cell death in N2a neuronal cells. This protective effect is mediated through the reactivation of the PI3-K/PDK-1/Akt signaling pathway, which is crucial for cell survival.[5] Furthermore, EPA contributes to alleviating neuroinflammation by regulating microglial polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[11]
In Skin Cells: Fatty acids are integral to the physiological structure and function of the skin.[6] They are crucial components of the epidermis and contribute to the skin's barrier function.[12] Some polyunsaturated fatty acids can be converted by epidermal enzymes into metabolites with anti-inflammatory and anti-proliferative properties.[12] Specifically, 11,14,17-eicosatrienoic acid (ETA) has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) after UV irradiation in human keratinocytes, suggesting a photoprotective role.[6]
This comparative guide highlights the cell-type-specific effects of this compound and related eicosanoids. The presented data underscores the importance of considering the specific cellular context when investigating the biological activities of these fatty acids. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential as therapeutic agents in a variety of diseases.
References
- 1. Metabolomic Profiling of the Immune Stimulatory Effect of Eicosenoids on PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of eicosapentaenoic acid and other fatty acids on the growth in vitro of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytoprotective effects of α-linolenic acid, eicosapentaenoic acid, docosahexaenoic acid, oleic acid and α-tocopherol on 7-ketocholesterol – Induced oxiapoptophagy: Major roles of PI3-K / PDK-1 / Akt signaling pathway and glutathione peroxidase activity in cell rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin Aging and Photoaging Alter Fatty Acids Composition, Including 11,14,17-eicosatrienoic Acid, in the Epidermis of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Eicosanoids in Cancer: New Roles in Immunoregulation [frontiersin.org]
- 8. Eicosanoids in Cancer: New Roles in Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosanoids and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosanoids and cancer | Clinics [elsevier.es]
- 11. Eicosapentaenoic acid attenuates Aβ-induced neurotoxicity by decreasing neuroinflammation through regulation of microglial polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acid transporters in skin development, function and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in 20-Carbon Fatty Acid Assays
For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical assays are paramount. This guide provides a comparative overview of common methods for the quantification of 20-carbon fatty acids, with a focus on eicosanoids, a critical class of signaling molecules. By examining the experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select and validate the most appropriate assay for their specific needs.
Eicosanoids, derived from 20-carbon polyunsaturated fatty acids like arachidonic acid, are key mediators in a multitude of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][2] Their low endogenous concentrations and susceptibility to oxidation present significant analytical challenges.[3] Therefore, robust and reproducible quantification methods are essential for advancing our understanding of their biological roles and for the development of novel therapeutics.
Comparison of Analytical Methodologies
The two most prevalent techniques for the quantification of fatty acids and their derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] While both offer high sensitivity and specificity, they differ in their sample preparation requirements, throughput, and suitability for different types of analyses.
Immunoassays, such as ELISA, are also available for the detection of specific eicosanoids. However, they are often limited by the availability of specific antibodies and the inability to measure multiple analytes simultaneously, making them less suitable for comprehensive profiling studies.[3]
Data Presentation: Assay Performance Comparison
The following table summarizes key performance parameters for GC-MS and LC-MS/MS in the analysis of fatty acids and eicosanoids, based on data from various validation studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Precision (RSD) | < 2%[5] | Inter- and intra-day variability RSD values are considerably low with modern methods[6] |
| Accuracy (Recovery) | 80 – 115%[7] | 90–115%[3] |
| **Linearity (R²) ** | > 0.99[7] | Not explicitly stated, but linear regression is used for standard curves[8] |
| Limit of Detection (LOD) | Low pg range with certain derivatization techniques[9] | Low femtomole levels[8] |
| Throughput | Lower, due to derivatization steps[3] | Higher, with run times as short as 6.5 minutes for multiple analytes[3] |
| Sample Derivatization | Often required to improve volatility and thermal stability[3][4] | Not always necessary, allowing for direct analysis of aqueous samples[10] |
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE) for Eicosanoids
This protocol is a widely used method for extracting eicosanoids from biological fluids prior to analysis.[11]
Materials:
-
Biological sample (e.g., plasma, cell culture media)
-
Internal standard solution (e.g., deuterated analog of the analyte)
-
Methanol (MeOH)
-
Water
-
Reversed-phase SPE columns
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Spike the biological sample with a known amount of the internal standard.
-
Condition the SPE column by washing with 2 mL of MeOH followed by 2 mL of H₂O.
-
Load the sample onto the conditioned SPE column.
-
Wash the column with 1 mL of 10% MeOH to remove interfering substances.
-
Elute the eicosanoids with 1 mL of MeOH.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in the appropriate solvent for LC-MS/MS or GC-MS analysis.[11]
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the steps for analyzing fatty acids by GC-MS after converting them to their more volatile methyl esters.[4]
Materials:
-
Extracted lipid sample
-
Saponification reagent (e.g., methanolic NaOH)
-
Trans-esterification reagent (e.g., BF₃-Methanol)
-
Organic solvent (e.g., n-hexane)
-
Internal standard (e.g., C13:0 or C19:0 fatty acid)[4]
-
GC-MS system with a flame ionization detector (FID)
Procedure:
-
Add the internal standard to the lipid extract.
-
Saponify the lipids to liberate the free fatty acids.
-
Trans-esterify the free fatty acids to form fatty acid methyl esters (FAMEs).[4]
-
Extract the FAMEs with an organic solvent.
-
Inject the extracted FAMEs into the GC-MS system.
-
Separate the FAMEs on a suitable capillary column.
-
Quantify the individual fatty acids using the flame ionization detector and by comparing their peak areas to that of the internal standard.[4]
Visualization of Pathways and Workflows
Understanding the biological context and the analytical process is crucial for designing reproducible experiments. The following diagrams, created using Graphviz (DOT language), illustrate a key eicosanoid signaling pathway and a typical experimental workflow for fatty acid analysis.
Caption: Simplified Arachidonic Acid Cascade.
Caption: General Fatty Acid Analysis Workflow.
References
- 1. microbenotes.com [microbenotes.com]
- 2. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
2-Eicosenoic Acid in Metabolic Regulation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic effects of different fatty acids is paramount. This guide provides an objective comparison of 2-eicosenoic acid (also known as gondoic acid) against other common fatty acids in metabolic studies, supported by experimental data.
This compound, a monounsaturated omega-9 fatty acid, is emerging as a significant player in metabolic regulation. Recent studies have highlighted its potential anti-adipogenic, anti-inflammatory, and obesity-alleviating properties. This guide synthesizes findings from key metabolic studies to compare its performance with other well-researched fatty acids like oleic acid and palmitic acid.
Comparative Data on Adipogenesis and Lipid Accumulation
In vitro studies using the 3T3-L1 preadipocyte cell line are instrumental in dissecting the molecular mechanisms of adipogenesis. Research comparing positional isomers of cis-eicosenoic acid (c-20:1) to oleic acid (c9-18:1), a widely studied monounsaturated fatty acid, reveals significant differences in their effects on lipid accumulation and the expression of key adipogenic and lipogenic transcription factors.
A key study demonstrated that treatment with various c-20:1 positional isomers (50 µM) resulted in a significant decrease in cellular triglyceride content in 3T3-L1 cells compared to treatment with oleic acid (50 µM)[1]. Notably, the c15-20:1 isomer was found to be a potent down-regulator of critical transcription factors that govern the formation of fat cells (adipogenesis) and the synthesis of lipids (lipogenesis)[1]. Specifically, this isomer led to a comparative down-regulation of peroxisome proliferative activated receptor-gamma (PPARγ), CCAAT enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1 (SREBP-1)[1].
| Fatty Acid | Concentration | Cell Line | Key Metabolic Effects | Reference |
| This compound (cis-11-eicosenoic acid) | 50 µM | 3T3-L1 preadipocytes | Showed a trend towards lower lipid accumulation compared to oleic acid. | [1] |
| cis-15-eicosenoic acid | 50 µM | 3T3-L1 preadipocytes | Significantly decreased cellular triglyceride content compared to oleic acid; Down-regulated PPARγ, C/EBPα, and SREBP-1. | [1] |
| Oleic acid | 50 µM | 3T3-L1 preadipocytes | Used as a control, led to significant lipid accumulation. | [1] |
| Palmitic Acid | Not directly compared | Cardiomyocytes | Does not activate AMPK, a key metabolic regulator. | [2] |
Signaling Pathways in Metabolic Regulation
The metabolic effects of fatty acids are mediated through complex signaling pathways. This compound has been shown to exert its effects through multiple pathways, including the activation of AMP-activated protein kinase (AMPK) and modulation of inflammatory responses.
AMPK Pathway Activation
One study has shown that gondoic acid administration can alleviate high-fat diet-induced obesity by activating the AMPK pathway, which in turn can improve insulin (B600854) resistance, promote thermogenesis, and enhance mitochondrial β-oxidation[3]. In contrast, the saturated fatty acid palmitic acid has been reported to not activate AMPK in cardiomyocytes, highlighting a key mechanistic difference between these fatty acids[2]. Some studies suggest that the monounsaturated fatty acid, oleic acid, can activate AMPK, suggesting a shared mechanism with gondoic acid, though direct comparative studies on the potency of activation are lacking.
The following diagram illustrates a simplified, comparative overview of how this compound and palmitic acid can differentially regulate the AMPK pathway, a central regulator of cellular energy homeostasis.
References
Safety Operating Guide
Proper Disposal of 2-Eicosenoic Acid: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Eicosenoic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal guidelines for this compound are not extensively detailed, safety data sheets (SDS) for structurally similar fatty acids and general chemical waste protocols provide a strong framework for its responsible management. Due to some conflicting classifications for related compounds, a cautious approach, treating this compound as a potentially hazardous chemical waste, is recommended to ensure maximum safety.[1]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Contact: Prevent direct contact with the skin and eyes. In the event of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Spill Management: In case of a small spill, wipe it up with an absorbent cloth. For larger spills, cover with sand or earth before collection. The collected material should then be disposed of as hazardous waste.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should align with the guidelines established by the Environmental Protection Agency (EPA) and local regulatory bodies for hazardous waste.
-
Segregation: Do not mix this compound with other waste streams. It must be segregated and stored in a dedicated and clearly labeled container.[1][3]
-
Containerization:
-
Labeling:
-
Storage:
-
Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3]
-
Do not attempt to transport hazardous waste yourself.[1]
-
Crucially, do not dispose of this compound down the drain. [1] Fats and oils can cause severe blockages in plumbing and sewer systems.[4]
-
Data Presentation
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or permissible concentrations for this compound. For guidance on acceptable disposal parameters, consult your local and institutional regulations.
| Parameter | Value | Source |
| Occupational Exposure Limit | Not established | [5] |
| GHS Hazard Classification | Not classified as hazardous for similar compounds (Δ2-cis Eicosenoic Acid, 11(Z)-Eicosenoic acid) | [2][6] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Eicosenoic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Eicosenoic acid are critical for a secure laboratory environment. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure regulatory compliance.
While a safety data sheet from one supplier indicates that Δ2-cis-Eicosenoic acid is not classified as a hazardous substance, general best practices for handling carboxylic acids and the principle of minimizing chemical exposure warrant a cautious approach.[1] Therefore, the following guidance incorporates comprehensive personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should also be worn when there is a potential for splashing.[2][3] |
| Skin Protection | Wear chemical-resistant gloves, such as nitrile or butyl rubber.[2][3] A lab coat is required.[2][4] For larger quantities, consider an impervious apron.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.[2] If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling from preparation to post-use cleanup is essential.
Preparation
-
Ensure a chemical fume hood is available and functioning correctly.[2]
-
Gather all necessary PPE and have it readily accessible.
-
Locate the nearest eyewash station and safety shower before beginning work.[6]
-
Prepare a designated and clearly labeled waste container for this compound.[7]
Handling
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin and eyes.[7]
-
When transferring, use appropriate tools (e.g., spatula, scoop) to prevent spills and aerosolization.
-
Keep containers of this compound closed when not in use.[6]
Post-Handling and Cleanup
-
Decontaminate the work surface with an appropriate solvent, followed by washing with soap and water.
-
Thoroughly wash hands with soap and water after handling is complete.[5]
-
Properly remove and dispose of contaminated gloves and any other disposable PPE in the designated waste container.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams.[8]
-
Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[7][8] The container should be leak-proof with a secure lid.[8]
Spill Management
-
In the event of a small spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.[7]
-
Carefully scoop the absorbed material into the designated hazardous waste container.[4][7]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
Final Disposal
-
All chemical waste must be disposed of following local, state, and federal regulations.[2][7]
-
Contact your institution's EHS office for specific procedures and to arrange for waste pickup.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[2][7] While neutralization is a common method for acid disposal, it should only be performed by trained personnel following a specific institutional protocol.[9][10]
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
